PD 102807
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUJINYXKGZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407355 | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-91-1 | |
| Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-102807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-102807 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of PD 102807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a pharmacological tool that has revealed a nuanced and dualistic mechanism of action centered on muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially characterized as a selective antagonist of the M4 muscarinic receptor, subsequent research has unveiled a second, distinct function as a biased agonist at the M3 muscarinic receptor. This technical guide provides an in-depth exploration of these two core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support advanced research and drug development efforts.
Core Mechanism 1: Selective Antagonism of the M4 Muscarinic Receptor
This compound exhibits a notable selectivity as a competitive antagonist for the M4 muscarinic acetylcholine receptor (M4R). This receptor, a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family, is primarily expressed in the central nervous system, particularly in the striatum, and plays a crucial role in modulating neurotransmitter release.
M4 Receptor-Mediated Signaling Pathway
Upon activation by its endogenous ligand, acetylcholine, the M4 receptor signals through the Gi alpha subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the M4 receptor, this compound blocks this cascade, thereby preventing the downstream effects of M4 receptor activation.
PD 102807: A Technical Guide to its M4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the muscarinic M4 receptor selectivity of the compound PD 102807. It consolidates key data from foundational and recent studies, offering a comprehensive resource for researchers in pharmacology and drug development. This document details the binding and functional characteristics of this compound, outlines the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Selectivity Profile
This compound is a well-established antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). It exhibits a notable preference for the M4 subtype over the other four muscarinic receptors (M1, M2, M3, and M5). This selectivity has been demonstrated through various in vitro assays, including radioligand binding and functional studies.
Quantitative Data Summary
The selectivity of this compound is most clearly illustrated by comparing its binding affinities (IC50) and functional antagonist potencies (pKB) across the different muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | IC50 (nM) |
| M1 | 6559 |
| M2 | 3441 |
| M3 | 950 |
| M4 | 91 |
| M5 | 7412 |
Data compiled from multiple sources.[1]
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | pKB | Selectivity vs. M4 (-fold) |
| M1 | 5.60 | 63 |
| M2 | 5.88 | 33 |
| M3 | 6.39 | 10 |
| M4 | 7.40 | - |
Data from [35S]-GTPγS binding assays in CHO cells expressing human muscarinic receptors.[2][3]
As the data indicates, this compound demonstrates a significant selectivity margin for the M4 receptor. The compound is approximately 72-fold more selective for M4 over M1, 38-fold over M2, 10-fold over M3, and 82-fold over M5 based on IC50 values.[2][4] Functional assays further corroborate this preference, with a pKB value at the M4 receptor that is substantially higher than at other subtypes.[2][3]
Experimental Protocols
The characterization of this compound's M4 selectivity has relied on standard and robust pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the IC50 values of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells individually expressing one of the human M1-M5 receptor subtypes.
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
This compound at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
[35S]-GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to a receptor of interest.
Objective: To determine the functional antagonist potency (pKB) of this compound at the M1, M2, M3, and M4 receptors.
Materials:
-
Cell membranes from CHO cells expressing the respective human muscarinic receptor subtypes.
-
[35S]-GTPγS.
-
GDP.
-
A muscarinic receptor agonist (e.g., carbachol).
-
This compound at various concentrations.
-
Assay buffer.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the antagonist (this compound).
-
Add a fixed concentration of the agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]-GTPγS and GDP.
-
Incubate to allow for [35S]-GTPγS binding to the activated G proteins.
-
Terminate the reaction and separate bound from free [35S]-GTPγS using filtration.
-
Quantify the amount of bound [35S]-GTPγS.
-
The pKB value is calculated from the concentration-dependent inhibition of the agonist-stimulated [35S]-GTPγS binding by this compound.
Signaling Pathways and Experimental Visualization
To better understand the context of this compound's mechanism of action and its characterization, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow.
References
- 1. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
PD 102807: A Technical Guide to its Biased Agonism at the M3 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This phenomenon offers a paradigm-shifting approach in drug development, enabling the design of molecules that selectively engage therapeutic pathways while avoiding those that cause adverse effects. The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G protein-coupled receptor (GPCR), is a key regulator of various physiological processes, including smooth muscle contraction, and glandular secretion. Its canonical signaling occurs through the Gq protein pathway.
PD 102807, initially identified as a selective M4 muscarinic receptor antagonist, has been recently characterized as a potent biased agonist at the M3R.[1][2][3] In human airway smooth muscle (ASM) cells, this compound uniquely activates G protein-coupled receptor kinase (GRK) and β-arrestin-dependent signaling pathways without engaging the canonical Gq-mediated calcium mobilization pathway.[1][2] This technical guide provides an in-depth overview of the signaling mechanisms, quantitative pharmacology, and experimental methodologies related to the biased agonism of this compound at the M3R.
Quantitative Data Presentation
This compound's interaction with the M3R is characterized by a distinct pharmacological profile. It acts as an antagonist at the Gq-signaling pathway while simultaneously acting as an agonist for the β-arrestin pathway. The following table summarizes the available quantitative and qualitative data.
| Parameter | Ligand | Receptor Subtype | Value | Assay Type | Functional Outcome | Reference |
| Antagonist Potency (pKB) | This compound | Human M3 | 6.39 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |
| Antagonist Potency (pKB) | This compound | Human M1 | 5.60 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |
| Antagonist Potency (pKB) | This compound | Human M2 | 5.88 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |
| Antagonist Potency (pKB) | This compound | Human M4 | 7.40 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |
| Antagonist Potency (IC50) | This compound | Human M3 | 950 nM | Radioligand Binding | - | [5][6] |
| Gq Pathway Activation | This compound | Human M3 | No mobilization observed | Intracellular Ca2+ Mobilization | No Gq signaling | [1][2] |
| β-arrestin Pathway Activation | This compound | Human M3 | Recruitment observed | β-arrestin Recruitment Assay | β-arrestin signaling initiated | [1][2] |
Signaling Pathways and Visualizations
The functional selectivity of this compound results in the activation of a signaling cascade distinct from that of canonical M3R agonists like acetylcholine or methacholine.
Canonical M3 Receptor Gq Signaling Pathway
Canonical M3R activation leads to Gq protein coupling, which stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of various calcium-dependent enzymes and cellular responses such as smooth muscle contraction.
This compound Biased Signaling Pathway
In contrast, this compound binding to the M3R does not activate Gq but instead promotes the phosphorylation of the receptor by GRK2/3. This leads to the recruitment of β-arrestin 1.[1][2] The M3R/β-arrestin complex then serves as a scaffold to initiate a G protein-independent signaling cascade involving Protein Kinase C iota (PKC-ι) and Ca2+/calmodulin-dependent protein kinase kinase 1 (CaMKK1), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[7] Activated AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which has therapeutic implications for preventing pathogenic remodeling of airway smooth muscle.[7][8]
Experimental Protocols
To characterize the biased agonism of this compound, distinct assays are required to quantify activity in the Gq and β-arrestin pathways separately.
Experimental Workflow for Determining Biased Agonism
The general workflow involves stimulating cells expressing the M3R with the ligand of interest and measuring the outputs of the Gq and β-arrestin pathways in parallel. A biased agonist will show a significantly different potency or efficacy ratio between the two pathways compared to a balanced reference agonist.
Protocol 1: Gq Activation (Intracellular Calcium Mobilization) Assay
This protocol measures the Gq-mediated signal by detecting changes in intracellular calcium concentration using a fluorescent indicator.[9][10]
-
Cell Culture: Plate human airway smooth muscle (ASM) cells or a recombinant cell line (e.g., HEK293, CHO) stably expressing the human M3R into a 96-well or 384-well black, clear-bottom microplate. Culture for 24 hours to allow for adherence.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound, a reference agonist (e.g., methacholine), and a vehicle control in the assay buffer.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Measure the baseline fluorescence of the dye-loaded cells.
-
Inject the prepared compounds into the wells.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence (F) over baseline (F0) is calculated. Plot the peak fluorescence response against the logarithm of the compound concentration to generate dose-response curves and determine EC50 values. For this compound, no response is expected.[1]
Protocol 2: β-Arrestin Recruitment Assay
This protocol quantifies the recruitment of β-arrestin to the activated M3R, often using enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).
-
Cell Line: Use a commercially available cell line engineered to co-express the M3R fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Seed the cells into white, solid-bottom microplates and incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of this compound and a reference agonist. Add the compounds to the cells and incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the EFC detection reagent, which contains the chemiluminescent substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature in the dark.
-
Data Analysis: Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the compound concentration to generate dose-response curves and determine EC50 and Emax values.
Protocol 3: Downstream Signaling (AMPK Phosphorylation) Assay via Western Blot
This protocol assesses the activation of AMPK, a key downstream effector in the this compound biased signaling pathway.[7][11]
-
Cell Treatment: Grow ASM cells to near confluence in 6-well plates. Serum-starve the cells for 4-6 hours, then treat with this compound (e.g., 10 µM), a reference compound, or vehicle for a specified time (e.g., 20 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis: Strip the membrane and re-probe with an antibody for total AMPK as a loading control. Quantify band intensities using densitometry software. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.[12][13]
References
- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 7. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
PD 102807: A Technical Guide to its Structure, Properties, and In Vitro/In Vivo Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Its ability to discriminate between the M4 receptor and other muscarinic subtypes has made it a valuable tool in neuroscience research, particularly in studies investigating the role of the M4 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1][3]benzoxazine-1-carboxylate.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1][3]benzoxazine-1-carboxylate | [4] |
| Molecular Formula | C23H24N2O4 | [1][2] |
| Molecular Weight | 392.45 g/mol | [1][2] |
| CAS Number | 23062-91-1 | [1][2] |
| Appearance | Powder | [5] |
| Purity | ≥98% | [2][6] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Storage | Store at room temperature | [2] |
| SMILES | CCOC(=O)C1=C(C)NC2=CC=C3OC4N(CCC5=CC(OC)=CC=C45)CC3=C12 | [3] |
| InChI Key | VDDUJINYXKGZLV-UHFFFAOYSA-N | [3] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the M4 muscarinic receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine, the M4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By binding to the M4 receptor, this compound blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the downstream signaling cascade. This antagonistic action has been shown to modulate various cellular processes, including neurotransmitter release and neuronal excitability.
References
- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 3. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Personality of PD 102807: From a Selective M4 Antagonist to a Biased M3 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a fascinating pharmacological tool that has evolved in its scientific identity since its initial discovery. Originally characterized as a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, it has more recently been unveiled to possess a nuanced and potentially therapeutically significant role as a biased agonist at the M3 muscarinic receptor. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and History
This compound emerged from a research program aimed at developing selective ligands for the M4 muscarinic acetylcholine receptor. The initial discovery and characterization were reported in the late 1990s. The primary research was driven by the need for tools to dissect the physiological roles of the individual muscarinic receptor subtypes.
Subsequent research further solidified its status as a potent and selective M4 antagonist. However, in a significant turn of events, more recent investigations have revealed a novel and unexpected activity of this compound at the M3 muscarinic receptor. These studies have demonstrated that this compound can act as a biased agonist, selectively activating specific downstream signaling pathways while antagonizing others. This dual functionality has opened up new avenues for research into its potential therapeutic applications, particularly in conditions where biased signaling could be advantageous.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity at the different muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | IC50 (nM) | pKB |
| M1 | 6558.7 | 5.60 |
| M2 | 3440.7 | 5.88 |
| M3 | 950.0 | 6.39 |
| M4 | 90.7 | 7.40 |
| M5 | 7411.7 | - |
Data compiled from multiple sources.[1]
Table 2: Functional Antagonist Activity of this compound
| Receptor Subtype | Functional Assay | pKB | Selectivity over M4 |
| M1 | GTPγS Binding | 5.60 | 63-fold |
| M2 | GTPγS Binding | 5.88 | 33-fold |
| M3 | GTPγS Binding | 6.39 | 10-fold |
This table highlights the antagonist potency of this compound at M1, M2, and M3 receptors in a functional GTPγS binding assay.[1]
Mechanism of Action
M4 Muscarinic Receptor Antagonism
As a selective antagonist at the M4 receptor, this compound competitively binds to the receptor and blocks the binding of the endogenous agonist, acetylcholine. The M4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can disinhibit acetylcholine-mediated effects in tissues where M4 receptors are predominantly expressed. This mechanism has been explored for its potential in treating movement disorders like Parkinson's disease, where it may help to alleviate levodopa-induced dyskinesia.[1]
Biased Agonism at the M3 Muscarinic Receptor
More recent research has uncovered a novel mechanism of action for this compound at the M3 muscarinic receptor. While it acts as an antagonist of the canonical Gq-mediated signaling pathway (which leads to calcium mobilization), it simultaneously functions as a biased agonist for the β-arrestin pathway. This biased agonism results in the activation of downstream signaling cascades that are independent of Gq activation. Specifically, this compound has been shown to promote the recruitment of β-arrestin to the M3 receptor, leading to the activation of AMP-activated protein kinase (AMPK). This unique signaling profile has potential therapeutic implications in airway diseases.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacology of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and the prepared cell membranes in a suitable assay buffer.
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).
Principle: This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist. An antagonist will inhibit this agonist-stimulated binding.
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells expressing the M2 or M4 receptor.
-
Assay Setup: Pre-incubate the membranes with varying concentrations of this compound. Then, add a fixed concentration of a muscarinic agonist (e.g., carbachol) and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature.
-
Separation: Terminate the reaction and separate the G protein-bound [³⁵S]GTPγS from the free form, typically by filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its functional antagonist potency (pKB).[1]
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to promote the recruitment of β-arrestin to the M3 receptor.
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The M3 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary enzyme fragment. Upon ligand-induced interaction of the receptor and β-arrestin, the enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).
Generalized Protocol:
-
Cell Culture: Use cells co-expressing the tagged M3 receptor and β-arrestin constructs.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a specified time to allow for receptor-β-arrestin interaction.
-
Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the concentration of this compound to determine its potency and efficacy in promoting β-arrestin recruitment.
In Vivo Model of Levodopa-Induced Dyskinesia
Objective: To evaluate the potential of this compound to alleviate levodopa-induced dyskinesia (LID) in an animal model of Parkinson's disease.
Principle: A unilateral lesion of the nigrostriatal dopamine (B1211576) pathway in rats is created to model Parkinson's disease. Chronic treatment with levodopa (B1675098) induces abnormal involuntary movements (AIMs), which are then scored to assess the severity of dyskinesia.
Generalized Protocol:
-
Animal Model: Induce a unilateral lesion of the medial forebrain bundle in rats using a neurotoxin like 6-hydroxydopamine (6-OHDA).
-
Levodopa Treatment: After a recovery period, chronically administer levodopa to the lesioned rats to induce AIMs.
-
This compound Administration: Administer this compound to a group of dyskinetic rats.
-
Behavioral Scoring: Observe and score the severity of AIMs (e.g., axial, limb, and orolingual movements) at various time points after levodopa and this compound administration.
-
Data Analysis: Compare the AIMs scores between the vehicle-treated and this compound-treated groups to determine the effect of the compound on LID.
Conclusion
This compound stands as a testament to the evolving nature of pharmacological research. Its journey from a selective M4 antagonist to a compound with a complex, biased signaling profile at the M3 receptor highlights the importance of continued investigation into the activities of even well-characterized molecules. For researchers and drug developers, this compound offers a unique tool to probe the distinct roles of M4 and M3 receptor signaling and to explore the therapeutic potential of biased agonism. The detailed understanding of its dual mechanism of action, supported by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for new discoveries and potential therapeutic innovations.
References
The Pharmacological Profile of PD 102807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 102807 is a novel small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile. Initially identified as a selective antagonist for the muscarinic M4 acetylcholine (B1216132) receptor, subsequent research has unveiled a more complex and nuanced mechanism of action, including biased agonism at the M3 receptor. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Core Pharmacological Profile: Muscarinic Receptor Selectivity
This compound was originally characterized as a potent and selective antagonist of the human muscarinic M4 acetylcholine receptor.[1][2][3][4][5][6][7] Its affinity and selectivity have been determined through various in vitro assays, including radioligand binding and functional studies.
Receptor Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been quantified using competitive radioligand binding assays. The data consistently demonstrate a higher affinity for the M4 receptor subtype.
Table 1: this compound Muscarinic Receptor Binding Affinities
| Receptor Subtype | IC50 (nM) | pKB | Selectivity Fold (vs. M4) |
| M1 | 6559 | 5.60 | 72-fold |
| M2 | 3441 | 5.88 | 38-fold |
| M3 | 950 | 6.39 | 10-fold |
| M4 | 91 | 7.40 | 1-fold |
| M5 | 7412 | - | 82-fold |
| Data compiled from multiple sources.[1][3][5][6][7] IC50 and pKB values represent the concentration of this compound required to inhibit 50% of radioligand binding and the negative logarithm of the antagonist dissociation constant, respectively. |
Functional Antagonism at the M4 Receptor
Functional assays have confirmed the antagonistic properties of this compound at the M4 receptor. In cellular systems, this compound effectively counteracts the M4 receptor-induced stimulation of [35S]-GTPγS binding to G proteins.[1][2] This antagonistic activity is significantly more potent at the M4 receptor compared to other muscarinic subtypes.
Biased Agonism at the M3 Receptor
More recent investigations have revealed a novel aspect of this compound's pharmacology: its activity as a biased agonist at the M3 muscarinic receptor.[4][8][9] This means that this compound selectively activates certain downstream signaling pathways of the M3 receptor while simultaneously acting as an antagonist for others.
Specifically, in human airway smooth muscle (ASM) cells, this compound has been shown to:
-
Antagonize Gq-mediated signaling: It inhibits the canonical Gq-protein-mediated pathway, evidenced by a lack of intracellular calcium mobilization.[8][9]
-
Promote G protein-independent, GRK/β-arrestin-dependent signaling: It induces the recruitment of β-arrestin to the M3 receptor in a G protein-coupled receptor kinase (GRK)-dependent manner.[4][8][9] This leads to the activation of AMP-activated protein kinase (AMPK).[8]
This biased agonism has significant functional consequences, including the inhibition of transforming growth factor-β (TGF-β)-induced pro-contractile and pro-remodeling effects in ASM cells.[8][9]
In Vivo Effects
Preclinical studies in animal models have begun to explore the in vivo therapeutic potential of this compound. In a rat model of Parkinson's disease, striatal perfusion of this compound has been shown to alleviate levodopa-induced dyskinesia (LID).[1] This effect is associated with the modulation of neurotransmitter release in the basal ganglia, specifically inhibiting the L-DOPA-induced rise in GABA and glutamate (B1630785) in the substantia nigra pars reticulata and striatal glutamate.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex pharmacology of this compound, the following diagrams illustrate its key signaling mechanisms and a typical experimental workflow for its characterization.
References
- 1. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 2. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 9. Video: Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
PD 102807: A Technical Guide to its Interaction with Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of PD 102807, a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor. The document presents its binding affinities (IC50 values) for all five human muscarinic receptor subtypes, details the experimental methodologies used to determine these values, and illustrates the associated signaling pathways.
Quantitative Data: Binding Affinity of this compound
The inhibitory potency of this compound at the five human muscarinic receptor subtypes (M1-M5) is summarized below. The data, presented as IC50 values, clearly indicate a significant selectivity for the M4 receptor subtype.
| Receptor Subtype | IC50 (nM) |
| M1 | 6559 |
| M2 | 3441 |
| M3 | 950 |
| M4 | 91 |
| M5 | 7412 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Experimental Protocols
The IC50 values presented were determined using established in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to quantify the interaction of a ligand with a receptor. In the context of determining the IC50 values for this compound, a competition binding assay is utilized.
Objective: To determine the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the target muscarinic receptor subtype are harvested and homogenized in an appropriate buffer. The cell homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing cell membranes and the radioligand ([³H]-NMS) at a concentration near its Kd.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to saturate all receptors.
-
Competition Binding: Wells containing cell membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubation: The assay plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
[³⁵S]-GTPγS Binding Assays
[³⁵S]-GTPγS binding assays are functional assays that measure the activation of G protein-coupled receptors (GPCRs), such as muscarinic receptors. The binding of an agonist promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]-GTPγS, to quantify this activation. For an antagonist like this compound, its potency is determined by its ability to inhibit agonist-stimulated [³⁵S]-GTPγS binding.
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced G protein activation.
Materials:
-
Cell Membranes: As described for the radioligand binding assay.
-
[³⁵S]-GTPγS: A non-hydrolyzable, radiolabeled GTP analog.
-
GDP: Guanosine diphosphate.
-
Agonist: A known muscarinic receptor agonist (e.g., carbachol).
-
Antagonist: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment: As listed for the radioligand binding assay.
Procedure:
-
Membrane and Reagent Preparation: Similar to the radioligand binding assay, cell membranes expressing the muscarinic receptor of interest are prepared. Solutions of the agonist, this compound, GDP, and [³⁵S]-GTPγS are prepared in the assay buffer.
-
Pre-incubation: Cell membranes are pre-incubated with GDP and varying concentrations of this compound.
-
Stimulation: The reaction is initiated by adding the muscarinic agonist and [³⁵S]-GTPγS.
-
Incubation: The mixture is incubated, typically for 30-60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]-GTPγS binding to the G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [³⁵S]-GTPγS bound to the membranes on the filters is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]-GTPγS binding is analyzed to determine its functional antagonist potency.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors that are classified into five subtypes (M1-M5). These subtypes preferentially couple to different families of G proteins, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to the Gq/11 family of G proteins.
-
M2 and M4 Receptors: These receptors predominantly couple to the Gi/o family of G proteins.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, or M5 receptors by an agonist leads to the activation of the Gq/11 protein. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Gi/o Signaling Pathway (M2, M4 Receptors)
Upon agonist binding, M2 and M4 receptors activate the Gi/o protein. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA). PKA is responsible for phosphorylating numerous cellular proteins, so its decreased activity alters various cellular processes. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
The Dichotomous Role of Muscarinic M4 Receptor Antagonism in L-DOPA-Induced Dyskinesia: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease (PD). However, its long-term use is frequently complicated by the emergence of debilitating L-DOPA-induced dyskinesia (LID). The striatal cholinergic system, particularly the muscarinic M4 receptor, has emerged as a significant modulator of the basal ganglia circuitry implicated in LID. This technical guide provides an in-depth analysis of the current research on the effects of M4 receptor antagonists, with a focus on the prototypical compound PD 102807, on LID. The evidence presents a conflicting picture: while some studies suggest that M4 receptor antagonism exacerbates LID, others indicate a more complex role, warranting further investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways to provide a comprehensive resource for researchers in the field of movement disorders and drug development.
Introduction
L-DOPA-induced dyskinesia is a significant clinical challenge in the management of advanced Parkinson's disease, affecting a majority of patients after several years of treatment. The underlying pathophysiology is complex, involving maladaptive plasticity within the basal ganglia circuits, driven by the non-physiological, pulsatile stimulation of dopamine (B1211576) receptors. While the dopamine D1 receptor hyperactivity in the direct striatal output pathway is considered a key driver of LID, the modulatory role of other neurotransmitter systems is increasingly recognized.
The striatal cholinergic system, through its interaction with the dopaminergic system, plays a crucial role in motor control. The M4 muscarinic acetylcholine (B1216132) receptor, highly expressed in the striatum, has been identified as a key regulator of striatal output. Initial hypotheses suggested that antagonizing M4 receptors could be a viable strategy to alleviate parkinsonian motor symptoms. However, research into the effects of M4 antagonists on LID has yielded contradictory and intriguing results, which will be explored in this guide.
Quantitative Data on the Effects of M4 Receptor Antagonists on L-DOPA-Induced Dyskinesia
The available preclinical data on the effects of M4 receptor antagonists on LID are limited and, notably, do not include extensive studies on this compound specifically for this indication. However, studies on other M4-preferring and selective antagonists provide valuable insights. The data suggests that, contrary to initial expectations, M4 receptor blockade may worsen LID.
| Compound | Animal Model | L-DOPA Dosage | Antagonist Dosage | Key Findings on Abnormal Involuntary Movements (AIMs) | Reference |
| Tropicamide (B1683271) (M4-preferring antagonist) | 6-OHDA-lesioned rats | Not specified | 10 and 30 mg/kg, i.p. | Worsened and extended the time course of LID. | [1] |
| NBI-675 (Selective M4 antagonist) | MPTP-treated common marmosets | Not specified | Not specified | Enhanced L-DOPA-induced dyskinesia , particularly dystonia. | [2] |
| Trihexyphenidyl (M1/M4 antagonist) | 6-OHDA-lesioned rats | Not specified | 0.1 and 1.0 mg/kg, i.p. | Worsened and extended the time course of LID. | [1] |
Note: While this compound is a known selective M4 antagonist, specific quantitative data on its effects on L-DOPA-induced dyskinesia in peer-reviewed literature is scarce. The findings with tropicamide and NBI-675 strongly suggest that M4 receptor antagonism is pro-dyskinetic. This is in stark contrast to studies involving M4 positive allosteric modulators (PAMs), which have been shown to attenuate dyskinetic behaviors, suggesting that enhancing M4 receptor signaling may be a more viable therapeutic strategy for LID.[3]
Experimental Protocols
The following protocols are standard methodologies used in preclinical research to evaluate the antidyskinetic (or pro-dyskinetic) effects of pharmacological compounds.
6-Hydroxydopamine (6-OHDA) Lesioning in Rodent Models of Parkinson's Disease
This surgical procedure creates a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery. The lesion is typically allowed to develop for 2-3 weeks before behavioral testing.
-
Lesion Confirmation: The extent of the dopamine lesion is often confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)
Following the establishment of the 6-OHDA lesion, animals are chronically treated with L-DOPA to induce dyskinetic movements.
-
L-DOPA Administration: Rats are typically treated daily with L-DOPA methyl ester (e.g., 6-12 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor such as benserazide (B1668006) (e.g., 12-15 mg/kg, s.c. or i.p.) for a period of 2-3 weeks.
-
Behavioral Assessment (AIMs Scoring): Abnormal Involuntary Movements (AIMs) are scored by a trained observer who is blind to the treatment conditions. The rating scale typically categorizes AIMs into axial, limb, and orolingual movements, each scored on a severity scale (e.g., 0-4).
-
Axial AIMs: Contralateral twisting of the neck and trunk.
-
Limb AIMs: Repetitive, purposeless movements of the forelimb contralateral to the lesion.
-
Orolingual AIMs: Stereotyped movements of the mouth and tongue.
-
-
Observation Period: AIMs are typically scored at regular intervals (e.g., every 20 minutes) for a period of 2-3 hours following L-DOPA administration. The total AIMs score is calculated for each animal.
Pharmacological Intervention Studies
To test the effect of a compound like this compound on LID, the following experimental design is typically employed:
-
Drug Administration: The M4 antagonist (or vehicle) is administered at various doses prior to the L-DOPA injection.
-
AIMs Scoring: The severity of AIMs is assessed as described above and compared between the vehicle- and drug-treated groups.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed effects on AIMs scores.
Signaling Pathways and Mechanisms of Action
The prevailing hypothesis for the pro-dyskinetic effect of M4 receptor antagonists centers on the intricate balance between dopamine and acetylcholine signaling in the striatum, particularly within the direct pathway medium spiny neurons (dMSNs).
Caption: Interaction of Dopamine D1 and Muscarinic M4 Receptors in the Direct Striatal Pathway.
In a dopamine-depleted state, chronic L-DOPA treatment leads to a supersensitization of D1 receptors on dMSNs. Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent downstream signaling cascades (e.g., ERK phosphorylation), ultimately resulting in aberrant neuronal firing and dyskinesia.
The M4 receptor, a Gi/o-coupled receptor, is also expressed on dMSNs and has an opposing effect. Activation of M4 receptors by acetylcholine inhibits adenylyl cyclase, thereby dampening the D1 receptor-mediated signaling. By blocking M4 receptors, an antagonist like this compound would remove this inhibitory brake, leading to an unopposed and exaggerated D1 receptor-mediated signaling cascade, thus potentiating LID.
Caption: Experimental Workflow for Assessing the Effects of this compound on LID.
Discussion and Future Directions
The current body of evidence, primarily from studies on M4-preferring antagonists like tropicamide and selective antagonists such as NBI-675, points towards a pro-dyskinetic role for M4 receptor blockade. This presents a significant challenge to the development of M4 antagonists for the treatment of motor symptoms in Parkinson's disease, as they may exacerbate a major side effect of L-DOPA therapy.
The contradictory findings between M4 antagonists and M4 PAMs highlight the complexity of cholinergic modulation in the basal ganglia. It is plausible that a tonic level of M4 receptor activity is necessary to maintain a balanced striatal output, and that either excessive blockade or stimulation could have unintended consequences.
Future research should focus on:
-
Directly evaluating the effects of this compound on LID in rodent and primate models. This is crucial to confirm if the findings with other M4 antagonists translate to this specific compound.
-
Investigating the dose-response relationship of M4 antagonists on LID. It is possible that low doses may have different effects compared to the higher doses used in some of the reported studies.
-
Exploring the effects of M4 antagonists in combination with other antidyskinetic agents. A multi-target approach may be necessary to effectively manage LID.
-
Further elucidating the downstream signaling pathways affected by M4 receptor modulation in the context of LID. This could reveal novel targets for therapeutic intervention.
Conclusion
The investigation into the antidyskinetic effects of this compound and other M4 muscarinic receptor antagonists has revealed a complex and somewhat counterintuitive role for this pharmacological target in the context of L-DOPA-induced dyskinesia. The available preclinical evidence suggests that M4 receptor blockade is more likely to worsen than to alleviate LID. This underscores the delicate balance of neurotransmitter systems in the basal ganglia and highlights the need for a deeper understanding of the cholinergic-dopaminergic interactions in the pathophysiology of LID. For drug development professionals, these findings suggest that a cautious approach is warranted when considering M4 antagonists for Parkinson's disease, and that strategies aimed at enhancing M4 receptor signaling may hold greater promise for the management of L-DOPA-induced dyskinesia.
References
- 1. Effects of Muscarinic Acetylcholine m1 and m4 Receptor Blockade on Dyskinesia in the Hemi-Parkinsonian Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PD 102807 in Promoting Erythroid Progenitor Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule PD 102807 and its function in promoting the self-renewal of erythroid progenitors. The document outlines the molecular mechanisms, summarizes key quantitative data, details experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. This information is intended to support further research and development in the fields of hematology, regenerative medicine, and drug discovery for anemias.
Core Mechanism of Action
This compound is a selective antagonist of the Muscarinic Acetylcholine (B1216132) Receptor M4 (CHRM4)[1][2][3][4]. In the context of erythropoiesis, the inhibition of CHRM4 by this compound has been shown to promote the self-renewal of early erythroid progenitors, specifically Burst-Forming Unit-Erythroid (BFU-E)[1][2][5]. This mechanism is mediated through the induction of cyclic AMP (cAMP) and the subsequent activation of the transcription factor CREB[1][2]. Activated CREB upregulates key transcriptional regulators essential for maintaining the progenitor state of BFU-Es, thereby enhancing their expansion[1][2]. This discovery has identified muscarinic acetylcholine receptor antagonists as potential therapeutic agents for treating anemias associated with conditions like myelodysplastic syndrome (MDS), aging, and hemolysis[1][2][5].
Quantitative Data Summary
The following table summarizes the quantitative data regarding the biological activity of this compound and its effects on erythroid progenitor cells.
| Parameter | Value | Cell Type/System | Reference |
| This compound Concentration for BFU-E Expansion | 3 nM | Murine Fetal Liver BFU-Es | [1] |
| IC₅₀ for human M₄ receptor | 91 nM | CHO cells expressing human muscarinic receptors | [3] |
| IC₅₀ for human M₁ receptor | 6559 nM | CHO cells expressing human muscarinic receptors | [3] |
| IC₅₀ for human M₂ receptor | 3441 nM | CHO cells expressing human muscarinic receptors | [3] |
| IC₅₀ for human M₃ receptor | 950 nM | CHO cells expressing human muscarinic receptors | [3] |
| IC₅₀ for human M₅ receptor | 7412 nM | CHO cells expressing human muscarinic receptors | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound in erythroid progenitors and a typical experimental workflow for assessing BFU-E self-renewal.
Caption: this compound signaling pathway in erythroid progenitors.
Caption: Experimental workflow for BFU-E self-renewal assay.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the isolation and culture of BFU-Es to study the effects of this compound.
Isolation of Murine Fetal Liver BFU-Es
This protocol describes the isolation of highly purified BFU-Es from murine fetal liver, a common source for these progenitor cells.
Materials:
-
Fetal livers from E14.5 mouse embryos
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Lineage cell depletion kit (e.g., MACS)
-
Fluorochrome-conjugated antibodies: anti-Ter119, anti-Sca-1, anti-c-Kit, anti-CD71, anti-CD24a, and a panel of lineage markers (e.g., CD3e, CD11b, B220, Gr-1)
-
Fluorescence-activated cell sorter (FACS)
Procedure:
-
Dissect fetal livers from E14.5 mouse embryos and prepare a single-cell suspension in PBS with 2% FBS.
-
Perform lineage depletion according to the manufacturer's instructions to remove mature hematopoietic cells.
-
Stain the lineage-depleted cells with fluorochrome-conjugated antibodies against Ter119, Sca-1, c-Kit, CD71, and CD24a.
-
Isolate BFU-Es using FACS by gating on the Lin⁻Ter119⁻Sca-1⁻c-Kit⁺ population and further selecting for the CD71/CD24a low fraction.
BFU-E Self-Renewal Assay
This assay is used to quantify the effect of this compound on the expansion of isolated BFU-Es.
Materials:
-
Purified BFU-Es
-
Methylcellulose-based medium for erythroid progenitors (e.g., MethoCult™)
-
Recombinant murine cytokines: Stem Cell Factor (SCF), Interleukin-3 (IL-3), and Erythropoietin (EPO)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
35 mm culture dishes
Procedure:
-
Prepare the methylcellulose medium containing appropriate concentrations of SCF, IL-3, and EPO.
-
Spike the medium with either this compound to a final concentration of 3 nM or an equivalent volume of the vehicle control.
-
Add a defined number of purified BFU-Es to the prepared medium and mix thoroughly.
-
Plate the cell suspension into 35 mm culture dishes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 6 days.
-
After the incubation period, harvest the cells from the methylcellulose.
-
Count the total number of viable cells in each dish.
-
Calculate the fold expansion by dividing the final cell count by the initial number of BFU-Es plated.
-
Compare the fold expansion between the this compound-treated and vehicle control groups to determine the effect on self-renewal.
Conclusion
This compound represents a valuable research tool for investigating the mechanisms of erythroid progenitor self-renewal. Its selective antagonism of CHRM4 and the subsequent activation of the cAMP/CREB pathway provide a clear mechanism for its observed effects. The protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting the muscarinic acetylcholine receptor pathway for the treatment of various anemias. Further investigation into the downstream targets of this pathway and its interaction with other signaling networks in erythropoiesis will be crucial for advancing this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor regulates self-renewal of early erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor regulates self-renewal of early erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
PD 102807 and its Relevance in the Landscape of Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Cholinergic Hypothesis and the Role of Muscarinic Receptors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the earliest and most consistent neurochemical findings in AD is a deficit in the cholinergic system, leading to the formulation of the "cholinergic hypothesis". This hypothesis posits that a loss of cholinergic neurotransmission in the brain contributes significantly to the cognitive symptoms of the disease. Consequently, enhancing cholinergic signaling has been a primary strategy for symptomatic treatment.
Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors, are key mediators of acetylcholine's effects in the central nervous system. The M1 and M4 subtypes are of particular interest in the context of AD due to their high expression in brain regions critical for cognition, such as the hippocampus and cortex. While M1 receptor agonists have been pursued for their potential to improve cognitive function, the role of M4 receptors is more complex, involving the modulation of dopamine (B1211576) release and cholinergic tone.
This technical guide provides an overview of PD 102807, a selective M4 muscarinic receptor antagonist, and its potential implications in Alzheimer's disease research. Furthermore, it will delve into the broader and more extensively researched area of sigma-1 receptor (S1R) agonism as a promising neuroprotective strategy in AD, a field that offers a wealth of experimental data and well-defined mechanisms of action.
This compound: A Selective M4 Muscarinic Receptor Antagonist
This compound is a pharmacological tool primarily characterized as a selective antagonist of the M4 muscarinic acetylcholine receptor. Its utility in research lies in its ability to dissect the specific roles of the M4 receptor in various physiological and pathological processes.
Quantitative Data: Receptor Binding Affinity and Potency
The selectivity and potency of this compound have been determined through various in vitro assays. The following table summarizes the key quantitative data regarding its interaction with muscarinic receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Human M4 | [35S]-GTPγS binding | pKB | 7.40 | [1] |
| Human M1 | [35S]-GTPγS binding | pKB | 5.60 | [1] |
| Human M2 | [35S]-GTPγS binding | pKB | 5.88 | [1] |
| Human M3 | [35S]-GTPγS binding | pKB | 6.39 | [1] |
| Rat Striatal (D1-inhibited AC) | Adenylyl cyclase activity | pKB | 7.36 | [1] |
| Rat Cortical (CRH-stimulated AC) | Adenylyl cyclase activity | pKB | 5.79 | [1] |
| Rat Cortical (Ca2+/CaM-stimulated AC) | Adenylyl cyclase activity | pKB | 5.95 | [1] |
| Human M4 | Radioligand binding | IC50 | 90.7 nM | [2] |
| Human M1 | Radioligand binding | IC50 | 6558.7 nM | [2] |
| Human M2 | Radioligand binding | IC50 | 3440.7 nM | [2] |
| Human M3 | Radioligand binding | IC50 | 950.0 nM | [2] |
| Human M5 | Radioligagnd binding | IC50 | 7411.7 nM | [2] |
AC: Adenylyl Cyclase; CRH: Corticotropin-Releasing Hormone; CaM: Calmodulin
Experimental Protocols: Characterization of this compound
[35S]-GTPγS Binding Assay
This assay measures the activation of G proteins coupled to muscarinic receptors. Membranes from Chinese hamster ovary (CHO) cells expressing cloned human M1-M4 muscarinic receptors are incubated with GDP, the non-hydrolyzable GTP analog [35S]-GTPγS, a muscarinic agonist (e.g., carbachol), and varying concentrations of this compound. The amount of bound [35S]-GTPγS is quantified by liquid scintillation counting. Antagonist potency (pKB) is calculated from the concentration-dependent inhibition of agonist-stimulated [35S]-GTPγS binding.[1]
Adenylyl Cyclase Activity Assay
This functional assay assesses the downstream effects of M4 receptor modulation. In rat striatal membranes, M4 receptor activation inhibits dopamine D1 receptor-stimulated adenylyl cyclase. The assay measures the production of cyclic AMP (cAMP) in the presence of a D1 agonist, a muscarinic agonist, and varying concentrations of this compound. In rat cortical membranes, the potentiation of CRH-stimulated or inhibition of Ca2+/CaM-stimulated adenylyl cyclase activity by muscarinic agonists is measured in the presence of this compound. The antagonist potency (pKB) is determined from the rightward shift of the agonist concentration-response curve.[1]
Logical Relationship: M4 Receptor Antagonism in the Context of Alzheimer's Disease
The rationale for investigating M4 receptor antagonists in Alzheimer's disease is complex. While enhancing cholinergic signaling is a primary goal, the blockade of inhibitory presynaptic M2 autoreceptors has been proposed to increase acetylcholine release.[3] M4 receptors are also involved in the regulation of dopamine signaling, which can be dysregulated in AD.[4] However, some studies suggest that M4 receptor activation could be beneficial for cognitive symptoms.[4] Therefore, the precise role of M4 receptor modulation in AD remains an active area of investigation. Antagonists like this compound serve as crucial tools to probe these complex neural circuits.
Caption: Logical diagram of M4 receptor signaling and the antagonistic action of this compound.
A Broader Neuroprotective Strategy: Sigma-1 Receptor Agonism in Alzheimer's Disease
While the direct role of this compound in Alzheimer's disease is still being elucidated, a more extensively researched and promising therapeutic avenue involves the modulation of the sigma-1 receptor (S1R). S1R is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5] S1R agonists have demonstrated robust neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's.[4]
Signaling Pathways Modulated by Sigma-1 Receptor Agonists
Activation of S1R by agonists triggers a cascade of downstream effects that collectively contribute to neuronal protection and resilience. These include the modulation of calcium homeostasis, mitochondrial function, and the activation of pro-survival signaling pathways.
Caption: Signaling pathways activated by sigma-1 receptor agonists leading to neuroprotection.
Experimental Workflow: Assessing Neuroprotective Effects of S1R Agonists
A typical preclinical workflow to evaluate the efficacy of a novel S1R agonist in an Alzheimer's disease model involves a series of in vitro and in vivo experiments.
References
- 1. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
The Role of PD 102807 in Fragile X Syndrome Research: An In-depth Technical Guide
A Note to the Reader: Extensive research did not yield any direct studies or data linking the muscarinic M4 receptor antagonist, PD 102807, to the investigation or treatment of Fragile X syndrome (FXS). Therefore, this guide will focus on the well-established molecular pathways and therapeutic targets that are central to current Fragile X syndrome research and drug development. The information presented here is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals working in this field.
Fragile X syndrome is the most common inherited cause of intellectual disability and a leading genetic contributor to autism spectrum disorder.[1][2] It results from the silencing of the FMR1 gene, which leads to the absence of the Fragile X Messenger Ribonucleoprotein (FMRP).[1][3] FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis necessary for synaptic plasticity.[1][4][5] Its absence leads to a cascade of downstream effects, most notably the dysregulation of signaling pathways controlled by metabotropic glutamate (B1630785) receptor 5 (mGluR5) and extracellular signal-regulated kinase (ERK).
Core Pathophysiological Mechanisms in Fragile X Syndrome
The "mGluR theory" of Fragile X posits that many of the syndrome's features arise from exaggerated signaling through mGluR5.[1][3][6] In the absence of FMRP, which normally dampens mGluR5-mediated protein synthesis, this pathway becomes overactive, leading to excessive production of certain synaptic proteins.[6][7] This, in turn, results in altered synaptic plasticity, including enhanced long-term depression (LTD), and immature dendritic spine morphology.[8][9][10]
The ERK pathway is another critical signaling cascade that is dysregulated in Fragile X syndrome.[11] Studies have shown increased phosphorylation of MEK1/2 and ERK in both human brain tissue from FXS patients and in the Fmr1 knockout (KO) mouse model.[12] This heightened ERK signaling is believed to contribute to some of the cardinal cognitive and clinical features of the disorder, including audiogenic seizures.[12]
Key Signaling Pathways in Fragile X Syndrome
The following diagrams illustrate the dysregulated mGluR5 and ERK signaling pathways in Fragile X syndrome.
Quantitative Data from Preclinical Fragile X Syndrome Models
The Fmr1 KO mouse is a widely used animal model that recapitulates many of the core phenotypes of human Fragile X syndrome, including susceptibility to audiogenic seizures (AGS) and altered protein synthesis.[4][13][14]
Audiogenic Seizure Susceptibility
Fmr1 KO mice exhibit an age-dependent susceptibility to seizures induced by loud auditory stimuli.[13][15][16] This phenotype is a key behavioral endpoint for testing the efficacy of potential therapeutic compounds.
| Genotype/Age | Motor Response Rate (%) | Seizure Severity Score (Mean ± SEM) | Reference |
| P45 Fmr1 KO | 100% (9 out of 9) | 1.56 ± 0.29 | [15] |
| P90 Fmr1 KO | 25% (2 out of 8) | 0.25 ± 0.16 | [15] |
| P45 Wild-Type | 0% | 0.0 | [15] |
| P90 Wild-Type | 0% | 0.0 | [15] |
Protein Synthesis Rates
Elevated basal protein synthesis is a hallmark biochemical phenotype in the hippocampus of Fmr1 KO mice.[17] This can be corrected by acute in vivo administration of mGluR5 negative allosteric modulators (NAMs), though tolerance can develop with chronic treatment.[17]
| Treatment Group | Effect on Hippocampal Protein Synthesis | Reference |
| Fmr1 KO (vehicle) | Elevated compared to Wild-Type | [17] |
| Fmr1 KO (acute CTEP) | Corrected to Wild-Type levels | [17] |
| Fmr1 KO (chronic CTEP) | No longer corrected (tolerance) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings in Fragile X syndrome research. Below are summaries of key experimental protocols.
Audiogenic Seizure Testing in Fmr1 KO Mice
This protocol is used to assess the behavioral response of mice to a loud auditory stimulus, a measure of seizure susceptibility.
Protocol Steps:
-
Acclimation: Mice are placed into audiogenic seizure test chambers and allowed to acclimate.[4]
-
Auditory Stimulus: An alarm is sounded for a defined period (e.g., 2 minutes).[4]
-
Rest Period: A brief resting period follows the initial stimulus.[4]
-
Second Stimulus: A second alarm challenge is presented.[4]
-
Behavioral Scoring: The animal's behavior is recorded and scored based on a severity scale, which may include wild running, clonic/tonic seizures, and respiratory arrest.[4][15][16]
Measurement of Protein Synthesis in Brain Tissue
Several methods are available to measure de novo protein synthesis in brain tissue, including in vivo non-canonical amino acid tagging (FUNCAT).
FUNCAT Protocol Summary:
-
Metabolic Labeling: A non-canonical amino acid, such as azidohomoalanine (AHA), is administered to the animal (e.g., via injection).[18][19] AHA is incorporated into newly synthesized proteins.[18][19]
-
Tissue Preparation: Brain tissue is collected, fixed, and sectioned.[19]
-
Click Chemistry: A fluorophore-conjugated alkyne is bound to the azide (B81097) group of the incorporated AHA.[18][19]
-
Visualization and Quantification: The fluorescent signal, representing newly synthesized proteins, is visualized via microscopy and can be quantified.[18][19] This can be combined with immunohistochemistry to measure protein synthesis in specific cell types.[19]
Conclusion and Future Directions
While a direct role for this compound in Fragile X syndrome has not been established, the field continues to make significant strides by focusing on the core mGluR5 and ERK signaling pathways. The development of selective inhibitors and modulators for these pathways remains a primary goal for therapeutic intervention. Preclinical studies in the Fmr1 KO mouse and other models are essential for identifying and validating new drug candidates. The detailed protocols and quantitative endpoints described in this guide provide a framework for the continued investigation of novel treatments for Fragile X syndrome. Future research will likely focus on refining these approaches, identifying biomarkers to track treatment response, and exploring combination therapies that target multiple aspects of the syndrome's complex pathophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. Encouraging pipeline for patients with Fragile X Syndrome - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Frontiers | Neurodevelopment and early pharmacological interventions in Fragile X Syndrome [frontiersin.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Protein synthesis levels are increased in a subset of individuals with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site Search | Picower Institute [picower.mit.edu]
- 8. Altered synaptic plasticity in a mouse model of fragile X mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered synaptic plasticity in a mouse model of fragile X mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragile X syndrome: causes, diagnosis, mechanisms, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating Novel Inhibitors of ERK Signalling to Treat Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 12. Activation of the extracellular signal-regulated kinase pathway contributes to the behavioral deficit of fragile x-syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Audiogenic seizure susceptibility is reduced in fragile X knockout mice after introduction of FMR1 transgenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence [frontiersin.org]
- 18. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PD 102807 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a versatile pharmacological tool with a primary role as a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] More recent studies have unveiled a nuanced, biased signaling profile at the M3 muscarinic receptor, where it acts as a biased agonist, selectively activating G protein-coupled receptor kinase (GRK)/β-arrestin pathways without engaging canonical Gq-mediated signaling.[5][6][7][8] This unique dual activity makes this compound a valuable compound for dissecting muscarinic receptor signaling in various physiological and pathological contexts. These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological properties of this compound.
Data Presentation
Table 1: Receptor Binding and Potency of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| Human M4 mAChR | [³⁵S]-GTPγS Binding | pKʙ | 7.40 | Human | |
| Human M4 mAChR | Inhibition Assay | IC₅₀ | 90.7 nM | Human | |
| Human M1 mAChR | [³⁵S]-GTPγS Binding | pKʙ | 5.60 | Human | |
| Human M1 mAChR | Inhibition Assay | IC₅₀ | 6558.7 nM | Human | |
| Human M2 mAChR | [³⁵S]-GTPγS Binding | pKʙ | 5.88 | Human | |
| Human M2 mAChR | Inhibition Assay | IC₅₀ | 3440.7 nM | Human | |
| Human M3 mAChR | [³⁵S]-GTPγS Binding | pKʙ | 6.39 | Human | |
| Human M3 mAChR | Inhibition Assay | IC₅₀ | 950.0 nM | Human | |
| Human M5 mAChR | Inhibition Assay | IC₅₀ | 7411.7 nM | Human | |
| Rat Striatal mAChR | Adenylyl Cyclase Inhibition | pKʙ | 7.36 | Rat | |
| Rat Cortical mAChR | Adenylyl Cyclase Facilitation | pKʙ | 5.79 | Rat | |
| Rat Cortical mAChR | Ca²⁺/CaM-stimulated Adenylyl Cyclase Inhibition | pKʙ | 5.95 | Rat |
Signaling Pathways and Experimental Workflows
M4 Muscarinic Receptor Antagonism
This compound acts as a competitive antagonist at the M4 muscarinic acetylcholine receptor. In the presence of an agonist like acetylcholine, the M4 receptor, a Gi-coupled GPCR, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this agonist-induced signaling cascade.
Caption: this compound antagonism of M4 mAChR signaling.
M3 Muscarinic Receptor Biased Agonism
At the M3 muscarinic acetylcholine receptor, this compound exhibits biased agonism. It does not activate the canonical Gq pathway, which leads to calcium mobilization. Instead, it promotes the recruitment of G protein-coupled receptor kinases (GRKs) and β-arrestin, initiating a distinct signaling cascade that results in the phosphorylation and activation of AMP-activated protein kinase (AMPK).
Caption: this compound biased agonism at the M3 mAChR.
Experimental Protocols
[³⁵S]-GTPγS Binding Assay for M4 Receptor Antagonism
This assay measures the ability of this compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins coupled to the M4 receptor.
Materials:
-
CHO cells stably expressing the human M4 muscarinic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
[³⁵S]-GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Acetylcholine (agonist).
-
This compound.
-
Scintillation cocktail.
Protocol:
-
Prepare cell membranes from CHO-hM4 cells and determine protein concentration.
-
In a 96-well plate, add 25 µL of assay buffer containing varying concentrations of this compound.
-
Add 25 µL of acetylcholine to a final concentration that elicits ~80% of the maximal response (EC₈₀).
-
Add 50 µL of a mixture containing cell membranes (10-20 µg protein), 10 µM GDP, and 0.1 nM [³⁵S]-GTPγS in assay buffer.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the pKʙ value from the inhibition curve.
Calcium Mobilization Assay for M3 Receptor Activity
This assay determines the effect of this compound on intracellular calcium levels, demonstrating its lack of agonism at the Gq-coupled M3 receptor.
Materials:
-
Human airway smooth muscle (HASM) cells or HEK293 cells expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Methacholine (MCh) or another muscarinic agonist.
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Seed HASM cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure baseline fluorescence.
-
Add varying concentrations of this compound and monitor fluorescence changes over time to assess for agonist activity.
-
In separate wells, pre-incubate cells with this compound for 15-30 minutes before adding an EC₅₀ concentration of MCh to evaluate antagonist activity.
-
Record the peak fluorescence intensity and calculate the response relative to the maximal agonist response.
Western Blot for Phospho-AMPK
This protocol is used to detect the phosphorylation of AMPK at Threonine 172, a marker of its activation, in response to this compound treatment in HASM cells.[5][6]
Materials:
-
Human airway smooth muscle (HASM) cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Culture HASM cells to near confluence and serum-starve overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total AMPK antibody for normalization.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the M3 receptor upon stimulation with this compound, confirming its biased agonist activity.
Materials:
-
HEK293 cells co-expressing the human M3 muscarinic receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture and assay reagents for the specific technology platform (e.g., DiscoverX PathHunter).
-
This compound.
-
A full M3 agonist as a positive control.
-
Luminescence plate reader.
Protocol:
-
Plate the engineered HEK293 cells in a 96-well or 384-well white-walled plate.
-
Incubate the cells according to the manufacturer's protocol.
-
Add varying concentrations of this compound or the positive control agonist to the cells.
-
Incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents provided with the assay kit.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the dose-response curve to determine the potency and efficacy of this compound in recruiting β-arrestin.
TGF-β-induced SMAD-Luciferase Reporter Assay
This assay assesses the ability of this compound to inhibit TGF-β-induced signaling, a downstream consequence of AMPK activation.[5][6]
Materials:
-
HASM cells or a suitable reporter cell line (e.g., HEK293T).
-
A luciferase reporter plasmid containing SMAD binding elements (SBE).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
TGF-β1.
-
This compound.
-
Dual-luciferase reporter assay system.
Protocol:
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the inhibition of TGF-β1-induced reporter gene expression by this compound.
Actin Stress Fiber Staining
This protocol visualizes changes in the actin cytoskeleton in response to TGF-β and the inhibitory effect of this compound.[5][6]
Materials:
-
Human airway smooth muscle (HASM) cells grown on glass coverslips.
-
TGF-β1.
-
This compound.
-
4% paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Culture HASM cells on coverslips and treat with TGF-β1 in the presence or absence of this compound for 24-48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and incubate with fluorescently-labeled phalloidin for 30-60 minutes at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope to visualize actin stress fibers.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of PD 102807
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a pharmacological tool with a dual mechanism of action, primarily recognized as a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) and more recently identified as a biased ligand for the M3 muscarinic acetylcholine receptor.[1] This unique profile makes it a valuable compound for investigating the roles of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for in vivo studies designed to explore the therapeutic potential of this compound, particularly in the context of central nervous system disorders and airway diseases.
Mechanism of Action
This compound exhibits two distinct pharmacological activities:
-
Selective M4 Muscarinic Receptor Antagonism : this compound binds to and blocks the M4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the striatum. M4 receptor activation is coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can modulate dopaminergic neurotransmission, suggesting its potential in treating movement disorders like Parkinson's disease.[2]
-
Biased M3 Muscarinic Receptor Ligand : In addition to its M4 antagonism, this compound acts as a biased ligand at the M3 muscarinic receptor.[1][3] Unlike conventional agonists that activate the canonical Gq-protein pathway leading to calcium mobilization, this compound preferentially activates G protein-coupled receptor kinase (GRK)/β-arrestin-dependent signaling.[1][4] This biased agonism results in the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit transforming growth factor-β (TGF-β) signaling.[3][4] This pathway is of therapeutic interest for obstructive airway diseases like asthma and COPD.[3]
Data Presentation
In Vitro Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities and functional potencies of this compound at human muscarinic acetylcholine receptors.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | pKB | IC50 (nM) | Selectivity vs. M4 |
| M1 | 5.60 | 6559 | ~72-fold |
| M2 | 5.88 | 3441 | ~38-fold |
| M3 | 6.39 | 950 | ~10-fold |
| M4 | 7.40 | 91 | - |
| M5 | - | 7412 | ~81-fold |
Data compiled from multiple sources.[2]
Table 2: Functional Antagonism of this compound
| Receptor Subtype | Assay | pKB |
| M4 | [35S]-GTPγS Binding | 7.40 |
| M4 (rat striatum) | Adenylyl Cyclase Inhibition | 7.36 |
Data from Olianas MC, et al. (1999).[2]
Experimental Protocols
In Vivo Study: Assessment of this compound in a Rat Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol is designed to evaluate the antiparkinsonian effects of this compound by assessing its ability to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).
Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Catalepsy scoring apparatus (e.g., horizontal bar)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Drug Preparation:
-
Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Dissolve haloperidol in a suitable vehicle (e.g., saline with a drop of glacial acetic acid, neutralized with NaOH) to a concentration of 1 mg/kg.
-
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Haloperidol (1 mg/kg, i.p.)
-
Group 3: this compound (1 mg/kg, i.p.) + Haloperidol (1 mg/kg, i.p.)
-
Group 4: this compound (3 mg/kg, i.p.) + Haloperidol (1 mg/kg, i.p.)
-
Group 5: this compound (10 mg/kg, i.p.) + Haloperidol (1 mg/kg, i.p.)
-
-
Dosing Regimen:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
30 minutes after the first injection, administer haloperidol or vehicle i.p.
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes post-haloperidol injection, assess the degree of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised 9 cm above the surface.
-
Measure the time (in seconds) the rat remains in this unnatural posture. A cut-off time of 180 seconds is typically used.
-
-
Data Analysis:
-
Record the latency to move for each animal at each time point.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the haloperidol control group.
-
In Vivo Study: Evaluation of this compound in a Rat Model of Levodopa-Induced Dyskinesia (LID)
This protocol outlines the procedure to assess the potential of this compound to alleviate dyskinesias induced by chronic levodopa (B1675098) (L-DOPA) treatment in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
Materials:
-
This compound
-
6-OHDA
-
L-DOPA methyl ester
-
Male Sprague-Dawley rats (200-250 g)
-
Stereotaxic apparatus
-
Rotational behavior monitoring system
-
Abnormal Involuntary Movement (AIMs) scoring sheet
Procedure:
-
6-OHDA Lesioning:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons.
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal pathway.
-
-
Post-Operative Recovery and Lesion Confirmation:
-
Allow a recovery period of 2-3 weeks.
-
Confirm the extent of the lesion by assessing rotational behavior induced by apomorphine (0.05 mg/kg, s.c.). Rats with a successful lesion will exhibit robust contralateral rotations.
-
-
L-DOPA Priming to Induce Dyskinesia:
-
Administer L-DOPA (e.g., 6 mg/kg, i.p.) and benserazide (12 mg/kg, i.p.) daily for approximately 3 weeks to induce stable dyskinesias.[5]
-
-
This compound Treatment and AIMs Scoring:
-
Once stable LIDs are established, divide the rats into treatment groups:
-
Group 1: Vehicle + L-DOPA/Benserazide
-
Group 2: this compound (e.g., 1, 3, 10 mg/kg, i.p.) + L-DOPA/Benserazide
-
-
Administer this compound or vehicle 30 minutes before the L-DOPA/benserazide injection.
-
Observe the rats for abnormal involuntary movements (AIMs) for 2-3 hours post-L-DOPA injection.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes) using a standardized rating scale.[5][6]
-
-
Data Analysis:
-
Calculate the total AIMs score for each animal.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
-
Visualizations
Signaling Pathways
Caption: Antagonistic effect of this compound on the M4 muscarinic receptor signaling pathway.
Caption: Biased agonism of this compound at the M3 muscarinic receptor, leading to AMPK activation.
Experimental Workflow
Caption: General workflow for an in vivo study investigating the effects of this compound.
References
- 1. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Histological Correlates of Neuroanatomical Changes in a Rat Model of Levodopa-Induced Dyskinesia Based on Voxel-Based Morphometry [frontiersin.org]
- 6. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD 102807 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of PD 102807 solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor, making it a valuable tool in neuroscience and drug discovery research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 392.45 g/mol | [1] |
| Formula | C₂₃H₂₄N₂O₄ | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1][2] |
| CAS Number | 23062-91-1 | [1] |
| Storage of Powder | Room Temperature | [2] |
Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO. Adherence to these guidelines is critical to ensure the accuracy and reproducibility of experimental results.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 25.48 µL of DMSO per 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[2] For longer-term storage, -80°C is recommended.
-
Note on Dilution: When preparing working solutions, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is recommended to keep the final concentration of DMSO in the working solution below 0.5% to minimize solvent-induced cellular toxicity.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for utilizing a this compound DMSO stock solution in a cell-based in vitro assay.
References
- 1. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 102807 in Cell Culture
Topic: PD 102807 Stability and Handling in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound Information
A summary of the key technical data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 392.45 g/mol | [1][2] |
| Formula | C23H24N2O4 | [1][2] |
| CAS Number | 23062-91-1 | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage | Store at room temperature or desiccate at -20°C | [1][4] |
Stability in Cell Culture Media
As of the latest literature review, specific studies detailing the stability of this compound in various cell culture media have not been published. The stability of a compound in solution can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light. Components within cell culture media, such as certain amino acids or ions, can potentially impact the stability of dissolved compounds.[5] Given the lack of specific data, it is recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Recommended Protocol for Stability Assessment
The following is a general protocol to determine the stability of this compound in your cell culture medium of choice. This protocol utilizes High-Performance Liquid Chromatography (HPLC) for quantification, a common and reliable method for such assessments.
4.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or vials
-
Incubator (e.g., 37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
Filtration units for sample preparation (e.g., 0.22 µm syringe filters)
4.2. Experimental Procedure
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-100 mM).[1][2] Ensure complete dissolution. This stock solution should be stored at -20°C, protected from light.
-
Prepare Working Solutions: Dilute the this compound stock solution into your complete cell culture medium to the final desired experimental concentration. Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the tubes in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At each designated time point, remove one aliquot from the incubator.
-
Sample Preparation for HPLC:
-
If the medium contains serum or other proteins, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using a pre-determined method optimized for this compound. The peak area of this compound will be proportional to its concentration.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
The stability can be expressed as the percentage of the initial concentration remaining at each time point. The half-life (t1/2) can be calculated from the degradation kinetics.
-
4.3. Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability in cell culture media.
Biological Context: this compound Signaling Pathway
This compound acts as a selective antagonist at the M4 muscarinic acetylcholine (B1216132) receptor.[3][6] M4 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by acetylcholine, M4 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can prevent the downstream effects of M4 receptor activation. Recent studies have also suggested that this compound can act as a biased M3 mAChR ligand in certain cell types, highlighting its complex pharmacology.[7][8][9]
5.1. M4 Receptor Antagonism Signaling Diagram
Caption: Signaling pathway of M4 receptor antagonism by this compound.
Conclusion
While specific stability data for this compound in cell culture media is not currently available, the provided protocol offers a robust framework for researchers to determine its stability in their own experimental systems. Understanding the stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results. Researchers should always refer to the manufacturer's instructions for specific batch information and storage conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 102807 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a versatile pharmacological tool with a primary characterization as a potent and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor. More recent studies have unveiled a nuanced role for this compound as a biased agonist at the M3 muscarinic receptor, demonstrating its ability to selectively activate specific downstream signaling pathways. This dual activity makes this compound a valuable compound for dissecting the complex signaling of muscarinic receptors in various physiological and pathological contexts. These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays to explore its effects on receptor binding, G-protein activation, second messenger mobilization, and downstream signaling events.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at muscarinic receptors, providing a clear reference for its potency and selectivity.
Table 1: Inhibitory Constants (IC50) of this compound at Human Muscarinic Receptors [1][2][3]
| Receptor Subtype | IC50 (nM) | Selectivity vs. M4 |
| M1 | 6559 | 72-fold |
| M2 | 3441 | 38-fold |
| M3 | 950 | 10-fold |
| M4 | 91 | - |
| M5 | 7412 | 82-fold |
Table 2: Functional Antagonism (pKB) of this compound in Functional Assays [4]
| Assay | Receptor Subtype | pKB |
| [35S]-GTPγS Binding (CHO cells) | M1 | 5.60 |
| M2 | 5.88 | |
| M3 | 6.39 | |
| M4 | 7.40 | |
| Adenylyl Cyclase Inhibition (Rat Striatum) | M4 | 7.36 |
| Adenylyl Cyclase Facilitation (Rat Frontal Cortex) | - | 5.79 |
| Ca2+/Calmodulin-Stimulated Adenylyl Cyclase Inhibition (Rat Frontal Cortex) | - | 5.95 |
Signaling Pathways
This compound interacts with muscarinic receptors to modulate distinct signaling cascades. As an M4 antagonist, it blocks the canonical Gi-coupled pathway. As a biased M3 agonist, it preferentially activates a Gq-independent pathway involving β-arrestin and AMPK.
Experimental Protocols
Compound Handling and Preparation
-
Solubility: this compound is soluble in DMSO up to 100 mM.[1]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.92 mg of this compound (MW: 392.45 g/mol ) in 1 mL of high-purity DMSO. To aid dissolution, the tube can be warmed to 37°C and sonicated briefly.[5]
-
Storage: Store the solid compound at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to one month.[1] It is recommended to prepare fresh dilutions in aqueous buffer or cell culture medium for each experiment.[1]
-
DMSO Considerations: The final concentration of DMSO in the assay should be kept to a minimum, ideally below 1%, as higher concentrations can affect cell health and assay performance.[2][6] Always include a vehicle control (DMSO at the same final concentration as the test compound) in your experiments.
Cell Culture
-
CHO-K1 Cells Expressing Muscarinic Receptors:
-
Media: ATCC-formulated F-12K Medium supplemented with 10% fetal bovine serum (FBS). For stable cell lines expressing a specific receptor, the appropriate selection antibiotic (e.g., Geneticin at 400 µg/ml for M3-expressing cells) should be included.[7]
-
Subculturing: Rinse with D-PBS and detach cells using a Trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-seed at a ratio of 1:2 to 1:4.[8]
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
-
hTERT-Immortalized Airway Smooth Muscle (ASM) Cells:
-
Media: A common medium is a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% FBS and antibiotics. Specific formulations can vary, so it is important to follow the supplier's or original publication's recommendations.
-
Subculturing: Similar to CHO-K1 cells, use trypsinization for detachment. These cells may have a slower growth rate, so adjust seeding density accordingly.[9]
-
Immortalization: These cells are immortalized through the expression of telomerase reverse transcriptase (hTERT), which helps maintain telomere length and avoids replicative senescence.[10]
-
[35S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of a muscarinic agonist (to stimulate the receptor), and GDP.
-
Initiation: Start the binding reaction by adding [35S]-GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]-GTPγS to pass through.
-
Detection: After washing the filters, add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of bound [35S]-GTPγS is indicative of G-protein activation.
Calcium Mobilization Assay
This assay is used to measure changes in intracellular calcium concentration, a key second messenger for Gq-coupled receptors like M3.
Protocol:
-
Cell Plating: Seed cells (e.g., CHO-K1/M3) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 1 hour in the dark.
-
Washing: Gently wash the cells twice to remove excess dye.
-
Compound Addition and Measurement: Use a fluorescence plate reader with an integrated liquid handler.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate.
-
Add a known M3 agonist (e.g., carbachol) to stimulate calcium release.
-
Continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and biased signaling.
Protocol:
-
Cell Line: Use a cell line specifically engineered for this assay, such as one co-expressing the M3 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a sufficient period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate for the reporter enzyme. The complementation of the enzyme fragments upon β-arrestin recruitment leads to a functional enzyme that hydrolyzes the substrate, generating a luminescent signal that can be measured with a plate reader.
AMPK Phosphorylation Western Blot
This protocol is used to detect the phosphorylation of AMP-activated protein kinase (AMPK), a downstream effector in the biased M3 signaling pathway activated by this compound.
Protocol:
-
Cell Treatment: Culture cells (e.g., hTERT-ASM) and treat with different concentrations of this compound for a specified time (e.g., 20 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AMPK. The ratio of p-AMPK to total AMPK is then calculated.
References
- 1. This compound | M4 muscarinic receptor antagonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. elabscience.com [elabscience.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. alstembio.com [alstembio.com]
Application Notes and Protocols: PD 102807 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a compound of significant interest in pharmacological research, primarily recognized for its selective antagonist activity at the M4 muscarinic acetylcholine (B1216132) receptor. However, recent studies have unveiled a more nuanced pharmacological profile, identifying this compound as a biased ligand for the M3 muscarinic acetylcholine receptor (M3 mAChR). At the M3 receptor, this compound acts as an antagonist of the canonical Gq-mediated signaling pathway, which is responsible for intracellular calcium mobilization. This property makes it a valuable tool for dissecting the intricacies of muscarinic receptor signaling and for the development of functionally selective modulators.
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon stimulation by an agonist, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be precisely measured using fluorescent calcium indicators, such as Fluo-4 AM.
This document provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory effect of this compound on agonist-induced calcium flux in cells expressing the M3 muscarinic receptor.
Signaling Pathway Diagram
Caption: M3 muscarinic receptor signaling pathway leading to calcium mobilization and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound calcium mobilization assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| CHO-K1 cells stably expressing human M3 mAChR | ATCC | CRL-1762 (modified) |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11330032 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| This compound | Tocris Bioscience | 1134 |
| Carbachol (B1668302) | Sigma-Aldrich | C4382 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid (B1678239) | Sigma-Aldrich | P8761 |
| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Thermo Fisher Scientific | 14025092 |
| 20 mM HEPES | Sigma-Aldrich | H4034 |
| 96-well black, clear-bottom tissue culture plates | Corning | 3603 |
| Fluorescence plate reader with automated injection | Molecular Devices (FlexStation) or similar | N/A |
Experimental Protocol
1. Cell Culture and Seeding
1.1. Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-M3) in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (G418) for selection. 1.2. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. 1.3. The day before the assay, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium. 1.4. Incubate the plates overnight to allow for cell attachment.
2. Preparation of Reagents
2.1. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Carbachol Stock Solution: Prepare a 10 mM stock solution of carbachol in sterile water. 2.3. Assay Buffer: Prepare HBSS containing 20 mM HEPES. Warm to 37°C before use. 2.4. Fluo-4 AM Loading Buffer: Prepare a 2X Fluo-4 AM loading solution. For one 96-well plate, mix 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in Assay Buffer. If your cell line expresses organic anion transporters, include 2.5 mM probenecid to prevent dye extrusion.
3. Calcium Mobilization Assay
3.1. Dye Loading: 3.1.1. Remove the culture medium from the cell plate. 3.1.2. Add 100 µL of the Fluo-4 AM loading buffer to each well. 3.1.3. Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
3.2. Compound Preparation and Pre-incubation: 3.2.1. During the dye loading incubation, prepare a dilution series of this compound in Assay Buffer at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer). 3.2.2. After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer. 3.2.3. Add 50 µL of the diluted this compound or vehicle control to the respective wells. 3.2.4. Incubate for 15-20 minutes at room temperature, protected from light.
3.3. Agonist Stimulation and Fluorescence Measurement: 3.3.1. Prepare a solution of carbachol in Assay Buffer at a concentration that will yield a final EC₈₀ concentration upon addition to the wells. The EC₈₀ concentration should be predetermined from a full agonist dose-response curve. 3.3.2. Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Configure a kinetic read for at least 120 seconds, with the agonist injection occurring around the 20-second mark. 3.3.3. Place the cell plate in the reader. 3.3.4. Initiate the reading and, at the designated time, inject 50 µL of the carbachol solution into each well.
4. Data Analysis
4.1. The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence before injection. 4.2. Normalize the data by expressing the response in each well as a percentage of the control response (agonist + vehicle). 4.3. Plot the normalized response against the logarithm of the this compound concentration. 4.4. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Data Presentation
Table 1: Pharmacological Profile of this compound at Muscarinic Receptors
| Receptor Subtype | This compound Activity | IC₅₀ (nM) | Reference |
| Human M4 | Antagonist | 91 | [1][2][3] |
| Human M1 | Antagonist | 6559 | [1][2][3] |
| Human M2 | Antagonist | 3441 | [1][2][3] |
| Human M3 | Antagonist | 950 | [1][2][3] |
| Human M5 | Antagonist | 7412 | [1][2][3] |
Table 2: Example Agonist Potencies at the M3 Receptor
| Agonist | Cell Line | EC₅₀ | Reference |
| Carbachol | CHO-M3 | ~1-10 µM | [1] |
| Oxotremorine | HiTSeeker CHRM3 | 41.1 nM | [4] |
| Acetylcholine | CHO-M3 | ~0.03-0.3 µM | [5] |
Table 3: Recommended Assay Parameters
| Parameter | Recommended Value |
| Cell Line | CHO-K1 or HEK293 expressing human M3 receptor |
| Plate Format | 96-well, black, clear-bottom |
| Seeding Density | 40,000 - 60,000 cells/well |
| Calcium Indicator | Fluo-4 AM (2 µM) |
| M3 Agonist | Carbachol (at EC₈₀ concentration) |
| Fluorescence Reader | FlexStation or equivalent |
| Excitation Wavelength | 490 nm |
| Emission Wavelength | 525 nm |
| Read Time | 120 seconds (kinetic) |
References
- 1. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
PD 102807 β-Arrestin Recruitment Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807, historically characterized as a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, has been identified as a biased agonist for the M3 muscarinic acetylcholine receptor (M3 mAChR). This compound uniquely stimulates the recruitment of β-arrestin to the M3 mAChR without activating the canonical G protein-dependent signaling pathway mediated by Gq. This biased agonism presents a valuable tool for dissecting G protein-independent signaling cascades and holds therapeutic potential by selectively modulating cellular pathways to avoid adverse effects associated with broad receptor activation.
These application notes provide a comprehensive guide to utilizing a β-arrestin recruitment assay to characterize the activity of this compound at the M3 muscarinic receptor. The provided protocols are based on the principles of widely used enzyme fragment complementation (EFC) assays, such as the PathHunter® system.
Signaling Pathway of this compound at the M3 Muscarinic Receptor
This compound exhibits biased agonism at the M3 mAChR, favoring the β-arrestin signaling pathway over the canonical Gq-mediated pathway. Upon binding of this compound, the M3 mAChR undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), particularly GRK2/3.[1] This phosphorylation creates a binding site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders the coupling of Gq proteins, thus inhibiting downstream signaling events such as calcium mobilization.[1][2][3] However, the M3 mAChR/β-arrestin complex can act as a scaffold for other signaling proteins, initiating a distinct wave of intracellular signaling. For instance, in airway smooth muscle cells, this compound-induced β-arrestin recruitment leads to the activation of AMP-activated protein kinase (AMPK).[1][4]
References
- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PD 102807-Induced AMPK Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic homeostasis. Its activation through phosphorylation is a key therapeutic target for various metabolic diseases. PD 102807, initially characterized as a muscarinic M4 receptor antagonist, has been identified as a biased M3 muscarinic acetylcholine (B1216132) receptor (mAChR) ligand.[1][2][3][4][5] This compound uniquely induces AMPK phosphorylation in a Gq protein-independent manner, offering a novel mechanism for AMPK activation.[1][2][4] These application notes provide detailed protocols for measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in response to this compound treatment.
Signaling Pathway Overview
This compound acts as a biased agonist at the M3 mAChR.[1][2][4] Unlike canonical M3 receptor activation which signals through Gq proteins to induce calcium mobilization, this compound promotes a Gq-independent signaling cascade.[1][2][4] This pathway involves the recruitment of G protein-coupled receptor kinases (GRKs), specifically GRK2/3, and subsequent β-arrestin recruitment.[1][2] This complex then facilitates the phosphorylation and activation of AMPK. Activated AMPK, in turn, phosphorylates downstream targets such as ACC, leading to the regulation of various cellular processes.[1][2]
This compound signaling pathway to AMPK phosphorylation.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on the phosphorylation of AMPK and ACC in a relevant cell line, such as human airway smooth muscle (ASM) cells.[1][2]
Table 1: Dose-Dependent Effect of this compound on AMPK and ACC Phosphorylation
| Treatment | Concentration (µM) | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) | p-ACC/Total ACC Ratio (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 1.8 | 1.5 |
| This compound | 10 | 3.5 | 2.8 |
| This compound | 100 | 5.2 | 4.1 |
Table 2: Time-Course of this compound-Induced AMPK and ACC Phosphorylation
| Treatment (100 µM this compound) | Time (minutes) | p-AMPK/Total AMPK Ratio (Fold Change vs. t=0) | p-ACC/Total ACC Ratio (Fold Change vs. t=0) |
| 0 | 0 | 1.0 | 1.0 |
| 5 | 5 | 2.1 | 1.8 |
| 15 | 15 | 4.8 | 3.5 |
| 30 | 30 | 5.1 | 4.0 |
| 60 | 60 | 3.9 | 3.2 |
| 120 | 120 | 2.5 | 2.1 |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol details the steps for determining the phosphorylation status of AMPK (at Threonine 172) and ACC (at Serine 79) in cells treated with this compound.
Materials:
-
Cell line expressing M3 mAChR (e.g., human ASM cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-total AMPKα, rabbit anti-phospho-ACC (Ser79), rabbit anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a fixed time (e.g., 30 minutes).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 µM) for different durations (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Include a vehicle control (e.g., DMSO) for all experiments.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, total AMPK, p-ACC, total ACC, or a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC. Normalize these ratios to the loading control.
-
Experimental workflow for Western blot analysis.
Protocol 2: Cell-Based ELISA for AMPK Phosphorylation
A cell-based ELISA offers a higher-throughput alternative to Western blotting for quantifying protein phosphorylation.
Materials:
-
96-well, black, clear-bottom cell culture plates
-
Cell line expressing M3 mAChR
-
This compound
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching solution (e.g., PBS with 1% H₂O₂)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: rabbit anti-phospho-AMPKα (Thr172)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Fluorogenic HRP substrate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound as described in the Western blot protocol.
-
-
Cell Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add quenching solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100 (PBST).
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p-AMPK overnight at 4°C.
-
Wash the wells three times with PBST.
-
Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
-
Detection and Analysis:
-
Add the fluorogenic HRP substrate to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the fluorescence signal to the cell number (which can be determined in parallel wells using a cell viability assay or by staining with a nuclear stain like DAPI).
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively measure the induction of AMPK phosphorylation by this compound. By utilizing these methods, scientists can further investigate the therapeutic potential of biased M3 mAChR agonists in metabolic research and drug development.
References
- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 102807 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807 is a pharmacological tool primarily recognized for its selective antagonist activity at the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). However, recent studies have unveiled a novel and significant application for this compound as a biased agonist at the M3 mAChR, particularly in HEK293 cells. This biased agonism elicits a distinct signaling cascade, deviating from the canonical Gq-protein-mediated pathway. Instead of inducing calcium mobilization, this compound promotes the recruitment of β-arrestin to the M3 mAChR, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTORC1 pathway.[1][2][3][4][5] This unique mode of action makes this compound a valuable probe for dissecting G protein-coupled receptor (GPCR) signaling and exploring therapeutic avenues that leverage biased agonism.
These application notes provide a comprehensive overview of the use of this compound in HEK293 cells, including its mechanism of action, quantitative data, and detailed protocols for key experiments.
Mechanism of Action in HEK293 Cells
In HEK293 cells expressing the M3 muscarinic acetylcholine receptor, this compound functions as a biased agonist. Unlike full agonists such as Methacholine (MCh) that activate the Gq pathway leading to an increase in intracellular calcium, this compound selectively activates a G protein-independent signaling pathway.[1][3][6]
The key steps in the signaling pathway are:
-
M3 mAChR Binding: this compound binds to the M3 mAChR.
-
GRK2/3-Mediated Phosphorylation: This binding event promotes the phosphorylation of the receptor by G protein-coupled receptor kinases 2 and 3 (GRK2/3).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin.
-
AMPK Activation: The M3 mAChR/β-arrestin complex acts as a scaffold to activate AMP-activated protein kinase (AMPK). This activation is independent of intracellular calcium levels.[7]
-
mTORC1 Inhibition: Activated AMPK phosphorylates Raptor, a key component of the mTOR complex 1 (mTORC1), leading to the inhibition of mTORC1 signaling.[4][7] This results in the downstream inhibition of processes such as protein synthesis and cell growth.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in HEK293 and related cellular models as reported in the literature.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| AMPK Phosphorylation | HEK293 cells | Not specified | M3 mAChR-dependent phosphorylation of AMPK | [7] |
| Airway Smooth Muscle Cells | 100 µM | ~4.5-fold increase in p-AMPK (calcium-free conditions) | [7] | |
| Raptor Phosphorylation | Airway Smooth Muscle Cells | 100 µM | ~1.5-fold increase in p-Raptor | [7] |
| SRE-Luciferase Activity | HEK293 cells | Not specified | Inhibition of basal SRE-Luc activity | [7] |
| β-Arrestin Recruitment | HEK293 cells | 1, 10, 100 µM | Dose-dependent increase in BRET signal | [1][6] |
| Calcium Mobilization | Airway Smooth Muscle Cells | 1, 10, 100 µM | Inhibition of MCh-induced calcium mobilization | [1][6] |
| Receptor Subtype | Assay | pKB | IC50 (nM) | Reference |
| M1 mAChR | [35S]-GTPγS binding | 5.60 | 6558.7 | [8][9] |
| M2 mAChR | [35S]-GTPγS binding | 5.88 | 3440.7 | [8][9] |
| M3 mAChR | [35S]-GTPγS binding | 6.39 | 950.0 | [8][9] |
| M4 mAChR | [35S]-GTPγS binding | 7.40 | 90.7 | [8][9] |
| M5 mAChR | Not specified | - | 7411.7 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Biased Signaling Pathway in HEK293 Cells.
Caption: General Experimental Workflow for Studying this compound in HEK293 Cells.
Experimental Protocols
HEK293 Cell Culture and Transfection
This protocol provides a general guideline for maintaining and transfecting HEK293 cells for GPCR signaling studies.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Plasmids encoding M3 mAChR, β-arrestin-BRET constructs, or SRE-luciferase reporter
Protocol:
-
Cell Culture:
-
Culture HEK293 cells in a T75 flask with DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend in fresh medium and seed into new flasks at a 1:5 to 1:10 ratio.
-
-
Transfection:
-
One day prior to transfection, seed HEK293 cells into the desired plate format (e.g., 6-well or 96-well plate) to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 6-well plate, typically 1-2.5 µg of total plasmid DNA is used per well.
-
Add the complexes to the cells and incubate for 24-48 hours before proceeding with the experiment.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay measures the interaction between the M3 mAChR and β-arrestin upon ligand stimulation.
Materials:
-
Transfected HEK293 cells co-expressing M3 mAChR-Rluc (donor) and GFP-β-arrestin (acceptor)
-
White, clear-bottom 96-well plates
-
Coelenterazine h (BRET substrate)
-
This compound
-
BRET-compatible microplate reader
Protocol:
-
Seed transfected cells into a white, clear-bottom 96-well plate.
-
24-48 hours post-transfection, wash the cells once with PBS.
-
Add 90 µL of PBS containing Coelenterazine h (final concentration 5 µM) to each well.
-
Incubate the plate in the dark at 37°C for 5-10 minutes.
-
Measure the baseline BRET signal using a microplate reader capable of sequential dual-channel luminescence detection (e.g., 485 nm for Rluc and 530 nm for GFP).
-
Add 10 µL of this compound at various concentrations (10x of the final desired concentration) to the wells.
-
Immediately begin kinetic BRET measurements for 15-30 minutes.
-
Calculate the BRET ratio by dividing the GFP emission by the Rluc emission.
Western Blot for AMPK and Raptor Phosphorylation
This protocol is for detecting changes in the phosphorylation status of AMPK and Raptor following treatment with this compound.
Materials:
-
Transfected HEK293 cells expressing M3 mAChR
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-total-AMPK, anti-phospho-Raptor (Ser792), anti-total-Raptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed M3 mAChR-expressing HEK293 cells in 6-well plates.
-
Once confluent, serum-starve the cells for 4-6 hours.
-
Treat cells with this compound (e.g., 100 µM) for the desired time (e.g., 20 minutes).
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the SRE, which can be modulated by the MAPK/ERK pathway, a downstream effector of some GPCRs. This compound has been shown to inhibit basal SRE activity.[7]
Materials:
-
HEK293 cells co-transfected with M3 mAChR and an SRE-luciferase reporter plasmid
-
White, opaque 96-well plates
-
This compound
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Seed co-transfected HEK293 cells in a white, opaque 96-well plate.
-
24 hours post-transfection, replace the medium with serum-free medium and incubate for 16-18 hours.
-
Treat the cells with various concentrations of this compound for 6 hours.
-
After treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
If using a co-transfected control reporter (e.g., Renilla luciferase), normalize the firefly luciferase activity to the Renilla luciferase activity.
Calcium Mobilization Assay
This assay is used to confirm that this compound does not induce calcium mobilization and can inhibit the response of a full agonist.
Materials:
-
HEK293 cells expressing M3 mAChR
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Methacholine (MCh)
-
Fluorescence plate reader with an injection system (e.g., FlexStation)
Protocol:
-
Seed M3 mAChR-expressing HEK293 cells in a black, clear-bottom 96-well plate.
-
On the day of the assay, prepare the Fluo-4 AM loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the culture medium and add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS, leaving 100 µL of HBSS in each well.
-
To test for agonism, place the plate in the fluorescence reader and measure baseline fluorescence for 15-30 seconds. Inject this compound and continue to measure fluorescence for 2-3 minutes.
-
To test for antagonism, pre-incubate the cells with various concentrations of this compound for 15-20 minutes before placing the plate in the reader. Measure baseline fluorescence and then inject MCh. Continue to measure fluorescence for 2-3 minutes.
-
Analyze the change in fluorescence intensity over time to determine the calcium response.
References
- 1. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 2. abeomics.com [abeomics.com]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. bosterbio.com [bosterbio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Role for Raptor Phosphorylation in the Mechanical Activation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Airway Smooth Muscle Cells with PD 102807
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for culturing human airway smooth muscle (ASM) cells and investigating the effects of PD 102807, a biased M3 muscarinic acetylcholine (B1216132) receptor (mAChR) ligand. The protocols detailed below are based on established methodologies and findings from key research articles, offering a framework for studying the unique signaling properties of this compound and its potential therapeutic applications in obstructive airway diseases.
Introduction
This compound has been identified as a biased M3 mAChR ligand that exhibits distinct signaling properties in human airway smooth muscle cells.[1][2][3] Unlike conventional M3 mAChR agonists that primarily activate Gq-protein signaling leading to calcium mobilization and muscle contraction, this compound preferentially activates G protein-coupled receptor kinase (GRK) and β-arrestin-dependent pathways.[1][2][3][4] This biased agonism results in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of pro-inflammatory and pro-remodeling pathways, such as those induced by Transforming Growth Factor-β (TGF-β).[1][2][5]
These protocols will enable researchers to culture primary human ASM cells, treat them with this compound, and assess the downstream cellular and molecular consequences of this biased signaling.
Data Presentation
The following tables summarize the quantitative effects of this compound on key signaling events and cellular functions in human ASM cells, as reported in the literature.
Table 1: Effect of this compound on M3 mAChR Signaling Pathways
| Parameter | Treatment | Result | Reference |
| β-arrestin Recruitment | This compound (100 µM) | Induced M3-mediated β-arrestin recruitment | [1][3] |
| Calcium Mobilization | This compound (1-100 µM) | Did not induce calcium mobilization | [1][3] |
| Inhibition of MCh-induced Calcium Mobilization | Pre-treatment with this compound (10 µM) followed by Methacholine (MCh) | Inhibited MCh-induced calcium mobilization | [1][3] |
| AMPK Phosphorylation | This compound (10 µM) | Induced phosphorylation of AMPK | [1][2] |
Table 2: Inhibitory Effects of this compound on TGF-β-Induced Pro-remodeling Phenotypes
| Parameter | Treatment | Result | Reference |
| SMAD-Luciferase Activity | TGF-β + this compound (10 µM) | Inhibited TGF-β-induced SMAD-Luc activity | [2][3] |
| α-Smooth Muscle Actin (sm-α-actin) Expression | TGF-β + this compound (10 µM) | Inhibited TGF-β-induced sm-α-actin expression | [1][2] |
| Actin Stress Fiber Formation | TGF-β + this compound (10 µM) | Inhibited TGF-β-induced actin stress fiber formation | [2] |
| ASM Cell Hypercontractility | TGF-β + this compound (10 µM) | Inhibited TGF-β-induced hypercontractility | [1][2][3] |
| ASM Cell Proliferation | Fetal Bovine Serum (5%) + this compound (10 µM) | Inhibited FBS-induced cell proliferation by ~50% | [5] |
Experimental Protocols
Protocol 1: Culture of Human Airway Smooth Muscle (ASM) Cells
This protocol describes the general procedure for culturing primary human ASM cells.
Materials:
-
Primary Human Bronchial/Tracheal Smooth Muscle Cells
-
Smooth Muscle Cell Growth Medium (e.g., VascuLife® SMC Medium)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks/plates
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved ASM cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Smooth Muscle Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cell Plating:
-
Plate the cells in a culture flask at a recommended seeding density (e.g., 2,500-5,000 cells/cm²).
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Maintenance:
-
Change the growth medium every 2-3 days.
-
Monitor cell confluence.
-
-
Subculturing (Passaging):
-
When cells reach 70-90% confluence, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and plate into new culture vessels at the desired density.
-
Protocol 2: Treatment of ASM Cells with this compound
This protocol outlines the treatment of cultured ASM cells with this compound for subsequent analysis.
Materials:
-
Cultured human ASM cells (from Protocol 1)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Serum-free culture medium
-
TGF-β (if studying inhibitory effects)
Procedure:
-
Serum Starvation:
-
Prior to treatment, serum-starve the ASM cells by replacing the growth medium with serum-free medium for 24-72 hours, depending on the specific experiment.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound (e.g., 10 µM) in serum-free medium.
-
For antagonist studies, pre-incubate the cells with this compound for a specified time (e.g., 15-30 minutes) before adding an agonist.
-
For studying long-term effects, incubate the cells with this compound for the desired duration (e.g., 24-72 hours).
-
-
Co-treatment with TGF-β (Optional):
-
If investigating the inhibitory effects of this compound on TGF-β signaling, add TGF-β (e.g., 1 ng/mL) to the culture medium along with this compound.
-
-
Cell Harvesting and Analysis:
-
Following the treatment period, harvest the cells for downstream analysis as described in the subsequent protocols (e.g., Western Blotting, Calcium Mobilization Assay).
-
Protocol 3: Western Blotting for AMPK Phosphorylation
This protocol details the detection of phosphorylated AMPK in this compound-treated ASM cells.
Materials:
-
Treated ASM cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-total-AMPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-AMPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Total AMPK Control:
-
Strip the membrane and re-probe with an antibody against total AMPK to normalize for protein loading.
-
Protocol 4: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium levels in response to this compound and other ligands.
Materials:
-
Cultured human ASM cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound, Methacholine (MCh)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed ASM cells in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM in HBSS and incubate in the dark at 37°C.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject this compound and/or MCh and continuously record the fluorescence signal to measure changes in intracellular calcium.
-
Protocol 5: β-Arrestin Recruitment Assay
This protocol provides a general method for assessing β-arrestin recruitment to the M3 mAChR upon ligand stimulation, often using a commercially available assay system (e.g., PathHunter® β-arrestin assay).
Materials:
-
Cell line co-expressing M3 mAChR tagged with a pro-link (PK) fragment and β-arrestin tagged with an enzyme acceptor (EA) fragment.
-
Assay buffer
-
This compound
-
Detection reagents
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, solid-bottom 96-well plate.
-
-
Ligand Addition:
-
Add varying concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for the recommended time to allow for receptor-β-arrestin interaction.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal using a luminometer. An increase in signal indicates β-arrestin recruitment.
-
Mandatory Visualizations
References
- 1. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
PD 102807: A Tool for Unraveling Gq-Independent Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 102807, initially characterized as a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), has emerged as a powerful pharmacological tool for investigating G protein-coupled receptor (GPCR) signaling beyond the canonical Gq pathway.[1][2] Recent research has unveiled a novel and compelling activity of this compound as a biased agonist at the M3 muscarinic acetylcholine receptor.[3][4][5] This unique property allows for the selective activation of Gq-independent signaling cascades, providing a valuable instrument for dissecting the intricate mechanisms of biased agonism and its physiological consequences.
This document provides detailed application notes and experimental protocols for utilizing this compound to study Gq-independent signaling, particularly through the M3 mAChR. It is intended for researchers in academia and the pharmaceutical industry engaged in GPCR research, signal transduction, and drug discovery.
Mechanism of Action: A Biased Agonist
This compound exhibits a fascinating dual personality at the M3 mAChR. While it antagonizes the classical Gq-protein-mediated signaling pathway, which typically leads to phospholipase C activation and subsequent intracellular calcium mobilization, it simultaneously promotes a distinct, Gq-independent pathway.[3][5] This alternative route is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[1][3]
Upon binding to the M3 mAChR, this compound stabilizes a receptor conformation that favors the recruitment and activation of GRK2/3 and subsequently β-arrestin.[3] This leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and its downstream effector acetyl-CoA carboxylase (ACC).[4][5] This biased signaling has been shown to inhibit transforming growth factor-β (TGF-β)-induced cellular responses, highlighting its potential therapeutic relevance.[3][5]
Quantitative Data
The following table summarizes the binding affinities and potencies of this compound for various muscarinic receptor subtypes. This data is crucial for designing experiments and interpreting results, particularly concerning selectivity and potential off-target effects.
| Receptor Subtype | Parameter | Value | Species | Assay | Reference |
| Human M4 | IC50 | 90.7 nM | Human | Radioligand Binding | [6] |
| pKB | 7.40 | Human | [35S]-GTPγS Binding | [2] | |
| Human M1 | IC50 | 6558.7 nM | Human | Radioligand Binding | [6] |
| pKB | 5.60 | Human | [35S]-GTPγS Binding | [2] | |
| Human M2 | IC50 | 3440.7 nM | Human | Radioligand Binding | [6] |
| pKB | 5.88 | Human | [35S]-GTPγS Binding | [2] | |
| Human M3 | IC50 | 950.0 nM | Human | Radioligand Binding | [6] |
| pKB | 6.39 | Human | [35S]-GTPγS Binding | [2] | |
| Human M5 | IC50 | 7411.7 nM | Human | Radioligand Binding | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and a general experimental workflow for studying its effects.
Figure 1: this compound biased signaling at the M3 mAChR.
Figure 2: General experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the Gq-independent signaling of this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is used to confirm the antagonistic effect of this compound on the canonical Gq pathway.
Materials:
-
Cells expressing the M3 mAChR (e.g., HEK293-M3 or primary airway smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound
-
A standard M3 mAChR agonist (e.g., methacholine (B1211447) or carbachol)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Wash the cells once with HBSS. Incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C, following the manufacturer's instructions.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Pre-treatment: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period. Then, add the M3 agonist to stimulate calcium release and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of this compound to determine its antagonistic activity.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
This assay directly measures the recruitment of β-arrestin to the M3 mAChR, a key step in the Gq-independent pathway.
Materials:
-
HEK293 cells
-
Expression vectors for M3 mAChR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc)
-
Expression vector for β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
This compound
-
Luminometer capable of measuring dual-wavelength emissions
Procedure:
-
Transfection: Co-transfect HEK293 cells with the M3 mAChR-Rluc and β-arrestin-2-YFP constructs. Plate the transfected cells in a white, 96-well plate.
-
Drug Treatment: 24-48 hours post-transfection, replace the medium with a serum-free medium. Add this compound at various concentrations to the wells. Include a vehicle control and a positive control agonist.
-
BRET Measurement: Add the BRET substrate to each well. Immediately measure the light emission at the two wavelengths corresponding to the donor and acceptor (e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
Protocol 3: Western Blot for AMPK and ACC Phosphorylation
This protocol is used to assess the activation of the downstream kinase AMPK and its substrate ACC.
Materials:
-
Cells of interest (e.g., airway smooth muscle cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and grow to near confluence. Treat the cells with this compound for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK and ACC activation.
Concluding Remarks
This compound represents a unique pharmacological agent that enables the specific investigation of Gq-independent, GRK/β-arrestin-mediated signaling pathways. Its ability to act as a biased agonist at the M3 mAChR provides a valuable opportunity to explore the nuances of GPCR signaling and to identify novel therapeutic targets. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of Gq-independent signaling. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response analyses, is essential for obtaining robust and reproducible data.
References
- 1. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD 102807 in the Inhibition of TGF-β Induced Hypercontractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in tissue remodeling and fibrosis.[1][2] In various pathological conditions, including asthma and chronic obstructive pulmonary disease (COPD), TGF-β contributes to the hypercontractile phenotype of smooth muscle cells, leading to excessive tissue contraction and organ dysfunction.[3][4] PD 102807 has been identified as a biased ligand of the M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR) that can effectively inhibit TGF-β induced hypercontractility.[3][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound to study and counteract TGF-β-induced hypercontractility in a research setting.
This compound exhibits biased agonism at the M3 mAChR, meaning it selectively activates downstream signaling pathways.[4][5][6][7] Unlike conventional M3 mAChR agonists that primarily signal through Gq proteins to induce calcium mobilization and contraction, this compound preferentially engages a Gq-independent pathway involving G protein-coupled receptor kinase (GRK) and β-arrestin.[5][6][7] This biased signaling leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits key effectors of the TGF-β signaling cascade, ultimately reducing the expression of contractile proteins like alpha-smooth muscle actin (α-SMA) and mitigating hypercontractility.[3][5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of TGF-β induced hypercontractility in human airway smooth muscle (ASM) cells.
Table 1: Inhibition of TGF-β-induced α-SMA Expression by this compound
| Treatment | α-SMA Expression Inhibition (%) | Reference |
| This compound (10 µM) | ~65% | [5] |
| Rapamycin (mTORC1 inhibitor) | ~55% | [3] |
| This compound (unspecified concentration) | ~55% | [3] |
Table 2: Inhibition of TGF-β-induced SMAD-Luciferase Activity by this compound
| This compound Concentration | SMAD-Luc Activity Inhibition (%) | Reference |
| 1 µM | Not specified | [5] |
| 10 µM | ~58% | [5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in TGF-β induced hypercontractility and its inhibition by this compound.
Experimental Protocols
Cell Culture of Human Airway Smooth Muscle (ASM) Cells
This protocol describes the general procedure for culturing primary human ASM cells.
Materials:
-
Primary Human Bronchial/Tracheal Smooth Muscle Cells
-
Smooth Muscle Cell Growth Medium (e.g., VascuLife® SMC Medium)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved ASM cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a culture flask at a recommended seeding density.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the growth medium every 2-3 days.
-
Monitor cell confluence.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with growth medium containing FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium.
-
Plate the cells into new culture vessels at the desired density.
-
Collagen Gel Contraction Assay
This assay measures the ability of ASM cells to contract a collagen matrix, a functional readout of hypercontractility.
Materials:
-
Rat tail collagen, type I
-
10x Dulbecco's Modified Eagle Medium (DMEM)
-
Sterile 1 M NaOH
-
Human ASM cells
-
24-well tissue culture plates
-
TGF-β1
-
This compound
-
Digital camera and image analysis software (e.g., ImageJ)
Protocol:
-
Preparation of Collagen Gel Solution (on ice):
-
In a sterile, pre-chilled tube, mix the following in order: 8 parts collagen solution, 1 part 10x DMEM.
-
Neutralize the solution by adding 1 M NaOH dropwise while gently mixing until the color of the medium turns from yellow to pink (pH ~7.4).
-
-
Cell Embedding:
-
Harvest ASM cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution at a 1:4 (v/v) ratio (cells to collagen).
-
-
Gel Polymerization:
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow for polymerization.
-
-
Treatment and Contraction:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free medium containing the desired concentrations of TGF-β1 (e.g., 1 ng/mL) and/or this compound (e.g., 10 µM) to each well.
-
Incubate at 37°C and capture images of the gels at specified time points (e.g., 0, 24, 48 hours).
-
-
Data Analysis:
-
Measure the area of the collagen gels from the captured images using ImageJ or similar software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
SMAD-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the SMAD pathway, a downstream effector of TGF-β signaling.
Materials:
-
Human ASM cells
-
SMAD-responsive luciferase reporter plasmid (e.g., SBE-luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
TGF-β1
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed ASM cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the SMAD-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh serum-free medium.
-
Pre-treat the cells with this compound for 30 minutes.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold change relative to the untreated control.
-
Immunoblotting for α-Smooth Muscle Actin (α-SMA)
This protocol is used to quantify the expression of α-SMA, a key marker of the contractile phenotype in smooth muscle cells.
Materials:
-
Human ASM cells
-
TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against α-SMA
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed ASM cells and grow to near confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound for 30 minutes, followed by stimulation with TGF-β1 for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against α-SMA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody for a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the α-SMA signal to the loading control.
-
Experimental Workflow
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promocell.com [promocell.com]
- 3. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PD 102807 Calcium Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD 102807 in calcium mobilization assays. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a calcium assay?
This compound is a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] In a typical calcium assay, its primary role is to block the intracellular calcium mobilization induced by an M4 receptor agonist (e.g., carbachol, acetylcholine). M4 receptors are endogenously coupled to the Gαi/o protein, which inhibits adenylyl cyclase. To enable a calcium readout, cell lines used in these assays, such as Chinese Hamster Ovary (CHO-K1) cells, are often co-transfected with the M4 receptor and a promiscuous G-protein like Gα15 or a chimeric G-protein such as Gqi5.[3][4] This redirects the signal through the Gαq pathway, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from intracellular stores.
Q2: What is the expected outcome of a calcium assay when using this compound?
When this compound is introduced as an antagonist, it should produce a concentration-dependent inhibition of the calcium signal elicited by an M4 receptor agonist.[5] A full agonist should produce a robust increase in intracellular calcium, and pre-incubation with increasing concentrations of this compound should lead to a rightward shift of the agonist's concentration-response curve, indicating competitive antagonism.
Q3: Are there any other potential mechanisms of action for this compound that could affect my calcium assay results?
While primarily a selective M4 antagonist, some studies have reported that this compound can act as a biased M3 ligand, inhibiting Gq-dependent signaling while promoting Gq-independent pathways. Additionally, interactions with sigma-1 receptors, which can modulate intracellular calcium, have been noted for some muscarinic ligands. However, in a well-defined assay using a cell line specifically expressing the M4 receptor, the predominant effect observed should be M4 antagonism.
Troubleshooting Guide
This guide addresses common issues encountered during calcium assays involving this compound.
| Problem | Possible Cause | Suggested Solution |
| No agonist response | 1. Cell health is compromised. | - Ensure cells are healthy and not over-confluent. - Use fresh cells for experiments. |
| 2. Agonist is degraded or at an incorrect concentration. | - Prepare fresh agonist dilutions for each experiment. - Verify the agonist's EC50 in your specific cell line and assay conditions. | |
| 3. Incorrect G-protein coupling. | - For M4 receptors, confirm that the cell line is co-expressing a suitable G-protein (e.g., Gα15, Gqi5) to couple to the calcium signaling pathway.[3][4] | |
| 4. Issues with the calcium indicator dye (e.g., Fluo-4 AM). | - Ensure proper loading of the dye. Incubation time and temperature may need optimization. - Use a positive control like a calcium ionophore (e.g., ionomycin) to confirm dye loading and instrument functionality.[2][6] | |
| Weak agonist response | 1. Suboptimal agonist concentration. | - Perform a full dose-response curve for the agonist to determine the optimal concentration (typically EC80) for antagonist testing. |
| 2. Low receptor expression. | - If using a transiently transfected system, optimize transfection efficiency. - For stable cell lines, ensure the expression level of the M4 receptor is adequate. | |
| 3. Receptor desensitization. | - Minimize the exposure of cells to serum or other potential agonists before the assay. Consider serum-starving the cells for a few hours.[2][6] | |
| No inhibition by this compound | 1. This compound concentration is too low. | - Verify the concentration of your this compound stock solution. - Test a wider range of this compound concentrations. |
| 2. Incorrect experimental workflow for an antagonist assay. | - Ensure that cells are pre-incubated with this compound for a sufficient time before adding the agonist to allow for receptor binding. | |
| 3. Agonist concentration is too high. | - Using a very high concentration of the agonist can make it difficult to see the inhibitory effect of a competitive antagonist. Use an agonist concentration around the EC80 value.[7] | |
| High background fluorescence | 1. Incomplete removal of extracellular dye. | - If using a wash-based assay, ensure thorough but gentle washing of the cells after dye loading. |
| 2. Cell death or membrane damage. | - High concentrations of the dye or other reagents can be toxic to cells. Optimize concentrations. - Ensure gentle handling of cells during plating and washing steps. | |
| 3. Autofluorescence of compounds or media. | - Test the fluorescence of your compounds and media alone to identify any sources of background signal. | |
| High well-to-well variability | 1. Inconsistent cell seeding. | - Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly across the plate. |
| 2. Uneven dye loading. | - Ensure consistent mixing and addition of the dye-loading solution to all wells. | |
| 3. Temperature fluctuations. | - Allow plates to equilibrate to the assay temperature before starting the experiment. |
Data Presentation
The following table summarizes key quantitative data relevant to a typical M4 antagonist calcium assay using this compound. Note that EC50 and IC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
| Compound | Target Receptor | Parameter | Value | Cell Line |
| This compound | Human M4 | IC50 | 90.7 nM[1] | CHO |
| This compound | Human M1 | IC50 | 6558.7 nM[1] | CHO |
| This compound | Human M2 | IC50 | 3440.7 nM[1] | CHO |
| This compound | Human M3 | IC50 | 950.0 nM[1] | CHO |
| This compound | Human M5 | IC50 | 7411.7 nM[1] | CHO |
| Carbachol | Human M4/Gqi5 | EC50 | ~50 µM (in SH-SY5Y cells)[8] | CHO-K1 |
| Acetylcholine | Human M4/Gqi5 | EC50 | Varies significantly with cell line and assay conditions | CHO-K1 |
| Oxotremorine M | Human M4/Gα15 | EC50 | 88.7 nM[3] | CHO-K1 |
Experimental Protocols
Key Experiment: M4 Muscarinic Receptor Antagonist Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound at the M4 muscarinic receptor using a fluorescent calcium indicator like Fluo-4 AM in a 96-well format.
Materials:
-
CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα15 or Gqi5)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound
-
M4 receptor agonist (e.g., Carbachol, Acetylcholine, or Oxotremorine M)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO-K1/M4/Gα15 cells into 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[9]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the M4 agonist in an appropriate buffer (e.g., HBSS).
-
Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to create a stock solution. On the day of the experiment, dilute the Fluo-4 AM stock solution in HBSS (with or without probenecid) to the final working concentration (typically 2-5 µM). Adding a small amount of Pluronic F-127 can aid in dye solubilization.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[9]
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in HBSS.
-
If using a wash-based assay, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO diluted in HBSS).
-
Incubate the plate with this compound for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the reader to excite at ~490 nm and measure emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the plate reader's injector, add the M4 agonist at a concentration that elicits a response of approximately 80% of its maximum (EC80).
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist in the absence of the antagonist (vehicle control).
-
Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: M4 receptor signaling pathway in a calcium assay.
References
- 1. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. AID 1450336 - Antagonist activity at recombinant human M4 receptor expressed in CHO cells co-expressing Gqi5 by calcium mobilization assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AID 673183 - Positive allosteric modulation of human M4 receptor expressed in CHO-K1 cells coexpressing Gqi5 assessed as potentiation of acetylcholine-mediated calcium mobilization incubated for 144 secs prior to acetylcholine addition by Fluo-4-AM staining - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Technical Support Center: Optimizing PD 102807 Concentration for Biased Agonism at the M3 Muscarinic Receptor
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the biased agonist PD 102807. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution when investigating the biased signaling of this compound at the M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound was initially identified as a selective antagonist for the M4 muscarinic acetylcholine receptor (mAChR).[1][2] However, recent studies have revealed a novel pharmacological property of this compound as a biased agonist at the M3 mAChR.[1][3][4][5][6] This means that it selectively activates certain downstream signaling pathways while inhibiting others. Specifically, this compound promotes G protein-coupled receptor kinase (GRK) and β-arrestin-dependent signaling pathways, while acting as an antagonist for the canonical Gq protein-mediated calcium mobilization pathway.[1][3][4][5][6]
Q2: What is "biased agonism" and why is it important for this compound?
A2: Biased agonism, also known as functional selectivity, is the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. In the case of this compound at the M3 mAChR, it demonstrates bias towards the β-arrestin pathway over the Gq pathway. This is significant because it allows for the selective activation of therapeutic signaling cascades while avoiding those that may cause adverse effects. For example, this compound's biased agonism leads to the activation of AMP-activated protein kinase (AMPK), which can inhibit transforming growth factor-β (TGF-β)-induced hypercontractility in airway smooth muscle cells, a potentially beneficial effect in obstructive airway diseases.[6][7]
Q3: What concentration range of this compound should I use to observe biased agonism?
A3: The optimal concentration of this compound will depend on your specific cell system and the signaling pathway you are investigating. Based on published studies, concentrations ranging from 1 µM to 100 µM have been shown to induce β-arrestin recruitment and downstream signaling without causing calcium mobilization.[4] It is crucial to perform a concentration-response curve for each pathway of interest to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) in your experimental setup.
Q4: Which cell lines are suitable for studying this compound biased agonism?
A4: Studies have successfully used human embryonic kidney 293 (HEK293) cells heterologously expressing the M3 mAChR and β-arrestin constructs, as well as human telomerase reverse transcriptase (hTERT)-immortalized airway smooth muscle (ASM) cells that endogenously express the M3 mAChR.[1] The choice of cell line will depend on your research question. HEK293 cells are useful for mechanistic studies in a controlled expression system, while ASM cells provide a more physiologically relevant model for studying the effects of this compound on airway smooth muscle biology.
Data Presentation
To effectively optimize the concentration of this compound, it is essential to quantify its activity on different signaling pathways. The following table summarizes the expected quantitative data for this compound at the M3 mAChR. Note that specific EC50 and Emax values for the β-arrestin pathway are not consistently reported in the literature, and empirical determination in your specific assay system is recommended.
| Signaling Pathway | Parameter | This compound | Methacholine (MCh) - Control | Reference |
| β-Arrestin Recruitment | EC50 | To be determined empirically | To be determined empirically | [4] |
| Emax | Induces recruitment | Induces robust recruitment | [4] | |
| Gq-mediated Calcium Mobilization | EC50 | No agonist activity | ~1 µM (example) | [4] |
| Emax | Acts as an antagonist | Induces robust calcium release | [4] | |
| AMPK Phosphorylation | EC50 | To be determined empirically | To be determined empirically | [3] |
| Emax | Induces sustained phosphorylation | Induces transient phosphorylation | [3][6] |
Experimental Protocols
To determine the optimal concentration of this compound and characterize its biased agonism, it is recommended to perform concentration-response experiments for both the β-arrestin and Gq-mediated signaling pathways.
Protocol 1: β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol is a general guideline for a BRET-based assay to measure the recruitment of β-arrestin to the M3 mAChR upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression plasmids for M3 mAChR fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture medium and reagents
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound and a reference M3 agonist (e.g., Methacholine)
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible microplate reader
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with the M3 mAChR-RLuc and YFP-β-arrestin plasmids using a suitable transfection reagent.
-
Seed the transfected cells into white, clear-bottom 96-well plates and culture for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the reference agonist in assay buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 or 1:3 serial dilutions.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add the BRET substrate to each well and incubate according to the manufacturer's instructions.
-
Add the different concentrations of this compound or the reference agonist to the wells.
-
Measure the BRET signal at different time points using a BRET-compatible microplate reader. The reader should be set to simultaneously measure the emission from the donor and acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the change in BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Gq-Mediated Calcium Mobilization Assay
This protocol provides a general method for measuring changes in intracellular calcium levels in response to this compound, which is expected to show no agonistic activity but rather antagonism of a reference agonist.
Materials:
-
Cells expressing the M3 mAChR (e.g., transfected HEK293 or hTERT-ASM cells)
-
Cell culture medium and reagents
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound and a reference M3 agonist (e.g., Methacholine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence microplate reader with kinetic reading capability and automated injection
Methodology:
-
Cell Preparation:
-
Seed cells into black, clear-bottom 96-well plates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and optionally probenecid in assay buffer.
-
Remove the culture medium from the wells and add the loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
To test for agonist activity, add different concentrations of this compound to the wells and measure the fluorescence signal over time.
-
To test for antagonist activity, pre-incubate the cells with different concentrations of this compound for a short period (e.g., 15-30 minutes) before adding a fixed concentration (e.g., the EC80) of the reference agonist.
-
Measure the fluorescence intensity kinetically using a fluorescence microplate reader.
-
-
Data Analysis:
-
For agonist testing, plot the peak fluorescence intensity against the logarithm of the this compound concentration.
-
For antagonist testing, plot the inhibition of the reference agonist's response against the logarithm of the this compound concentration to determine the IC50.
-
Troubleshooting Guides
Troubleshooting β-Arrestin BRET Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BRET signal | - Inefficient transfection- Low expression levels of fusion proteins- Suboptimal donor/acceptor ratio- Incorrect BRET substrate or concentration | - Optimize transfection protocol- Use a stronger promoter or select for stable cell lines- Titrate the ratio of donor and acceptor plasmids- Use fresh substrate at the recommended concentration |
| High background signal | - Autoluminescence of compounds- Non-specific interactions of fusion proteins | - Test compounds for autoluminescence in cell-free wells- Use appropriate negative controls (e.g., cells expressing only the donor or acceptor) |
| No response to agonist | - Inactive agonist- Low receptor expression- Problems with the fusion constructs | - Verify the activity of the agonist with a known positive control assay- Confirm receptor expression via Western blot or other methods- Sequence the constructs to ensure they are in-frame and without mutations |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with buffer |
Troubleshooting Calcium Mobilization Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal | - Inadequate dye loading- Low receptor expression- Cell death | - Optimize dye concentration and loading time- Confirm receptor expression- Check cell viability before and after the assay |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescent compounds | - Ensure thorough washing after dye loading- Test compounds for autofluorescence in cell-free wells |
| No response to agonist | - Inactive agonist- Gq pathway is not functional in the cell line- Dye has leaked out of the cells | - Verify agonist activity- Use a cell line known to have a functional Gq pathway- Use probenecid to prevent dye leakage |
| Signal fades quickly | - Photobleaching- Rapid calcium sequestration | - Reduce the excitation light intensity or exposure time- This may be a characteristic of the cellular response; analyze the peak signal |
Visualizations
To aid in understanding the concepts and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound at the M3 mAChR.
Caption: Experimental workflow for β-arrestin recruitment BRET assay.
Caption: Experimental workflow for calcium mobilization assay.
References
- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with PD 102807 in cell culture
Welcome to the technical support center for PD 102807. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate successful cell culture experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent primarily characterized as a selective antagonist for the muscarinic acetylcholine (B1216132) M4 receptor.[1][2] It competitively binds to the M4 receptor, blocking the effects of acetylcholine and other muscarinic agonists. Its high affinity for the M4 subtype makes it a valuable tool for studying the role of this specific receptor in various cellular processes.[1][3]
Q2: What is the selectivity profile of this compound against different muscarinic receptors?
This compound displays a marked selectivity for the human M4 receptor over the other muscarinic receptor subtypes (M1, M2, M3, and M5).[2][3] Quantitative data shows its inhibitory concentration (IC50) is lowest for M4, indicating highest potency at this target.[2][3]
Q3: How should I prepare and store this compound for cell culture experiments?
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[2][4] For cell culture applications, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[5]
-
Storage of Powder: The solid form of this compound should be stored at room temperature or desiccated at -20°C.[2][4]
-
Storage of Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term stability.[5]
Q4: Are there any known off-target or unexpected effects of this compound?
Yes. While traditionally known as an M4 antagonist, recent research has identified this compound as a biased agonist at the M3 muscarinic receptor in certain cell types, such as human airway smooth muscle (ASM) cells.[6][7][8] This means that at the M3 receptor, it:
-
Inhibits the canonical Gq protein-mediated signaling pathway, which typically leads to calcium mobilization.[6][7]
-
Promotes a Gq-independent signaling pathway that involves G protein-coupled receptor kinase (GRK) and β-arrestin, leading to the activation of AMP-activated protein kinase (AMPK).[6][7][9][10]
This dual activity is a critical consideration during experimental design and data interpretation, as the observed cellular effects may depend on the relative expression levels of M3 and M4 receptors in the cell model being used.[8]
Troubleshooting Guide
Problem: I am not observing the expected M4 antagonist effect in my cell line.
-
Possible Cause 1: Low M4 Receptor Expression. Your cell line may not express the M4 receptor at a high enough level for its antagonism to produce a measurable effect.
-
Solution: Confirm M4 receptor expression in your cell line at the mRNA and/or protein level (e.g., via RT-qPCR or Western blot). Consider using a positive control cell line known to express M4 receptors.
-
-
Possible Cause 2: Compound Degradation. The compound may have degraded due to improper storage or instability in the culture medium over long incubation periods.[11]
-
Solution: Use freshly prepared dilutions from a properly stored, aliquoted stock solution. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
-
-
Possible Cause 3: Suboptimal Concentration. The concentration of this compound used may be too low to effectively antagonize the M4 receptor in your specific experimental setup.
-
Solution: Perform a dose-response curve to determine the optimal effective concentration for M4 antagonism in your cell model.
-
Problem: I am observing unexpected cellular effects, such as changes in cell proliferation or AMPK activation.
-
Possible Cause 1: Biased Agonism at the M3 Receptor. As detailed in the FAQs, this compound can act as a biased agonist at the M3 receptor, leading to AMPK activation and subsequent effects on cell phenotype, such as inhibiting proliferation and TGF-β signaling in airway smooth muscle cells.[6][9][12]
-
Solution: Check for M3 receptor expression in your cell line. If expressed, the observed effects may be due to this off-target activity. You can use a selective M3 antagonist as a control to confirm if the effects are M3-mediated.
-
-
Possible Cause 2: Other Off-Target Effects. While most characterized at muscarinic receptors, high concentrations of any pharmacological inhibitor can lead to unintended off-target activities.
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response experiment. Review the literature for any other reported off-target activities.
-
Problem: I see a precipitate in my cell culture medium after adding this compound.
-
Possible Cause 1: "Solvent Shock". Rapidly diluting a highly concentrated DMSO stock into an aqueous buffer like cell culture medium can cause the hydrophobic compound to precipitate.[11]
-
Solution: Add the DMSO stock solution to your pre-warmed (37°C) medium dropwise while gently swirling or vortexing to ensure rapid and even dispersion. A serial dilution approach is recommended (see protocols below).[5]
-
-
Possible Cause 2: Exceeding Aqueous Solubility. The final concentration of this compound in the medium may be higher than its aqueous solubility limit.
-
Solution: Ensure the final concentration does not exceed the known solubility in your specific medium. Keep the final DMSO concentration in the culture medium below 0.5% to minimize both solvent-induced precipitation and cytotoxicity.[11]
-
-
Possible Cause 3: Interaction with Media Components. Components within the serum or media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[11][13]
-
Solution: Test the solubility of this compound in your specific basal medium (with and without serum) to determine the maximum soluble concentration.
-
Quantitative Data
Table 1: Potency and Selectivity of this compound at Human Muscarinic Receptors
| Receptor Subtype | IC50 (nM) | pKB | Selectivity vs. M4 (IC50-fold) |
| M1 | 6559 | 5.60 | ~72-fold |
| M2 | 3441 | 5.88 | ~38-fold |
| M3 | 950 | 6.39 | ~10-fold |
| M4 | 91 | 7.40 | 1-fold |
| M5 | 7412 | - | ~81-fold |
| Data compiled from multiple sources.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder (MW: 392.45 g/mol ), anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.92 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the 3.92 mg of this compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -20°C or -80°C.
Protocol 2: Treatment of Adherent Cells with this compound
-
Cell Plating: Seed your cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Pre-warm the complete cell culture medium to 37°C.
-
Thawing: Quickly thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Serial Dilution (Recommended): To avoid precipitation, do not add the concentrated stock directly to the full volume of medium.
-
First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix well.
-
Next, add the required volume of the intermediate dilution to the final volume of medium to achieve your target concentration (e.g., for a 10 µM final concentration in 10 mL of medium, add 100 µL of the 1 mM intermediate dilution).
-
-
Dosing: Remove the old medium from the cells and replace it with the medium containing the final concentration of this compound. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (ideally ≤0.5%).
-
Incubation: Return the cells to the incubator for the desired treatment duration. For long-term experiments (>24 hours), consider replacing the medium with freshly prepared compound to maintain its effective concentration.[14]
Visualizations: Pathways and Workflows
Caption: Canonical M4 receptor signaling pathway and its antagonism by this compound.
Caption: Biased agonism of this compound at the M3 receptor, promoting GRK/β-arrestin signaling.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. atsjournals.org [atsjournals.org]
- 7. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of PD 102807 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the M4 muscarinic receptor antagonist, PD 102807. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
A1: Inconsistent results with this compound can stem from several factors:
-
Compound Solubility: this compound is soluble in DMSO up to 100 mM.[1][2] Ensure the compound is fully dissolved before use. Precipitates can lead to inaccurate concentrations and variable effects. We recommend preparing fresh solutions for each experiment. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[3]
-
Off-Target Effects: While this compound is a selective M4 antagonist, it exhibits lower affinity for other muscarinic receptor subtypes (M1, M2, M3, M5).[1][2][3] At higher concentrations, these off-target interactions can produce confounding results. Refer to the selectivity profile in Table 1 to determine an appropriate concentration for your experimental system.
-
Biased Agonism at M3 Receptors: Recent studies have revealed that this compound can act as a biased agonist at the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[4][5][6][7] This means it can activate specific downstream signaling pathways (e.g., GRK/β-arrestin-dependent signaling) without stimulating the canonical Gq-mediated pathway.[4][5][6] This unexpected activity can lead to results that are not solely attributable to M4 receptor antagonism.
-
Cell Line Specificity: The expression levels of M3 and M4 receptors can vary significantly between different cell lines.[8] Primary cultures of human airway smooth muscle (ASM) cells, for instance, can rapidly lose M3 expression with progressive passaging.[5] It is crucial to characterize the expression of target receptors in your specific cell model.
Q2: I am observing effects that are contrary to what I would expect from an M4 antagonist. Could this be due to the M3 biased agonism?
A2: Yes, this is a strong possibility. The biased agonism of this compound at M3 receptors can lead to seemingly paradoxical effects. For example, in human airway smooth muscle (ASM) cells, this compound has been shown to induce phosphorylation of AMP-activated protein kinase (AMPK) in an M3-dependent manner.[4][5][6] This effect is independent of the canonical Gq signaling pathway typically associated with M3 activation.[4][5] If your experimental system expresses M3 receptors, you should consider the potential contribution of this biased signaling to your observed phenotype.
Q3: How can I confirm if the effects I am seeing are due to M4 antagonism or M3 biased agonism?
A3: To dissect the specific receptor-mediated effects of this compound, consider the following experimental approaches:
-
Use of a Non-biased M3 Antagonist: Pre-treatment with a non-selective muscarinic antagonist, such as tiotropium (B1237716), could help determine M3 receptor dependence. However, one study noted that tiotropium had limited ability to inhibit the long-term effects of this compound, suggesting complex signaling interactions.[5]
-
siRNA Knockdown: Utilize siRNA to specifically knock down the expression of the M3 or M4 receptor in your cell model. This will allow you to directly assess the contribution of each receptor to the observed effects of this compound.[6]
-
Control Experiments with M4-null or M3-null cells: If available, using cell lines that do not express either the M4 or M3 receptor can provide the clearest evidence for receptor-specific effects.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound will depend on your specific experimental setup and the relative expression levels of muscarinic receptor subtypes. Based on its IC50 values, a concentration range of 100 nM to 1 µM is often a good starting point for achieving selective M4 antagonism with minimal off-target effects. However, it is always recommended to perform a dose-response curve to determine the most effective and selective concentration for your system. One study used a perfusion concentration of 3 µM to achieve extracellular concentrations 10-30 times greater than its affinity for M4 receptors but lower than its affinity for M1, M2, and M5 receptors.[9]
Quantitative Data
Table 1: this compound Receptor Selectivity Profile
| Receptor Subtype | IC50 (nM) | pKB |
| Human M4 | 91[1][2] | 7.40[3][10] |
| Human M1 | 6559[1][2] | 5.60[3][10] |
| Human M2 | 3441[1][2] | 5.88[3][10] |
| Human M3 | 950[1][2] | 6.39[3][10] |
| Human M5 | 7412[1][2] | - |
Experimental Protocols
Protocol: Investigating this compound-Induced AMPK Activation in Cultured Cells
This protocol outlines a general workflow to assess the effect of this compound on the phosphorylation of AMP-activated protein kinase (AMPK), a key downstream signaling event associated with its M3 biased agonism.
1. Cell Culture and Treatment:
- Culture human airway smooth muscle (ASM) cells, or another cell line of interest, in appropriate growth medium until they reach 80-90% confluency.
- Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling activity.
- Prepare a stock solution of this compound in DMSO.
- Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 30 minutes).
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AMPK or a housekeeping protein like β-actin.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-AMPK signal to the total AMPK or housekeeping protein signal.
- Perform statistical analysis to determine the significance of any observed changes.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Signaling pathways of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 102807 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of PD 102807.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental success.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | Room Temperature or Desiccate at -20°C | [1][2] |
| Storage (Solution) | Prepare fresh daily. If necessary, store at -20°C for up to one month. | [3] |
| Shipping Condition | Ambient temperature | [3] |
| Handling | Avoid loss or contamination during experiments. If the compound adheres to the vial cap or neck, gently shake the vial to settle the powder. For liquid products, centrifuge at 500xg to collect the liquid at the bottom. | [2] |
Quantitative Data
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 392.45 g/mol | |
| Molecular Formula | C₂₃H₂₄N₂O₄ | |
| Purity | ≥98% | |
| CAS Number | 23062-91-1 |
Solubility
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 100 mM (39.24 mg/mL) |
General Tip for Higher Solubility: To achieve higher solubility, warm the tube to 37°C and use an ultrasonic bath.[2]
Biological Activity (IC₅₀ Values)
| Receptor | IC₅₀ (nM) | Source(s) |
| Human M₄ Muscarinic Receptor | 90.7 - 91 | [4] |
| Human M₁ Muscarinic Receptor | 6558.7 - 6559 | [4] |
| Human M₂ Muscarinic Receptor | 3440.7 - 3441 | [4] |
| Human M₃ Muscarinic Receptor | 950 | [4] |
| Human M₅ Muscarinic Receptor | 7411.7 - 7412 | [4] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My this compound powder won't fully dissolve in my aqueous buffer. What should I do?
A1: this compound has low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in 100% DMSO (up to 100 mM). You can then dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your experiment is compatible with your cellular or animal model and include a vehicle control with the same final DMSO concentration. For enhancing solubility, you can gently warm the solution to 37°C and use sonication.[2]
Q2: I am observing off-target effects in my experiment. Is this compound not specific enough?
A2: this compound is highly selective for the M₄ muscarinic receptor over other muscarinic subtypes (M₁, M₂, M₃, and M₅).[3][4] However, at very high concentrations, it may interact with other receptors. It is crucial to use the lowest effective concentration determined by a dose-response experiment. Additionally, recent research has identified that this compound can act as a biased ligand for the M₃ muscarinic receptor, promoting G-protein independent signaling pathways in certain cell types, such as airway smooth muscle cells.[5][6][7] Consider whether this biased agonism could be influencing your results.
Q3: How should I prepare a stock solution of this compound and how long can I store it?
A3: To prepare a stock solution, dissolve this compound powder in DMSO to the desired concentration (e.g., 10 mM or 100 mM). It is best practice to prepare and use solutions on the same day.[3] If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[3] Before use, equilibrate the vial to room temperature and ensure that no precipitate has formed.[3]
Q4: I am not seeing the expected antagonist effect on the M₄ receptor in my cell-based assay. What could be the problem?
A4: Several factors could contribute to this issue:
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution is not too old.
-
Incorrect Concentration: Verify your calculations and dilution series. Perform a concentration-response curve to determine the optimal concentration for your specific assay.
-
Cellular System: The expression level of the M₄ receptor in your cell line can influence the observed effect. Confirm M₄ receptor expression in your cells.
-
Assay Conditions: The specific agonist and its concentration used to stimulate the M₄ receptor can impact the antagonist effect of this compound.
Experimental Protocols
Key Experiment: In Vitro M₄ Receptor Antagonism Assay
This protocol describes a general method for assessing the M₄ receptor antagonist activity of this compound in a cell-based assay measuring inhibition of agonist-induced signaling.
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M₄ muscarinic receptor in appropriate growth medium.
- Plate the cells in a suitable format (e.g., 96-well plate) at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Prepare serial dilutions of the this compound stock solution in an appropriate assay buffer.
- Prepare a solution of a known M₄ receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).
3. Antagonism Assay:
- Wash the cells with assay buffer.
- Pre-incubate the cells with the various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
- Add the M₄ receptor agonist to the wells and incubate for a time appropriate for the signaling pathway being measured (e.g., cAMP inhibition or calcium mobilization).
4. Signal Detection:
- Lyse the cells and measure the intracellular signaling molecule of interest (e.g., using a cAMP assay kit or a calcium-sensitive fluorescent dye).
5. Data Analysis:
- Plot the agonist response as a function of the this compound concentration.
- Calculate the IC₅₀ value for this compound, which represents the concentration at which it inhibits 50% of the maximal agonist response.
Visualizations
Caption: Experimental workflow for an in vitro M₄ receptor antagonism assay.
Caption: Signaling pathways modulated by this compound.
References
- 1. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 2. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | M4 muscarinic receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atsjournals.org [atsjournals.org]
- 6. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with PD 102807 precipitation in media
Welcome to the technical support center for PD 102807. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a specific focus on addressing challenges related to its precipitation in media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can be a significant issue, leading to inaccurate concentrations and unreliable results. This guide provides a step-by-step approach to troubleshoot and prevent precipitation.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
-
Possible Cause: Poor aqueous solubility of this compound. The compound is known to be highly soluble in organic solvents like DMSO, but its solubility in aqueous solutions is significantly lower.
-
Solution:
-
Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Commercial suppliers suggest a solubility of up to 100 mM in DMSO.[1][2]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your aqueous media, perform an intermediate dilution step. Dilute the stock solution in your cell culture medium or buffer in a stepwise manner.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity and to minimize its effect on the solubility of other media components.
-
Issue 2: Precipitation Over Time in the Incubator
-
Possible Causes:
-
Temperature Shift: Changes in temperature from room temperature to 37°C in the incubator can affect compound solubility.
-
pH Shift: The CO2 environment in an incubator can alter the pH of the media, potentially reducing the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture media, leading to the formation of insoluble complexes.
-
-
Solutions:
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound solution.
-
pH Stability: Ensure your media is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.
-
Serum Consideration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether the addition of a low concentration of serum or a carrier protein like bovine serum albumin (BSA) is permissible for your experiment.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare your final desired concentration of this compound in the complete cell culture medium and incubate it under your experimental conditions for the same duration. Visually inspect for any signs of precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1][2]
Q2: What is the maximum final concentration of this compound I can use in my cell culture experiments?
A2: The maximum soluble concentration in your specific cell culture medium needs to be determined empirically. It is highly dependent on the composition of your media (e.g., presence of serum, pH). We recommend performing a solubility test to determine the highest concentration that remains in solution under your experimental conditions.
Q3: Can I filter out the precipitate and use the remaining solution?
A3: This is not recommended. The precipitate is the compound of interest, and filtering it will lead to an unknown and lower effective concentration of this compound in your media, making your experimental results unreliable. It is crucial to address the cause of the precipitation rather than removing it.
Q4: Does the salt form of this compound affect its solubility?
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is completely dissolved by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (if necessary): If you require a very low final concentration of this compound, it may be beneficial to perform an intermediate dilution of the stock solution in pre-warmed media.
-
Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed media to achieve your desired final concentration. Add the stock solution dropwise while gently swirling the media to ensure rapid and uniform mixing.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below your experimental tolerance limit (typically ≤ 0.1%).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 392.45 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| M4 Receptor Affinity (IC50) | 91 nM (human) | [1] |
| M1 Receptor Affinity (IC50) | 6559 nM (human) | [1] |
| M2 Receptor Affinity (IC50) | 3441 nM (human) | [1] |
| M3 Receptor Affinity (IC50) | 950 nM (human) | [1] |
| M5 Receptor Affinity (IC50) | 7412 nM (human) | [1] |
Signaling Pathways
This compound is a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor but has also been shown to act as a biased agonist at the M3 muscarinic acetylcholine receptor.[3][4] This dual activity results in the modulation of distinct signaling pathways.
M4 Muscarinic Receptor Antagonism
As an antagonist, this compound blocks the canonical signaling of the M4 receptor, which is typically coupled to Gαi/o proteins.[5] This inhibition prevents the downstream effects of M4 activation, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[2][5]
This compound as an M4 Receptor Antagonist.
M3 Muscarinic Receptor Biased Agonism
This compound acts as a biased agonist at the M3 receptor, meaning it selectively activates certain downstream signaling pathways while not affecting others.[3][4] Specifically, it promotes G protein-coupled receptor kinase (GRK) and β-arrestin-dependent signaling, leading to the activation of AMP-activated protein kinase (AMPK).[4][6] This is in contrast to canonical M3 receptor activation, which primarily signals through Gαq to increase intracellular calcium.[6]
This compound Biased Agonism at the M3 Receptor.
References
- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 102807 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD 102807 in vitro. The information addresses potential challenges, particularly those arising from the presence of serum in experimental setups.
Introduction to this compound
This compound is a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) and has also been identified as a biased agonist for the M3 mAChR in specific cell types, such as human airway smooth muscle cells.[1][2] This dual activity makes it a valuable tool for dissecting muscarinic receptor signaling. However, like many small molecules, its activity in vitro can be influenced by components of the cell culture medium, most notably serum.
FAQs: Impact of Serum on this compound Activity
Q1: How does serum potentially affect the in vitro activity of this compound?
A1: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins.[3][4] This binding is a reversible equilibrium, but it can sequester the compound, reducing its free concentration in the medium and thus its availability to interact with its target receptors on the cells.[3][4] This can lead to a perceived decrease in potency (i.e., a higher IC50 or EC50 value).
Q2: My dose-response curve for this compound has shifted to the right in the presence of serum. What is the likely cause?
A2: A rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same effect, is a classic sign of reduced compound availability. This is most likely due to the binding of this compound to serum proteins, which lowers the effective concentration of the free drug that can engage with the muscarinic receptors.
Q3: Can serum components interfere with the signaling pathways modulated by this compound?
A3: Yes, serum is rich in growth factors and other signaling molecules that can activate parallel or downstream pathways to those modulated by this compound. For instance, if you are studying the effect of this compound on AMPK activation via the M3 receptor, growth factors in the serum might also influence this pathway, potentially masking or altering the specific effects of this compound.
Q4: Are there alternatives to using serum in my cell-based assays with this compound?
A4: Yes, if serum interference is a concern, consider using serum-free or reduced-serum media for the duration of the experiment. If cells require serum for viability, you may perform the assay in a buffer system after a period of serum starvation. However, it is important to validate that the chosen conditions do not adversely affect cell health and receptor expression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | - Variability in serum batches.- Degradation of this compound in media. | - Use a single, pre-tested batch of serum for a set of experiments.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Low potency of this compound compared to literature values. | - Serum protein binding reducing the free concentration of the compound. | - Conduct experiments in serum-free or low-serum conditions to determine the baseline activity.- If serum is necessary, consider a serum protein binding assay to quantify the free fraction of this compound. |
| High background signal in the assay. | - Serum components interfering with the detection method (e.g., fluorescence, luminescence). | - Run a "serum only" control (without cells or compound) to quantify the background signal.- If possible, switch to a detection method that is less susceptible to serum interference. |
| Unexpected cell signaling events. | - Serum growth factors activating pathways that cross-talk with muscarinic receptor signaling. | - Use a more defined medium with known concentrations of growth factors.- Employ specific inhibitors for potentially interfering pathways to isolate the effect of this compound. |
Experimental Protocols
General Protocol for Assessing this compound Activity in the Presence of Serum
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in their standard growth medium containing serum.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free medium and in medium containing the desired concentration of serum.
-
Cell Treatment:
-
For assays in the presence of serum, replace the culture medium with the medium containing the different concentrations of this compound and serum.
-
For serum-free conditions, wash the cells with phosphate-buffered saline (PBS) and then add the serum-free medium containing the this compound dilutions.
-
-
Incubation: Incubate the cells for the desired period to allow for this compound to exert its effect.
-
Assay: Perform the specific functional assay (e.g., calcium imaging, cAMP measurement, Western blot for phosphorylated proteins) to measure the activity of this compound.
-
Data Analysis: Generate dose-response curves for both serum-containing and serum-free conditions and compare the IC50 or EC50 values.
Visualizations
References
- 1. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
controlling for PD 102807 M4 vs M3 effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PD 102807, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The information herein is intended to help control for its effects on both M3 and M4 receptors, particularly in light of its recently discovered biased agonism at the M3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the established receptor selectivity of this compound?
A1: this compound is primarily characterized as a selective antagonist for the M4 muscarinic acetylcholine receptor.[1][2] However, it also exhibits activity at other muscarinic receptor subtypes, most notably the M3 receptor, but with lower potency.[1][2][3]
Q2: What is meant by "biased agonism" of this compound at the M3 receptor?
A2: Recent studies have revealed that this compound acts as a biased ligand at the M3 receptor.[4][5][6][7] This means that while it blocks the canonical Gq protein-mediated signaling pathway, which typically leads to calcium mobilization, it simultaneously promotes a Gq-independent signaling pathway involving G protein-coupled receptor kinases (GRKs) and β-arrestin.[4][5][7][8]
Q3: How can I experimentally distinguish between this compound's effects on M4 and its biased effects on M3 receptors?
A3: To dissect the specific receptor-mediated effects, a combination of approaches is recommended:
-
Use of specific antagonists: Employ highly selective antagonists for M3 (e.g., 4-DAMP) or M4 (in combination with this compound in control experiments) to isolate the receptor subtype responsible for the observed effect.
-
Cell lines with specific receptor expression: Utilize cell lines that endogenously express only M3 or M4 receptors, or engineered cell lines with targeted knockouts or knockdowns of either receptor.
-
Downstream signaling analysis: Measure signaling endpoints specific to each pathway. For instance, assess Gq-mediated signaling via calcium mobilization assays and the biased M3 pathway via GRK/β-arrestin recruitment or phosphorylation of downstream effectors like AMP-activated protein kinase (AMPK).[4][5][8]
Q4: What are the known downstream effects of this compound's biased M3 agonism?
A4: The biased agonism of this compound at the M3 receptor has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[5][8] This signaling cascade is independent of calcium mobilization and is mediated by GRK2/3 and β-arrestin 1.[5][8] In airway smooth muscle cells, this pathway has been linked to the inhibition of pro-contractile and pro-remodeling effects.[4][9]
Troubleshooting Guides
Problem 1: Unexpected cellular response that does not align with M4 receptor antagonism.
-
Possible Cause: The observed effect may be due to the biased agonism of this compound at the M3 receptor.[4][6]
-
Troubleshooting Steps:
-
Confirm M3 Receptor Expression: Verify that your experimental system (cell line or tissue) expresses M3 receptors.
-
Test for M3-Mediated Signaling: Perform experiments to measure the activation of the GRK/β-arrestin/AMPK signaling pathway. This can include immunoblotting for phosphorylated AMPK or using a β-arrestin recruitment assay.[5][8]
-
Use an M3 Antagonist: Pre-treat your system with a selective M3 antagonist (e.g., 4-DAMP) before applying this compound. If the unexpected response is blocked, it is likely mediated by the M3 receptor.
-
Problem 2: Inconsistent results when using this compound across different cell lines.
-
Possible Cause: The relative expression levels of M3 and M4 receptors can vary significantly between cell lines, leading to different dominant effects of this compound.
-
Troubleshooting Steps:
-
Quantify Receptor Expression: Perform qPCR or immunoblotting to determine the relative expression levels of M3 and M4 receptors in your cell lines.
-
Characterize Downstream Signaling: In each cell line, assess both M4-mediated signaling (e.g., inhibition of adenylyl cyclase) and M3-mediated biased signaling (e.g., AMPK phosphorylation) in response to this compound.
-
Select Appropriate Cell Model: Choose a cell line with a receptor expression profile that is most relevant to your research question.
-
Quantitative Data
Table 1: Antagonist Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | IC₅₀ (nM) | pKB | Selectivity Fold (vs. M4) |
| M1 | 6559 | 5.60 | ~72x |
| M2 | 3441 | 5.88 | ~38x |
| M3 | 950 | 6.39 | ~10x |
| M4 | 91 | 7.40 | 1x |
| M5 | 7412 | - | ~81x |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
1. [³⁵S]-GTPγS Binding Assay to Determine M4 Antagonism
This assay measures the ability of an antagonist to block agonist-induced G protein activation.
-
Materials:
-
Cell membranes expressing the M4 receptor.
-
This compound.
-
A suitable muscarinic agonist (e.g., carbachol).
-
[³⁵S]-GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the muscarinic agonist to stimulate G protein activation.
-
Add [³⁵S]-GTPγS and incubate to allow for binding to activated G proteins.
-
Terminate the reaction and separate bound from free [³⁵S]-GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
The pKB value can be calculated from the inhibition of agonist-stimulated [³⁵S]-GTPγS binding.
-
2. Calcium Mobilization Assay to Assess M3 Antagonism
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, a hallmark of Gq-mediated M3 receptor activation.
-
Materials:
-
Cells expressing the M3 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound.
-
A suitable muscarinic agonist (e.g., methacholine).
-
Physiological salt solution.
-
-
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the muscarinic agonist.
-
Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope.
-
A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism.[5][7]
-
3. Immunoblotting for Phosphorylated AMPK to Detect M3 Biased Agonism
This method is used to determine if this compound is activating the Gq-independent, biased signaling pathway of the M3 receptor.
-
Materials:
-
Cells expressing the M3 receptor.
-
This compound.
-
Lysis buffer.
-
Primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against p-AMPK and total AMPK.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
An increase in the ratio of p-AMPK to total AMPK indicates activation of the biased signaling pathway.[8]
-
Visualizations
Caption: this compound antagonism of the canonical M4 receptor signaling pathway.
Caption: Dual effects of this compound at the M3 receptor.
References
- 1. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GRK2/3 Knockdown for PD 102807 Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for investigating the effects of PD 102807 following the knockdown of G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known as a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] However, recent research has uncovered a novel function for this compound.
Q2: What is the novel function of this compound relevant to GRK2/3?
A2: this compound also acts as a biased agonist for the M3 muscarinic acetylcholine receptor (M3 mAChR).[5][6][7][8][9] In this capacity, it promotes a Gq protein-independent signaling pathway that is dependent on the activity of GRK2 and GRK3, leading to β-arrestin recruitment and subsequent activation of AMP-activated protein kinase (AMPK).[6][7][8][9]
Q3: Why is it necessary to knock down GRK2 and GRK3 for this compound studies?
A3: Knocking down GRK2 and GRK3 is a crucial experimental step to validate that the observed effects of this compound on the M3 receptor signaling pathway, such as AMPK phosphorylation, are indeed mediated by these kinases.[6][7][8][9] This approach helps to dissect the specific signaling cascade initiated by this compound's biased agonism.
Q4: What are GRK2 and GRK3, and what is their general function?
A4: GRK2 (also known as β-adrenergic receptor kinase 1, βARK1) and GRK3 (also known as β-adrenergic receptor kinase 2, βARK2) are members of the G protein-coupled receptor kinase family.[7][10] Their primary function is to phosphorylate activated G protein-coupled receptors (GPCRs), which promotes the binding of β-arrestin.[7][10] This process leads to receptor desensitization (uncoupling from G proteins) and can initiate G protein-independent signaling pathways.[10]
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating the key experimental workflow for optimizing GRK2/3 knockdown and the signaling pathway of this compound at the M3 mAChR.
Troubleshooting Guides
Guide 1: Low GRK2/3 Knockdown Efficiency (<70%)
| Potential Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Perform a dose-response experiment with siRNA concentrations ranging from 5 nM to 100 nM to identify the optimal concentration for your specific cell type. |
| Inefficient Transfection Reagent | Test different transfection reagents. For difficult-to-transfect cells like primary airway smooth muscle cells, consider lipid-based reagents like Lipofectamine® RNAiMAX or electroporation.[11] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of transfection.[10][11][12] Avoid using cells with high passage numbers. |
| Presence of Serum/Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Try performing the transfection in serum-free and antibiotic-free media, replacing it with complete media 4-6 hours post-transfection.[13] |
| Incorrect Incubation Time | Optimize the incubation time for assessing knockdown. Typically, mRNA levels are measured at 24-48 hours, and protein levels at 48-72 hours post-transfection.[14] |
| Degraded siRNA | Ensure proper storage of siRNA stocks (-20°C or -80°C) and use RNase-free techniques and reagents during the experiment. |
Guide 2: High Cell Toxicity or Death Post-Transfection
| Potential Cause | Recommended Solution |
| Transfection Reagent Toxicity | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration that maintains high knockdown efficiency and cell viability. |
| High siRNA Concentration | Excessive siRNA can induce an off-target stress or immune response. Use the lowest concentration of siRNA that achieves the desired knockdown level.[15] |
| Prolonged Exposure to Complexes | For sensitive cell lines, reduce the exposure time to the siRNA-lipid complexes. Replace the transfection medium with fresh, complete growth medium after 4-6 hours.[14] |
| Poor Cell Density | Transfecting cells at a very low density can increase the effective concentration of the transfection complexes per cell, leading to toxicity. Ensure confluency is within the optimal range (60-80%). |
Experimental Protocols
Protocol 1: Optimizing and Performing siRNA-mediated Knockdown of GRK2/3
This protocol is a general guideline and should be optimized for your specific cell type (e.g., human airway smooth muscle cells).
1. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[11]
2. siRNA Preparation & Complex Formation (Example for a 24-well plate):
-
Dilute siRNA: In an RNase-free microcentrifuge tube, dilute your GRK2, GRK3, or non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM®). A final concentration between 10-50 nM is a good starting point for optimization.
-
Dilute Transfection Reagent: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Form Complexes: Combine the diluted siRNA and diluted transfection reagent. Mix gently by flicking the tube and incubate at room temperature for 5-10 minutes.[11]
3. Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
4. Post-Transfection:
-
After 4-6 hours, the transfection medium can be replaced with fresh, complete growth medium if cytotoxicity is a concern.
-
Continue to incubate the cells for 24-72 hours before analysis.
5. Validation of Knockdown:
-
For mRNA analysis (24-48 hours): Harvest cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to determine the relative expression of GRK2 and GRK3 mRNA, normalized to a housekeeping gene (e.g., GAPDH).[16]
-
For protein analysis (48-72 hours): Lyse the cells and perform a Western blot to assess the reduction in GRK2 and GRK3 protein levels. Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.[17]
Protocol 2: Assessing AMPK Phosphorylation via Western Blot
1. Cell Treatment:
-
After achieving successful GRK2/3 knockdown (48-72 hours post-transfection), starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM to 30 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control.
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPK and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phospho-AMPK signal.
Quantitative Data Summary
The following tables provide representative data based on published studies and general optimization guidelines. Actual results may vary depending on the cell type and experimental conditions.
Table 1: Example Optimization of siRNA Concentration for GRK2 Knockdown
| siRNA Conc. (nM) | GRK2 mRNA Level (% of Control) | GRK2 Protein Level (% of Control) | Cell Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 45 | 55 | 98 |
| 25 | 18 | 22 | 95 |
| 50 | 15 | 20 | 85 |
| 100 | 12 | 18 | 70 |
| Note: Optimal concentration is selected based on achieving maximal knockdown with minimal cytotoxicity. |
Table 2: Expected Outcome of this compound Treatment on AMPK Phosphorylation
| Condition | GRK2/3 Expression | This compound (10 µM) | Relative p-AMPK/Total AMPK |
| 1 | Endogenous (Control siRNA) | - | 1.0 |
| 2 | Endogenous (Control siRNA) | + | 3.5 |
| 3 | Knockdown (GRK2/3 siRNA) | - | 0.9 |
| 4 | Knockdown (GRK2/3 siRNA) | + | 1.2 |
| Note: The expected outcome is a significant increase in AMPK phosphorylation upon this compound treatment in control cells, which is abrogated in GRK2/3 knockdown cells, confirming the pathway's dependency on these kinases.[8] |
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Passive siRNA transfection method for gene knockdown in air-liquid interface airway epithelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wearecellix.com [wearecellix.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 13. genscript.com [genscript.com]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Guidelines for transfection of siRNA [qiagen.com]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with PD 102807
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving PD 102807.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] It exhibits a higher affinity for the M4 receptor subtype compared to the M1, M2, M3, and M5 subtypes.[1][2][3][4][5]
Q2: What is the "unexpected" or "off-target" effect of this compound?
Recent studies have revealed that this compound can act as a biased ligand at the M3 muscarinic acetylcholine receptor.[6][7][8][9][10] This means that while it antagonizes the canonical Gq-protein-mediated signaling pathway (e.g., calcium mobilization), it simultaneously promotes a Gq-independent signaling cascade involving G-protein coupled receptor kinase (GRK) and β-arrestin.[6][7][8][9][10][11]
Q3: What is the downstream consequence of this compound's biased agonism at the M3 receptor?
The biased agonism of this compound at the M3 receptor leads to the activation of AMP-activated protein kinase (AMPK).[8][11] This, in turn, can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[11][12] This unexpected signaling cascade has been observed to inhibit transforming growth factor-beta (TGF-β)-induced cellular responses, such as the hypercontractile phenotype in airway smooth muscle cells.[6][7][8][11]
Troubleshooting Guide
Issue 1: I am not observing the expected antagonism of M4 receptor activity.
-
Question: I've treated my cells with this compound, but I'm not seeing the expected inhibition of M4 receptor-mediated signaling. What could be the reason?
-
Answer:
-
Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for the M4 receptor is approximately 90.7 nM.[1] Higher concentrations may be needed depending on your experimental setup, but be aware of potential off-target effects at higher concentrations.
-
Receptor Expression: Confirm that your cell line or tissue model expresses a sufficient level of the M4 receptor.
-
Agonist Competition: The efficacy of this compound as an antagonist will depend on the concentration and affinity of the M4 agonist you are using. Consider performing a dose-response curve with varying concentrations of both the agonist and this compound.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Issue 2: I am observing unexpected cellular effects that are inconsistent with M4 receptor antagonism.
-
Answer:
-
Biased M3 Agonism: The most likely cause of unexpected effects is the biased agonism of this compound at the M3 receptor.[7][8][9][10] This can lead to the activation of the GRK/β-arrestin/AMPK signaling pathway.[6][8][11]
-
Experimental Model: Check if your experimental model has high expression of the M3 receptor. The biased agonist effects will be more pronounced in systems with abundant M3 receptors.
-
Investigate Downstream M3 Signaling: To confirm this, you can measure markers of this alternative pathway, such as the phosphorylation of AMPK or its downstream targets.
-
Issue 3: I am seeing a decrease in calcium mobilization in response to a muscarinic agonist, but other signaling pathways are activated.
-
Question: this compound is inhibiting calcium signaling as expected for an M3 antagonist, but I'm also seeing activation of other pathways. Is this a contradictory result?
-
Answer:
-
This is the hallmark of this compound's biased agonism at the M3 receptor. It acts as an antagonist at the Gq-coupled pathway that mediates calcium release but as an agonist for the Gq-independent GRK/β-arrestin pathway.[6][7][8][9][10][11] Therefore, a decrease in calcium mobilization alongside the activation of other pathways like AMPK phosphorylation is consistent with its known mechanism of action.
-
Data Presentation
Table 1: Receptor Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M4 |
| M4 | 90.7 | 1 |
| M3 | 950.0 | 10-fold |
| M2 | 3440.7 | 38-fold |
| M1 | 6558.7 | 72-fold |
| M5 | 7411.7 | 82-fold |
Data compiled from MedchemExpress.[1]
Table 2: Functional Effects of this compound at the M3 Receptor
| Parameter | Agonist (e.g., Methacholine) | This compound |
| Calcium Mobilization | Increase | Inhibition |
| β-arrestin Recruitment | Partial Agonist | Agonist |
| AMPK Phosphorylation | Gq-dependent increase | GRK/β-arrestin-dependent increase |
| TGF-β-induced SMAD-Luc Activity | - | Inhibition |
| TGF-β-induced α-SMA Expression | - | Inhibition |
Data compiled from Tompkins et al. (2022) and Brugnoli et al. (2020).[6][7]
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay to Determine M4 Receptor Antagonism
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human M4 muscarinic receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a sub-maximal concentration of an M4 receptor agonist (e.g., carbachol), and varying concentrations of this compound in an assay buffer containing GDP.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the pK_B value.[2]
Protocol 2: Western Blot for Phosphorylated AMPK
-
Cell Culture and Treatment: Culture human airway smooth muscle (ASM) cells or another appropriate cell line with high M3 receptor expression. Treat the cells with this compound (e.g., 10 µM) for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK to confirm equal loading.
Mandatory Visualization
Caption: Expected M4 receptor antagonist signaling pathway of this compound.
Caption: Unexpected biased M3 receptor agonist signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - New Tricks for an Old Dog: Biased GPCR Agonism of a M4 Muscarinic Acetylcholine Receptor Antagonist in ASM Cells. - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in PD 102807 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the biased M3 muscarinic acetylcholine (B1216132) receptor (mAChR) ligand, PD 102807.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a biased ligand for the M3 muscarinic acetylcholine receptor (M3 mAChR).[1][2][3] It functions as an antagonist for the canonical Gq-protein-mediated signaling pathway, thereby inhibiting downstream events like calcium mobilization.[1][2][3] Simultaneously, it acts as an agonist for the G-protein-independent pathway, promoting the recruitment of β-arrestin and activating AMP-activated protein kinase (AMPK) signaling through G protein-coupled receptor kinase (GRK).[1][3][4] This dual functionality makes it a valuable tool for studying biased agonism at the M3 receptor.
Q2: What are the key functional assays for studying this compound activity?
The primary functional assays to characterize the activity of this compound are:
-
β-Arrestin Recruitment Assays: To measure the agonistic effect of this compound on the β-arrestin pathway.
-
Calcium Mobilization Assays: To measure the antagonistic effect of this compound on the Gq-mediated calcium signaling pathway, typically by assessing its ability to inhibit the response to a known M3 agonist like methacholine (B1211447) (MCh).[2]
-
AMPK Phosphorylation Assays (Western Blot): To quantify the activation of the downstream effector AMPK, confirming the engagement of the β-arrestin pathway.[1][4]
Q3: What are the most common sources of variability in these assays?
Variability in functional assays with this compound can arise from several factors:
-
Cell-based Variability:
-
Cell Line and Passage Number: Different cell lines have varying expression levels of M3 mAChR, GRKs, and β-arrestins.[5] High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Cell Density and Health: Inconsistent cell seeding density and poor cell viability can significantly impact assay results.
-
Serum and Media Components: Components in the serum can interfere with GPCR signaling and AMPK activation. Serum starvation prior to the assay is often recommended.[6][7]
-
-
Reagent and Compound Handling:
-
Compound Potency and Stability: Degradation of this compound or the co-agonist/antagonist can lead to inconsistent results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds and reagents is a major source of variability.
-
-
Assay-Specific Variability:
-
Incubation Times and Temperatures: Sub-optimal or inconsistent incubation parameters can affect the kinetics of the cellular response.
-
Signal Detection: Fluctuations in plate reader settings or substrate quality for chemiluminescence can introduce variability.
-
Troubleshooting Guides
β-Arrestin Recruitment Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | 1. High basal receptor activity. 2. Non-specific binding of detection reagents. 3. Autofluorescence of the compound. | 1. Optimize cell seeding density to avoid over-confluency. 2. Use a parental cell line lacking the M3 receptor as a negative control. 3. Check for compound autofluorescence at the detection wavelength. |
| Low or no signal | 1. Low M3 mAChR or β-arrestin expression in the chosen cell line. 2. Inactive this compound. 3. Sub-optimal assay conditions (incubation time, temperature). | 1. Use a cell line with confirmed high expression of M3 mAChR and β-arrestin. Consider transient or stable overexpression. 2. Verify the activity of this compound with a positive control. 3. Perform a time-course experiment to determine the optimal incubation time for β-arrestin recruitment. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting inaccuracies. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Calcium Mobilization Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High basal calcium levels | 1. Cell stress or damage during handling. 2. Sub-optimal buffer composition. | 1. Handle cells gently and avoid excessive centrifugation. 2. Ensure the assay buffer contains appropriate concentrations of calcium and magnesium. |
| Weak response to M3 agonist (e.g., MCh) | 1. Low M3 mAChR expression. 2. Inactive agonist. 3. Dye loading issues. | 1. Use a cell line with robust M3 mAChR expression. 2. Prepare fresh agonist solution for each experiment. 3. Optimize dye loading concentration and incubation time. |
| Inconsistent inhibition by this compound | 1. Variability in pre-incubation time with this compound. 2. Incorrect concentration of the competing M3 agonist. | 1. Standardize the pre-incubation time with this compound before adding the M3 agonist. 2. Use a concentration of the M3 agonist that elicits a sub-maximal response (e.g., EC80) to allow for a clear window of inhibition. |
AMPK Phosphorylation Western Blot
| Issue | Potential Cause | Troubleshooting Steps |
| High background | 1. Non-specific antibody binding. 2. Blocking agent contains phosphoproteins (e.g., milk). | 1. Optimize primary and secondary antibody concentrations. 2. Use Bovine Serum Albumin (BSA) instead of milk for blocking when probing for phosphorylated proteins.[8] |
| Weak or no p-AMPK signal | 1. Low levels of AMPK phosphorylation. 2. Phosphatase activity during sample preparation. 3. Poor antibody quality. | 1. Optimize the stimulation time and concentration of this compound. Serum starve cells for 3-6 hours prior to stimulation to reduce basal AMPK activity.[6][7][9] 2. Always include phosphatase inhibitors in the lysis buffer.[8][10][11] 3. Use a validated phospho-specific AMPK antibody and include a positive control (e.g., cells treated with AICAR). |
| Inconsistent band intensities | 1. Uneven protein loading. 2. Inefficient protein transfer. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Use a loading control (e.g., GAPDH, β-actin, or total AMPK) to normalize the data.[12][13][14] 2. Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. |
Data Presentation
Table 1: Representative Dose-Response Data for this compound in Functional Assays
| Assay | Parameter | This compound Concentration (µM) | Response (% of Max) | Standard Deviation |
| β-Arrestin Recruitment | EC50 | 1 | 15.2 | ± 3.1 |
| 10 | 58.7 | ± 7.5 | ||
| 100 | 95.3 | ± 5.2 | ||
| Calcium Mobilization Inhibition (vs. MCh) | IC50 | 0.1 | 85.1 | ± 9.8 |
| 1 | 45.6 | ± 6.3 | ||
| 10 | 12.3 | ± 4.1 | ||
| AMPK Phosphorylation | Fold Increase (vs. Vehicle) | 1 | 1.8 | ± 0.4 |
| 10 | 4.2 | ± 0.9 | ||
| 100 | 6.5 | ± 1.2 |
Note: The values presented are illustrative and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Assay)
-
Cell Plating: Seed human airway smooth muscle (hASM) cells expressing a β-arrestin-enzyme fragment complementation system in a 96-well plate at a density of 10,000-20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent and incubate for 60 minutes at room temperature in the dark.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
Calcium Mobilization Assay
-
Cell Plating: Seed hASM cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Add varying concentrations of this compound and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then inject a pre-determined concentration (e.g., EC80) of an M3 agonist (e.g., methacholine) and continue recording the fluorescence signal for 1-2 minutes.
AMPK Phosphorylation Western Blot
-
Cell Culture and Treatment: Culture hASM cells to 80-90% confluency. Serum starve the cells for 3-6 hours. Treat with varying concentrations of this compound for 20 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK or a loading control (e.g., GAPDH) for normalization.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Western Blot Workflow for p-AMPK.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an antiserum against m3 muscarinic receptors: distribution of m3 receptors in rat tissues and clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for AMPK in increased insulin action after serum starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Loading Controls for Western Blots [labome.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Validating the Selectivity of PD 102807 for the M4 Muscarinic Acetylcholine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 102807's selectivity for the M4 muscarinic acetylcholine (B1216132) (mACh) receptor against other mACh receptor subtypes and alternative M4 selective antagonists. The information presented is supported by experimental data from radioligand binding and functional assays to assist researchers in making informed decisions for their studies.
Unveiling the Selectivity Profile of this compound
This compound is a novel antagonist that has demonstrated a notable preference for the M4 muscarinic acetylcholine receptor.[1] Experimental data from various studies have consistently highlighted its selectivity over the other four muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is crucial for researchers aiming to dissect the specific physiological roles of the M4 receptor and for the development of targeted therapeutics with minimal off-target effects.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound has been quantified through in vitro radioligand binding assays. These assays measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity.
| Compound | M1 (IC50 nM) | M2 (IC50 nM) | M3 (IC50 nM) | M4 (IC50 nM) | M5 (IC50 nM) | M4 Selectivity-fold (vs. M1/M2/M3/M5) |
| This compound | 6559 | 3441 | 950 | 91 | 7412 | ~72 / ~38 / ~10 / ~81 |
Data compiled from multiple sources.
Functional Assay Data: A Deeper Look into Antagonist Activity
Functional assays, such as the [35S]GTPγS binding assay, provide further evidence of this compound's selectivity by measuring its ability to antagonize receptor activation. The antagonist dissociation constant (pKB) is a measure of the antagonist's potency. A higher pKB value indicates greater potency.
| Compound | M1 (pKB) | M2 (pKB) | M3 (pKB) | M4 (pKB) | M4 Potency Fold-Higher (vs. M1/M2/M3) |
| This compound | 5.60 | 5.88 | 6.39 | 7.40 | ~63 / ~33 / ~10 |
Data from studies using Chinese hamster ovary (CHO) cells expressing cloned human muscarinic receptors.[1]
Comparison with Alternative M4 Selective Antagonists
While this compound exhibits significant M4 selectivity, other compounds have been developed with varying selectivity profiles. The VU series of compounds, for instance, represents another class of M4 receptor antagonists.
| Compound | M1 (IC50 nM) | M2 (IC50 nM) | M3 (IC50 nM) | M4 (IC50 nM) | M5 (IC50 nM) | M4 Selectivity-fold (vs. M1/M2/M3/M5) |
| This compound | 6559 | 3441 | 950 | 91 | 7412 | ~72 / ~38 / ~10 / ~81 |
| VU6013720 | 1700 | 670 | >10000 | 20 (rat) / 0.59 (human) | >10000 | ~85 / ~34 / >500 / >500 (rat) |
| VU6021302 | >10000 | 2500 | >10000 | 70 (rat) / 1.8 (human) | >10000 | >142 / ~36 / >142 / >142 (rat) |
| VU6021625 | 5500 | 3200 | >10000 | 57 (rat) / 0.44 (human) | >10000 | ~96 / ~56 / >175 / >175 (rat) |
Data for VU compounds are from functional calcium mobilization assays in CHO cells expressing rat or human receptors.[2]
It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. However, the available data suggests that while this compound is a potent and selective M4 antagonist, some of the newer compounds, like the VU series, may offer even greater selectivity, particularly against the M3 and M5 subtypes.[2][3][4]
Experimental Methodologies
The following are representative protocols for the key experiments used to determine the selectivity of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the IC50 values of this compound and other compounds for the M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from Chinese hamster ovary (CHO) cells stably expressing one of the human M1-M5 muscarinic receptor subtypes.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compounds (this compound and others) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
[35S]GTPγS Binding Functional Assays
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Objective: To determine the pKB values of this compound as an antagonist at the M1-M4 receptors.
Materials:
-
Membrane preparations from CHO cells expressing one of the human M1-M4 muscarinic receptor subtypes.
-
[35S]GTPγS.
-
GDP.
-
Agonist (e.g., acetylcholine).
-
Test antagonist (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate to allow for [35S]GTPγS binding to the activated G proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the filters using a scintillation counter.
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to calculate its pKB value.
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the M4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the M4 receptor's role in modulating neuronal excitability and neurotransmitter release.
References
- 1. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biased Agonism of PD 102807 at the M3 Muscarinic Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PD 102807's biased agonism at the M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR) with traditional agonists. Supported by experimental data, this document details the unique signaling pathways activated by this compound and the methodologies used to characterize its effects.
This compound, initially identified as a selective M4 mAChR antagonist, has been demonstrated to exhibit biased agonism at the M3 mAChR.[1][2][3][4] This property allows it to selectively activate specific downstream signaling pathways while avoiding others, offering a promising avenue for therapeutic development, particularly in obstructive airway diseases.[1][5] Unlike balanced agonists that activate the canonical Gq protein-mediated calcium signaling pathway, this compound preferentially engages G protein-coupled receptor kinase (GRK)/β-arrestin-dependent pathways.[1][2][6][7][8] This guide will compare the signaling and functional outcomes of this compound with the balanced agonist methacholine (B1211447) (MCh).
Comparative Analysis of M3 Receptor Signaling: this compound vs. Methacholine
The key distinction between this compound and balanced agonists like methacholine lies in their downstream signaling cascades. While MCh robustly activates Gq-mediated pathways leading to calcium mobilization, this compound shows no such effect and, in fact, inhibits this pathway.[1][6][7][8] Instead, this compound promotes the recruitment of β-arrestin and activates AMP-activated protein kinase (AMPK) in a GRK-dependent manner.[1][6][7]
| Signaling Pathway | This compound | Methacholine (MCh) |
| Gq Protein Activation | No activation/Inhibitory[6][7][8] | Strong activation |
| Intracellular Calcium Mobilization | No significant increase[6][7][8] | Significant increase |
| β-Arrestin Recruitment | Promotes recruitment[1][6][7] | Induces recruitment |
| AMPK Phosphorylation | Sustained, Gq-independent, GRK/β-arrestin-dependent[6][7] | Transient, Gq-dependent[6][7] |
| Downstream Functional Effects | Inhibition of airway smooth muscle hypercontractility and proliferation[1][6][9] | Promotion of airway smooth muscle contraction |
Experimental Protocols
The characterization of this compound's biased agonism involves several key experimental procedures:
Calcium Mobilization Assay
-
Objective: To measure the activation of the Gq signaling pathway.
-
Methodology: Human airway smooth muscle (ASM) cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is recorded before the addition of the ligand (this compound or MCh). Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader. The Gq inhibitor YM-254890 can be used as a negative control.[7]
β-Arrestin Recruitment Assay
-
Objective: To assess the recruitment of β-arrestin to the M3 receptor.
-
Methodology: A common method is the PathHunter® β-arrestin recruitment assay. Cells are co-transfected with a ProLink™-tagged GPCR (M3 receptor) and an Enzyme Acceptor-tagged β-arrestin. Agonist binding to the receptor induces β-arrestin recruitment, forcing the complementation of the two β-galactosidase fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
AMPK Phosphorylation Assay (Western Blotting)
-
Objective: To quantify the activation of AMPK.
-
Methodology: ASM cells are treated with this compound or MCh for various time points. Following treatment, cell lysates are collected and total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate and imaged. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways activated by this compound and a typical experimental workflow for confirming biased agonism.
Caption: M3 Receptor Signaling Pathways.
Caption: Experimental Workflow for Biased Agonism.
References
- 1. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
A Comparative Guide to PD 102807 and Other M4 Selective Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M4 selective antagonist PD 102807 against other notable alternatives. The following sections detail the pharmacological properties, experimental data, and underlying methodologies crucial for evaluating these compounds in a research setting.
Introduction to M4 Selective Antagonists
The M4 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor family, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders. Its role in modulating neurotransmitter release has spurred the development of selective antagonists to probe its function and potential as a drug target. This compound was one of the earliest compounds identified as a selective M4 antagonist and has been instrumental in foundational research.[1] However, the field has since evolved, with the introduction of newer compounds boasting improved selectivity and potency. This guide will compare this compound with other M4 selective antagonists, presenting key experimental data in a clear and accessible format.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected M4 antagonists across the five muscarinic receptor subtypes (M1-M5). This data is essential for assessing the selectivity profile of each compound.
Radioligand Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M1/M4 Selectivity | M2/M4 Selectivity | M3/M4 Selectivity | M5/M4 Selectivity |
| This compound | ~5800 | ~1300 | ~950 | ~28 | ~7400 | ~207x | ~46x | ~34x | ~264x |
| VU6013720 | >10,000 | 126 | >10,000 | 1.5 | >10,000 | >6667x | 84x | >6667x | >6667x |
| VU6021302 | >10,000 | 251 | >10,000 | 11.7 | >10,000 | >855x | 21x | >855x | >855x |
| VU6021625 | >10,000 | 316 | >10,000 | 11.4 | >10,000 | >877x | 28x | >877x | >877x |
| VU6028418 | >10,000 | 3500 | >10,000 | 3.2 | >10,000 | >3125x | 1094x | >3125x | >3125x |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki values for this compound are derived from various publications and represent an approximate consensus.
Functional Antagonist Potency (IC50, nM) in Calcium Mobilization Assays
| Compound | Human M1 | Human M2 | Human M3 | Human M4 | Human M5 | hM1/hM4 Selectivity | hM2/hM4 Selectivity | hM3/hM4 Selectivity | hM5/hM4 Selectivity |
| This compound | 6559 | 3441 | 950 | 91 | 7412 | 72x | 38x | 10x | 81x |
| VU6013720 | >10,000 | 670 (rat) | >10,000 | 0.59 | >10,000 | >16949x | 1136x (rat) | >16949x | >16949x |
| VU6021302 | >10,000 | 2500 (rat) | >10,000 | 1.8 | >10,000 | >5556x | 1389x (rat) | >5556x | >5556x |
| VU6021625 | >10,000 | 3200 (rat) | >10,000 | 0.44 | >10,000 | >22727x | 7273x (rat) | >22727x | >22727x |
| VU6028418 | >10,000 | 3500 | >10,000 | 4.1 | >10,000 | >2439x | 854x | >2439x | >2439x |
Note: Data for VU compounds are primarily from studies on human receptors, except where noted for M2 (rat).[2][3][4] Data for this compound is from studies on human cloned receptors.[2][5]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of M4 receptor antagonism, it is crucial to be familiar with its primary signaling pathways and the experimental setups used to measure antagonist activity.
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is a key mechanism for modulating neuronal excitability. The diagram below illustrates this primary signaling cascade.
Caption: Canonical M4 receptor signaling pathway via Gαi/o.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a receptor. The following diagram outlines a typical workflow for a competitive binding assay to determine the Ki of an M4 antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins, an early step in the signaling cascade. This workflow illustrates how antagonist activity is quantified.
Caption: Workflow for a GTPγS binding assay to assess antagonist function.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Competition Binding Assay ([³H]-NMS)
This protocol is for determining the binding affinity (Ki) of a test compound for the M4 muscarinic receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human M4 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled N-methylscopolamine (NMS) for non-specific binding (final concentration 1 µM).
-
50 µL of a serial dilution of the test antagonist.
-
50 µL of [³H]-NMS (a non-selective muscarinic antagonist radioligand) at a final concentration close to its Kd for the M4 receptor (typically 0.1-1.0 nM).
-
100 µL of the M4 receptor-containing membrane preparation (typically 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the M4 receptor as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL of assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4):
-
A serial dilution of the test antagonist.
-
A fixed, sub-maximal concentration (EC80) of a muscarinic agonist (e.g., acetylcholine).
-
The M4 receptor-containing membrane preparation (typically 5-20 µg of protein).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]-GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C.
3. Filtration and Counting:
-
Terminate the reaction and perform filtration and scintillation counting as described in the radioligand binding assay protocol.
4. Data Analysis:
-
Determine the agonist-stimulated [³⁵S]-GTPγS binding in the absence and presence of the antagonist.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Calcium Mobilization Assay
This assay is used to determine the functional potency of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) and can be adapted for Gi-coupled receptors like M4 by co-expressing a promiscuous G protein (e.g., Gα15/16) or by measuring the inhibition of forskolin-stimulated cAMP, which is then linked to a calcium response. For direct comparison of antagonist potency at M4, cells are often engineered to couple M4 activation to a calcium signal.
1. Cell Culture and Dye Loading:
-
Plate cells expressing the M4 receptor (and a suitable G protein for calcium coupling if necessary) in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with the buffer to remove excess dye.
2. Antagonist Incubation:
-
Add serial dilutions of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
3. Agonist Stimulation and Signal Detection:
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed, sub-maximal concentration (EC80) of a muscarinic agonist to all wells.
-
Immediately measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the intracellular calcium concentration.
4. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response by the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Conclusion
While this compound has been a valuable tool in the study of M4 muscarinic receptors, this guide highlights the significant advancements in the development of more potent and highly selective M4 antagonists. Compounds such as VU6013720, VU6021302, VU6021625, and VU6028418 demonstrate substantially improved selectivity profiles over other muscarinic receptor subtypes, making them superior tools for dissecting the specific roles of the M4 receptor in health and disease. The provided experimental data and detailed protocols offer a solid foundation for researchers to select the most appropriate M4 antagonist for their studies and to rigorously evaluate their experimental findings. The continued development of such selective ligands will undoubtedly accelerate our understanding of M4 receptor biology and its therapeutic potential.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PD 102807 and Methacholine on Airway Smooth Muscle
This guide provides a detailed comparison of the pharmacological effects of PD 102807 and methacholine (B1211447) on airway smooth muscle (ASM). It is intended for researchers, scientists, and professionals in drug development interested in the nuanced modulation of muscarinic receptors in the context of respiratory diseases.
Introduction
Methacholine is a well-established synthetic choline (B1196258) ester that functions as a non-specific muscarinic receptor agonist.[1][2][3] It is clinically used in bronchial challenge tests to diagnose airway hyperresponsiveness, a key feature of asthma.[1][2][3] Its mechanism of action involves the stimulation of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells, leading to a signaling cascade that results in bronchoconstriction.[1][2][4][5][6]
This compound, originally identified as a selective M4 muscarinic receptor antagonist, has been more recently characterized as a biased M3 mAChR ligand in the context of airway smooth muscle.[7][8][9][10] Unlike traditional agonists, this compound exhibits functional selectivity, meaning it activates a subset of the receptor's downstream signaling pathways while inhibiting others. This unique property results in distinct physiological effects on airway smooth muscle compared to conventional agonists like methacholine.
Comparative Data on Cellular Responses
The following table summarizes the key differential effects of this compound and methacholine on airway smooth muscle cells based on available experimental data.
| Parameter | This compound | Methacholine |
| Primary Receptor Target | Biased M3 mAChR ligand | Non-specific mAChR agonist (primarily acts on M3 on ASM)[2] |
| Gq Protein Signaling | Inhibits M3-transduced Gq signaling[7] | Activates Gq signaling[7] |
| Calcium Mobilization | Does not induce calcium mobilization; inhibits methacholine-induced calcium mobilization[7] | Induces calcium mobilization[1][7] |
| AMPK Phosphorylation | Induces sustained, calcium-independent phosphorylation[7][11] | Induces transient, calcium-dependent phosphorylation[11] |
| TGF-β-induced α-SMA Expression | Inhibits[7][11] | Does not inhibit; may promote[11] |
| Airway Smooth Muscle Contraction | Antagonizes procontractile pathways[8] | Induces bronchoconstriction[1][4] |
Signaling Pathways
The distinct actions of this compound and methacholine stem from their differential engagement of downstream signaling cascades following M3 receptor binding.
Methacholine Signaling Pathway
Methacholine acts as a conventional agonist, activating the canonical Gq-protein coupled pathway. This leads to phospholipase C (PLC) activation, subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium, which triggers muscle contraction.[1]
This compound Biased Signaling Pathway
This compound acts as a biased ligand, inhibiting the Gq pathway while promoting a G-protein-independent pathway involving G protein-coupled receptor kinases (GRKs) and β-arrestin.[7][8] This leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits pathways associated with the hypercontractile phenotype of airway smooth muscle.[7][11]
Experimental Protocols
The following are summaries of methodologies used in key experiments comparing this compound and methacholine.
Cell Culture and Treatment
-
Cell Type: Human airway smooth muscle (ASM) cells, often immortalized with hTERT to maintain receptor expression, are commonly used.[8]
-
Culture Conditions: Cells are typically grown in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Before experiments, cells are often serum-starved for 24-48 hours to reduce basal signaling activity.
-
Drug Administration: this compound and methacholine are dissolved in appropriate vehicles (e.g., water or DMSO) and applied to the cell cultures at specified concentrations and for various durations depending on the experimental endpoint.
Western Blotting for Protein Phosphorylation
This technique is used to quantify the activation of signaling proteins like AMPK.
-
Sample Preparation: After treatment with this compound or methacholine, ASM cells are lysed, and total protein is extracted.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., phospho-AMPK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used.
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the bands is quantified to determine the relative amount of phosphorylated protein.
Measurement of Intracellular Calcium
Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations in response to drug stimulation.
-
Cell Loading: ASM cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence is recorded before the addition of any stimulant.
-
Stimulation and Recording: Methacholine or this compound is added, and the change in fluorescence intensity is recorded over time using a fluorometer or imaging system. The change in fluorescence corresponds to a change in intracellular calcium concentration.
Contractility Assays in Tissue Preparations
To assess the direct effect on muscle contraction, tissue preparations such as bovine or human bronchial rings are used.
-
Tissue Preparation: Rings of airway tissue are dissected and mounted in an organ bath containing a physiological salt solution, bubbled with oxygen and maintained at 37°C.
-
Isometric Tension Recording: The tissues are connected to force transducers to record isometric tension.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of methacholine in the presence or absence of this compound. The resulting changes in tension are recorded.
Conclusion
This compound and methacholine represent two distinct classes of muscarinic receptor ligands with divergent effects on airway smooth muscle. While methacholine is a conventional agonist that promotes bronchoconstriction via Gq-mediated calcium signaling, this compound acts as a biased ligand. It antagonizes the pro-contractile Gq pathway while activating a separate, Gq-independent GRK/β-arrestin/AMPK pathway that has been shown to inhibit features of the hypercontractile ASM phenotype.[7][8][11] This functional selectivity highlights the potential for developing biased ligands as novel therapeutics for obstructive airway diseases, aiming to achieve beneficial effects without the bronchoconstrictive liabilities of conventional muscarinic agonists.
References
- 1. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. methapharmrespiratory.com [methapharmrespiratory.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: PD 102807 vs. Tiotropium in the Context of COPD
At a Glance: Key Distinctions
| Feature | PD 102807 | Tiotropium (B1237716) |
| Primary Target | Muscarinic M4 Receptor Antagonist / Biased M3 Ligand | Long-acting Muscarinic M3 Receptor Antagonist |
| Mechanism of Action | Selective antagonist of M4 receptors; also exhibits biased agonism at M3 receptors, potentially promoting anti-remodeling pathways without causing bronchoconstriction. | Potent, long-acting antagonist of M1, M2, and M3 muscarinic receptors, with a slow dissociation from M3 receptors, leading to sustained bronchodilation.[1][2][3] |
| Therapeutic Potential in COPD | Potential for both bronchodilator and disease-modifying effects through novel signaling pathways. | Established as a highly effective long-acting bronchodilator for maintenance treatment of COPD.[4][5][6] |
Deep Dive into Mechanisms of Action
Tiotropium, a cornerstone in COPD management, functions as a long-acting muscarinic antagonist (LAMA) with a high affinity for all muscarinic receptor subtypes (M1-M5).[1][3] Its therapeutic efficacy is primarily attributed to its prolonged blockade of M3 receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction, leading to significant and sustained improvements in lung function.[1][7][8] Tiotropium's slow dissociation from M3 receptors ensures a 24-hour duration of action, making it suitable for once-daily dosing.[2][4]
This compound, on the other hand, presents a more nuanced and potentially multifaceted mechanism. It was initially identified as a selective antagonist of the M4 muscarinic receptor.[9][10] However, more recent research has unveiled a novel property of this compound as a biased ligand at the M3 receptor.[11][12] This means that while it antagonizes the classical Gq-protein-coupled signaling pathway that leads to calcium mobilization and smooth muscle contraction, it simultaneously promotes Gq-independent, β-arrestin-dependent signaling.[11] This biased agonism has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy and metabolism, which may inhibit pro-remodeling pathways in airway smooth muscle cells.[11]
Visualizing the Signaling Pathways
To better understand the distinct molecular interactions of these compounds, the following diagrams illustrate their points of intervention within the muscarinic receptor signaling cascades.
Caption: Tiotropium competitively antagonizes the M3 receptor, blocking the canonical Gq-protein signaling pathway that leads to bronchoconstriction.
Caption: this compound acts as an antagonist at M4 receptors and as a biased ligand at M3 receptors, inhibiting bronchoconstriction while potentially promoting anti-remodeling pathways.
Experimental Approaches in Preclinical COPD Models
The evaluation of compounds like this compound and tiotropium in preclinical settings typically involves robust animal models designed to mimic the key features of human COPD.
Common Experimental Protocols:
-
Induction of COPD-like Phenotype:
-
Cigarette Smoke (CS) Exposure: This is the most common method, involving chronic exposure of rodents (mice or rats) to cigarette smoke over several weeks to months.[13][14][15]
-
Lipopolysaccharide (LPS) Challenge: Intranasal or intratracheal administration of LPS, a component of gram-negative bacteria, is used to induce a neutrophilic inflammatory response characteristic of COPD exacerbations.[14][15][16]
-
Combination Models: A combination of CS exposure and periodic LPS challenges is often employed to create a more severe and comprehensive COPD phenotype.[15][16]
-
-
Key Outcome Measures:
-
Lung Function: Assessed through techniques like invasive or non-invasive plethysmography to measure parameters such as forced expiratory volume in 1 second (FEV1), forced vital capacity (FVC), and airway hyperresponsiveness.
-
Inflammatory Markers: Quantification of inflammatory cells (e.g., neutrophils, macrophages) in bronchoalveolar lavage (BAL) fluid and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-8) in lung tissue or BAL fluid.[17]
-
Histopathology: Microscopic examination of lung tissue to assess for emphysema (destruction of alveolar walls), airway remodeling (including smooth muscle hypertrophy and collagen deposition), and mucus gland hyperplasia.[17]
-
A Typical Experimental Workflow
The following diagram outlines a generalized workflow for the preclinical evaluation of a novel compound in a COPD model.
Caption: A generalized workflow for evaluating therapeutic agents in a preclinical COPD model.
Comparative Efficacy in COPD Models: A Mechanistic Postulation
Based on their distinct mechanisms, this compound and tiotropium would be expected to exhibit different profiles in preclinical COPD models.
-
Bronchodilation: Tiotropium is a potent bronchodilator, and its efficacy in improving lung function parameters is well-established in both clinical and preclinical settings.[4][6] this compound, by antagonizing the contractile Gq pathway at the M3 receptor, would also be expected to prevent bronchoconstriction. The contribution of its M4 receptor antagonism to bronchodilation is less clear and warrants further investigation.
-
Anti-inflammatory Effects: Tiotropium has demonstrated anti-inflammatory effects in animal models, reducing the influx of inflammatory cells and cytokine production.[17][18] These effects are thought to be mediated, in part, through the blockade of muscarinic receptors on inflammatory and epithelial cells.[19][20] The M4 receptor is also expressed on various immune cells, and its antagonism by this compound could potentially modulate neuro-immune interactions and inflammation in the airways, representing a novel anti-inflammatory strategy.
-
Anti-remodeling Effects: This is where this compound's biased agonism at the M3 receptor could offer a significant advantage. By selectively activating the β-arrestin-AMPK pathway, this compound may directly inhibit airway smooth muscle remodeling, a key pathological feature of COPD that is not fully addressed by current bronchodilator therapies.[11] While tiotropium has shown some effects on airway remodeling in animal models, the biased agonism of this compound suggests a more targeted and potentially more potent anti-remodeling activity.[17]
Conclusion
Tiotropium remains a gold-standard LAMA for the symptomatic relief of COPD through its potent and sustained bronchodilator effects. This compound, with its unique dual mechanism as an M4 receptor antagonist and a biased M3 receptor ligand, represents an exciting next-generation therapeutic concept. Its potential to not only alleviate bronchoconstriction but also to favorably modulate inflammation and airway remodeling warrants rigorous investigation in relevant preclinical COPD models. Direct comparative studies are essential to fully elucidate the relative merits of these two compounds and to determine the potential of M4 antagonism and biased M3 agonism as novel therapeutic strategies for COPD.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of tiotropium in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 9. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do Experimental COPD Models Make Sense? | Archivos de Bronconeumología [archbronconeumol.org]
- 16. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 17. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biased Signaling of PD 102807: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, understanding the nuanced effects of chemical compounds across different cellular contexts is paramount. This guide provides a comprehensive cross-validation of the effects of PD 102807, a compound initially identified as a selective M4 muscarinic receptor antagonist, and now recognized for its unique biased signaling properties at the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) in specific cell lines. We present a comparative analysis of its performance against traditional muscarinic agonists, supported by experimental data and detailed protocols.
Comparative Analysis of this compound and Methacholine (B1211447) in Human Airway Smooth Muscle (ASM) Cells
Recent studies have highlighted a novel function of this compound as a biased M3 mAChR ligand in human airway smooth muscle (ASM) cells.[1][2][3] Unlike balanced agonists such as methacholine (MCh), which activate the canonical Gq-protein-mediated signaling pathway, this compound induces a Gq-independent, GRK/β-arrestin-dependent signaling cascade.[2][3][4] This biased agonism leads to distinct downstream effects, particularly in the regulation of ASM cell phenotype and function.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies between this compound and the balanced M3 agonist methacholine (MCh) in human ASM cells.
| Parameter | This compound | Methacholine (MCh) | Key Findings & Significance |
| M3 Receptor Signaling Pathway | GRK/β-arrestin-dependent | Gq-protein-dependent | This compound demonstrates biased agonism, selectively activating a non-canonical pathway. |
| Calcium Mobilization | No effect | Induces calcium mobilization | Highlights the Gq-independent mechanism of this compound at the M3 receptor. |
| AMPK Phosphorylation | Sustained induction | Transient induction | The sustained activation by this compound is crucial for its downstream effects on cell phenotype.[1] |
| TGF-β-induced α-SMA Expression | Inhibition | No inhibition | This compound can reverse pathological changes associated with hypercontractile ASM phenotype.[1][2] |
| mTORC1 Activity | Inhibition (via Raptor phosphorylation) | No significant inhibition | Demonstrates a unique downstream pathway for this compound-induced AMPK activation.[1][5] |
Note: α-SMA (alpha-smooth muscle actin) is a marker for the hypercontractile phenotype of ASM cells.
Signaling Pathways and Experimental Workflow
To visually delineate the distinct mechanisms of action and the experimental approach to their discovery, the following diagrams are provided.
References
- 1. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of PD 102807
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of PD 102807, a compound initially identified as a selective M4 muscarinic receptor antagonist and more recently characterized as a biased M3 muscarinic acetylcholine (B1216132) receptor (mAChR) ligand. By presenting key experimental data, detailed protocols, and visual representations of its mechanisms, this guide aims to offer a clear and objective resource for evaluating this compound's therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and in vivo studies of this compound, highlighting its receptor binding affinities and functional effects.
| Parameter | Receptor Subtype | In Vitro Value | In Vivo Model | In Vivo Effect |
| IC50 (nM) | M4 | 90.7 - 91 | Rat | Alleviates levodopa-induced dyskinesia at 3 μM striatal perfusion.[1] |
| M1 | 6558.7 - 6559 | |||
| M2 | 3440.7 - 3441 | |||
| M3 | 950 | |||
| M5 | 7411.7 - 7412 | |||
| pKB | M4 | 7.40 | ||
| M1 | 5.60 | |||
| M2 | 5.88 | |||
| M3 | 6.39 | |||
| Functional Response | M3 (Biased Agonism) | 1.5-fold increase in Raptor phosphorylation | Human Airway Smooth Muscle (ASM) Cells | Inhibits TGF-β-induced α-smooth muscle actin expression.[2] |
| M3 (Biased Agonism) | 4.5-fold increase in AMPK phosphorylation (calcium-independent) | Human Airway Smooth Muscle (ASM) Cells | Inhibits TGF-β–induced SMAD-Luc activity by 58% at 10 μM.[3] |
In Vitro Profile: A Tale of Two Receptors
In vitro studies have been instrumental in delineating the dualistic nature of this compound. Initially characterized as a selective antagonist for the M4 muscarinic acetylcholine receptor, subsequent research has revealed a more complex interaction with the M3 subtype, acting as a biased agonist.
M4 Muscarinic Receptor Antagonism
This compound exhibits a high affinity and selectivity for the M4 receptor subtype.[1][4][5][6] This antagonism has been demonstrated through various in vitro assays, including radioligand binding and functional assays measuring the inhibition of dopamine (B1211576) D1 receptor-stimulated adenylyl cyclase.[4]
M3 Muscarinic Receptor Biased Agonism
More recent investigations have uncovered a novel pharmacological property of this compound as a biased ligand for the M3 mAChR.[3][7][8] Unlike traditional agonists, this compound does not activate the canonical Gq-mediated signaling pathway, which leads to calcium mobilization.[3][7] Instead, it promotes G protein-coupled receptor kinase (GRK) and β-arrestin-dependent signaling, leading to the activation of AMP-activated protein kinase (AMPK).[2][3][7] This biased signaling has been shown to inhibit transforming growth factor-β (TGF-β)-induced pro-contractile and pro-fibrotic responses in human airway smooth muscle (ASM) cells.[2][3][7]
In Vivo Profile: From Movement Disorders to Airway Diseases
The in vivo effects of this compound are beginning to be explored, with initial studies focusing on its potential therapeutic applications in movement disorders and, more recently, in obstructive airway diseases.
Modulation of Levodopa-Induced Dyskinesia
In a rat model of Parkinson's disease, striatal perfusion of this compound was found to alleviate levodopa-induced dyskinesia (LID).[1] This effect is attributed to its M4 receptor antagonist activity, which modulates striatal and nigral GABA and glutamate (B1630785) release.[1]
Potential in Obstructive Airway Diseases
The discovery of this compound's biased agonism at the M3 receptor in ASM cells suggests a novel therapeutic avenue for obstructive airway diseases like asthma and COPD.[3][9] By inhibiting the hypercontractile and remodeling effects of TGF-β, this compound could potentially mitigate airway hyperresponsiveness and structural changes characteristic of these conditions.[2][3][7] Further in vivo studies are warranted to validate these promising in vitro findings.
Experimental Protocols
In Vitro Radioligand Binding Assay (for Muscarinic Receptor Affinity)
-
Cell Lines: Chinese hamster ovary (CHO) cells expressing cloned human M1-M5 muscarinic receptor subtypes.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Procedure:
-
Cell membranes are prepared from CHO cells.
-
Membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the competition binding curves.
-
In Vitro [35S]-GTPγS Binding Assay (for Functional Antagonism)
-
Cell Membranes: Membranes from CHO cells expressing M1-M4 muscarinic receptors.
-
Reagents: [35S]-GTPγS, GDP, and a muscarinic agonist (e.g., carbachol).
-
Procedure:
-
Cell membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of the muscarinic agonist.
-
The binding reaction is initiated by the addition of [35S]-GTPγS.
-
The incubation is terminated by rapid filtration.
-
The amount of [35S]-GTPγS bound to the membranes is quantified by scintillation counting.
-
The ability of this compound to inhibit agonist-stimulated [35S]-GTPγS binding is used to determine its antagonist potency (pKB).[4]
-
In Vitro AMPK Phosphorylation Assay (for M3 Biased Agonism)
-
Cell Line: Human airway smooth muscle (ASM) cells.
-
Procedure:
-
ASM cells are treated with this compound for various time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection.
-
The chemiluminescent signal is captured, and the ratio of p-AMPK to total AMPK is quantified to determine the fold-increase in phosphorylation.[2]
-
In Vivo Model of Levodopa-Induced Dyskinesia
-
Animal Model: 6-hydroxydopamine (6-OHDA) hemilesioned rats, a model of Parkinson's disease.
-
Procedure:
-
Rats are treated with levodopa (B1675098) to induce dyskinesia.
-
This compound (e.g., 3 μM) is administered via intrastriatal perfusion.
-
Abnormal involuntary movements (AIMs) are scored by a trained observer blind to the treatment groups.
-
The reduction in AIMs scores in the this compound-treated group compared to the vehicle group indicates an anti-dyskinetic effect.[1]
-
Visualizing the Mechanisms of Action
To better understand the distinct signaling pathways engaged by this compound, the following diagrams illustrate its dual roles as an M4 antagonist and an M3 biased agonist.
Figure 1: this compound as an M4 Receptor Antagonist.
Figure 2: this compound as an M3 Receptor Biased Agonist.
This comparative guide consolidates the current understanding of this compound's pharmacology. The distinct in vitro and in vivo effects, driven by its interactions with both M4 and M3 muscarinic receptors, highlight its potential for further investigation in diverse therapeutic areas. The provided experimental frameworks and mechanistic diagrams offer a solid foundation for future research and drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PD 102807's Effect on TGF-β Signaling: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PD 102807's inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway alongside well-established TGF-β inhibitors. The data presented herein is intended to offer a clear, objective comparison to aid in the validation and contextualization of this compound's activity.
Comparative Analysis of Inhibitor Potency and Mechanism
The TGF-β signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various pathologies, including fibrosis and cancer. Consequently, the identification and characterization of its inhibitors are of significant interest. This guide compares the indirect inhibitory action of this compound on the TGF-β pathway with the direct inhibition mechanism of known small molecule inhibitors, Galunisertib (LY2157299) and SB-431542.
While Galunisertib and SB-431542 directly target the kinase activity of the TGF-β type I receptor (ALK5), this compound exhibits a more nuanced, indirect mechanism. Primarily recognized as a muscarinic M4 receptor antagonist, this compound also functions as a biased agonist at the M3 muscarinic acetylcholine (B1216132) receptor in specific cell types, such as airway smooth muscle cells.[1] This biased agonism leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits downstream TGF-β signaling events.[2][3]
The following table summarizes the quantitative data available for these compounds.
| Compound | Mechanism of Action | Target | Reported IC50 / Inhibition | Key Downstream Effects |
| This compound | Indirect; Biased M3 mAChR agonist leading to AMPK activation | M3 Muscarinic Acetylcholine Receptor | ~55% inhibition of TGF-β-induced α-SMA expression[2] | Inhibition of SMAD-Luc activity, α-SMA expression, actin stress fiber formation, and cell hypercontractility[1] |
| Galunisertib (LY2157299) | Direct; ATP-competitive inhibitor | TGF-β Type I Receptor (ALK5) Kinase | 56 nM (cell-free assay) | Abolishes TGF-β induced Smad2 phosphorylation |
| SB-431542 | Direct; ATP-competitive inhibitor | TGF-β Type I Receptor (ALK5) Kinase, ALK4, ALK7 | 94 nM (for ALK5 in cell-free assay) | Inhibits TGF-β-induced collagen Iα1 and PAI-1 mRNA expression with IC50s of 60 nM and 50 nM, respectively |
Visualizing the Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental approach to validate these findings, the following diagrams were generated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SMAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the SMAD signaling pathway.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a SMAD-responsive luciferase reporter plasmid (e.g., pGL3-SBE4-luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment and Lysis:
-
24 hours post-transfection, replace the medium with serum-free medium and starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound, Galunisertib, SB-431542, or vehicle control for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for Phosphorylated SMAD2/3
This technique is used to detect the levels of phosphorylated (activated) SMAD2 and SMAD3 proteins.
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat them with TGF-β and inhibitors as described for the luciferase assay.
-
After treatment, place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantitative PCR (qPCR) for Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described above.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
References
- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biased Signaling of PD 102807: A Comparative Guide to Gq-Independent Pathways
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the Gq-independent signaling of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) ligand PD 102807, relative to the balanced agonist methacholine (B1211447) (MCh). This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes the distinct signaling cascades.
This compound has emerged as a significant tool for dissecting the nuanced signaling pathways of G protein-coupled receptors (GPCRs). Unlike balanced agonists that activate both Gq-dependent and Gq-independent pathways, this compound exhibits biased agonism, selectively engaging Gq-independent signaling cascades. This unique property makes it an invaluable pharmacological probe for studying the physiological and pathological roles of these alternative pathways.
Quantitative Comparison of this compound and Methacholine Signaling
The following tables summarize the key quantitative differences in the signaling profiles of this compound and the balanced agonist methacholine (MCh) at the M3 mAChR.
| Ligand | Assay | Endpoint | Potency (EC50/IC50) | Efficacy (Emax) | Pathway |
| This compound | Calcium Mobilization | Inhibition of MCh-induced Ca2+ release | IC50: ~10 µM[1] | Full antagonist | Gq-dependent |
| β-Arrestin Recruitment | β-Arrestin 2 recruitment | EC50: ~10 µM[1] | Partial agonist | Gq-independent | |
| AMPK Phosphorylation | Phosphorylation of AMPK | Time- and concentration-dependent increase[2] | Agonist | Gq-independent | |
| Methacholine (MCh) | Calcium Mobilization | Intracellular Ca2+ release | EC50: ~1 µM[1] | Full agonist | Gq-dependent |
| β-Arrestin Recruitment | β-Arrestin 2 recruitment | EC50: ~10 µM[1] | Full agonist | Gq-independent | |
| AMPK Phosphorylation | Phosphorylation of AMPK | Time- and concentration-dependent increase[2] | Agonist | Gq-dependent |
Table 1: Comparative Signaling Profile of this compound and Methacholine at the M3 mAChR. This table highlights the biased nature of this compound, which acts as an antagonist of the Gq-mediated calcium pathway but as an agonist for the Gq-independent β-arrestin and AMPK activation pathways. In contrast, methacholine is a balanced agonist, activating both pathways.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling mechanisms of this compound and methacholine.
Caption: Signaling pathway of the balanced agonist methacholine.
Caption: Gq-independent signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the signaling of this compound and methacholine are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gq-dependent signaling pathway by quantifying changes in intracellular calcium concentration.
Principle: Cells expressing the M3 mAChR are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon Gq activation, phospholipase C (PLC) is activated, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores. The binding of calcium to the fluorescent dye results in an increase in fluorescence intensity, which is measured over time.[3][4][5][6]
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Culture human airway smooth muscle (hASM) cells or other suitable cells endogenously expressing or transfected with the M3 mAChR in appropriate media.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a solution containing Fluo-4 AM (e.g., 2-5 µM) and an anion transport inhibitor like probenecid (B1678239) (e.g., 2.5 mM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.[3][4]
-
Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Addition: Add varying concentrations of this compound or methacholine to the wells. For antagonist assessment, pre-incubate with this compound before adding methacholine.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a microplate reader equipped for kinetic reading (e.g., FlexStation). The typical excitation and emission wavelengths for Fluo-4 are 490 nm and 525 nm, respectively.[5]
-
Data Analysis: The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated M3 mAChR, a key step in Gq-independent signaling.
Principle: The PathHunter® β-arrestin assay is a chemiluminescent enzyme fragment complementation (EFC) assay. The M3 mAChR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[7][8]
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Plating: Plate PathHunter® CHO-K1 M3 β-Arrestin GPCR Assay cells in a white, clear-bottom 384-well assay plate at the recommended density and allow them to attach overnight.[8]
-
Compound Preparation: Prepare serial dilutions of this compound and methacholine in the appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[8]
-
Detection: Add the PathHunter® Detection Reagent Cocktail, which contains the chemiluminescent substrate, to each well.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[8]
-
Luminescence Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and generate dose-response curves to calculate the EC50 and Emax values for each ligand.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a valuable pharmacological tool for investigating the Gq-independent signaling of the M3 mAChR. Its ability to selectively activate the GRK/β-arrestin/AMPK pathway while inhibiting the canonical Gq/calcium signaling pathway provides a unique opportunity to elucidate the distinct physiological and pathological roles of these two major signaling arms. In contrast, the balanced agonist methacholine activates both pathways, serving as a crucial control for understanding the full spectrum of M3 mAChR signaling. The provided experimental protocols offer a robust framework for researchers to further explore the fascinating world of biased agonism and its therapeutic potential.
References
- 1. atsjournals.org [atsjournals.org]
- 2. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. abcam.com [abcam.com]
- 6. agilent.com [agilent.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Guide to Erythroid Progenitor Activity: PD 102807 Versus Traditional Growth Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the erythroid progenitor activity of PD 102807, a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, in comparison to established hematopoietic growth factors: Erythropoietin (EPO), Stem Cell Factor (SCF), and Interleukin-3 (IL-3). This document synthesizes experimental data on their respective mechanisms and effects on erythroid progenitor self-renewal, proliferation, and differentiation, offering a valuable resource for researchers in hematology and drug development.
Executive Summary
Erythropoiesis, the process of red blood cell production, is tightly regulated by a symphony of growth factors. Erythropoietin (EPO) is the principal hormone governing the survival and differentiation of later-stage erythroid progenitors (CFU-E). Stem Cell Factor (SCF) and Interleukin-3 (IL-3) primarily act on earlier progenitors (BFU-E), promoting their proliferation and acting synergistically with EPO.
Recent research has unveiled a novel mechanism for promoting the self-renewal of early erythroid progenitors through the pharmacological inhibition of the M4 muscarinic acetylcholine receptor (CHRM4) by compounds such as this compound. Unlike traditional growth factors that activate receptor tyrosine kinases and downstream signaling cascades like JAK/STAT and PI3K/Akt, this compound functions by antagonizing a G-protein coupled receptor, leading to increased intracellular cyclic AMP (cAMP) and activation of the transcription factor CREB. This distinct mechanism of action presents a promising new avenue for therapeutic intervention in anemias characterized by impaired erythroid progenitor function.
While direct head-to-head quantitative comparisons of this compound with traditional growth factors are still emerging in published literature, this guide consolidates available data on their individual effects and provides detailed experimental protocols for their evaluation.
Comparative Data on Erythroid Progenitor Activity
The following tables summarize the known effects of this compound and the key growth factors on erythroid progenitors. It is important to note that direct comparative studies providing quantitative data for all these factors in a single experimental setup are limited.
Table 1: Effects on Burst-Forming Unit-Erythroid (BFU-E) Progenitors
| Factor | Primary Effect | Mechanism of Action | Reported Quantitative Effects |
| This compound | Promotes self-renewal[1][2] | M4 muscarinic receptor antagonist; increases cAMP and CREB activation[1][2] | Increased BFU-E colony formation in human CD34+ cell cultures[3]. |
| Stem Cell Factor (SCF) | Stimulates proliferation; synergistic with EPO and IL-3[4] | Activates c-Kit receptor tyrosine kinase, leading to JAK/STAT and PI3K/Akt pathway activation. | In combination with EPO, significantly increases BFU-E colony numbers and size[4]. |
| Interleukin-3 (IL-3) | Stimulates proliferation; may increase self-renewal[4][5] | Activates IL-3 receptor, leading to JAK/STAT and PI3K/Akt pathway activation[5]. | Increases the number of subcolonies within BFU-E bursts[5]. |
| Erythropoietin (EPO) | Limited direct effect on BFU-E proliferation; primarily acts on later stages[4]. | Activates EPO receptor, primarily signaling through the JAK/STAT pathway. | Required for the survival and differentiation of BFU-E progeny[6]. |
Table 2: Effects on Colony-Forming Unit-Erythroid (CFU-E) Progenitors
| Factor | Primary Effect | Mechanism of Action | Reported Quantitative Effects |
| This compound | No significant effect on proliferation[3]. | M4 muscarinic receptor is less influential at this stage. | - |
| Stem Cell Factor (SCF) | Synergistic with EPO to stimulate proliferation[7]. | Activates c-Kit receptor tyrosine kinase. | Co-stimulation with EPO leads to a "more-than-additive" effect on CFU-E expansion[7]. |
| Interleukin-3 (IL-3) | Limited role; primarily acts on earlier progenitors. | Activates IL-3 receptor. | - |
| Erythropoietin (EPO) | Promotes survival and differentiation[4]. | Activates EPO receptor and JAK/STAT pathway. | EPO alone is sufficient for CFU-E colony formation and maturation[6]. |
Signaling Pathways
The mechanisms by which this compound and traditional growth factors regulate erythroid progenitor activity are fundamentally different. The following diagrams illustrate these distinct signaling pathways.
Caption: Signaling pathway of this compound in promoting BFU-E self-renewal.
Caption: Major signaling pathways for EPO, SCF, and IL-3 in erythroid progenitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the erythroid progenitor activity of this compound and growth factors.
Murine Burst-Forming Unit-Erythroid (BFU-E) Culture and Expansion
This protocol is adapted for the isolation and culture of early erythroid progenitor BFU-E cells from mouse fetal livers, which can be treated with this compound or growth factors to assess their effects on self-renewal and expansion[8][9][10].
a. Isolation of Fetal Liver Cells:
-
Euthanize a pregnant mouse at embryonic day 13.5 (E13.5).
-
Dissect the uterus and isolate the fetuses.
-
Excise the fetal livers and place them in phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS).
-
Generate a single-cell suspension by gently passing the livers through a 20-gauge needle followed by a 40-µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with PBS/2% FBS and resuspend in an appropriate buffer for cell sorting.
b. BFU-E Progenitor Isolation (FACS):
-
Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against cell surface markers that define BFU-E progenitors (e.g., lineage-negative, c-Kit+, Sca-1-, CD34+, CD16/32-).
-
Isolate the BFU-E population using fluorescence-activated cell sorting (FACS).
c. BFU-E Culture and Treatment:
-
Culture the sorted BFU-E cells in a serum-free expansion medium (e.g., StemPro-34 SFM) supplemented with appropriate cytokines to support basal survival and proliferation (e.g., SCF, EPO, and dexamethasone)[10].
-
Divide the cell culture into experimental groups and treat with:
-
Vehicle control (e.g., DMSO).
-
This compound at various concentrations (e.g., 1-100 nM).
-
Recombinant murine SCF (e.g., 50-100 ng/mL).
-
Recombinant murine IL-3 (e.g., 10-20 ng/mL).
-
Combinations of the above.
-
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., day 6), count the total number of viable cells in each treatment group to determine the fold expansion.
d. Experimental Workflow Diagram:
Caption: Workflow for murine BFU-E isolation, culture, and treatment.
Human CD34+ Cell Erythroid Differentiation and Colony-Forming Unit (CFU) Assay
This protocol describes the differentiation of human CD34+ hematopoietic stem and progenitor cells (HSPCs) towards the erythroid lineage and the subsequent evaluation of progenitor activity using a colony-forming unit (CFU) assay in semi-solid medium[11][12].
a. Isolation of Human CD34+ Cells:
-
Obtain human umbilical cord blood, bone marrow, or mobilized peripheral blood.
-
Isolate mononuclear cells (MNCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Enrich for CD34+ cells using immunomagnetic bead selection.
b. Erythroid Differentiation Culture (Liquid Culture):
-
Culture the purified CD34+ cells in a serum-free medium (e.g., StemSpan SFEM II) supplemented with a cocktail of cytokines to induce erythroid differentiation. A typical multi-phase protocol includes:
-
Phase 1 (Days 0-7): SCF (e.g., 100 ng/mL), IL-3 (e.g., 5 ng/mL), and EPO (e.g., 3 IU/mL) to promote expansion of early progenitors[12].
-
Phase 2 (Days 7-14): SCF and EPO to further expand and differentiate erythroid progenitors.
-
-
For comparative analysis, experimental arms can be set up with varying concentrations of this compound in the presence of a basal level of required cytokines.
c. Colony-Forming Unit (CFU) Assay:
-
At a designated time point during the liquid culture (e.g., day 7), harvest the cells.
-
Plate a known number of cells (e.g., 1x10^3 to 1x10^4 cells/mL) into a semi-solid methylcellulose-based medium (e.g., MethoCult™ H4434) containing a cocktail of cytokines (SCF, GM-CSF, IL-3, EPO) to support the growth of various hematopoietic colonies.
-
To specifically assess the effects of this compound, it can be added directly to the methylcellulose (B11928114) medium.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Enumerate and classify the colonies based on their morphology:
-
BFU-E: Large, multi-focal colonies with a reddish hue.
-
CFU-E: Small, single or double clusters of hemoglobinized cells.
-
CFU-GM: Colonies of granulocytes and/or macrophages.
-
CFU-GEMM: Mixed colonies containing granulocytes, erythrocytes, macrophages, and megakaryocytes.
-
d. Logical Relationship Diagram for CFU Assay:
Caption: Logical flow of the Colony-Forming Unit (CFU) assay.
Conclusion
This compound represents a novel approach to stimulating erythropoiesis by promoting the self-renewal of early erythroid progenitors through a mechanism distinct from that of traditional growth factors like EPO, SCF, and IL-3. While direct quantitative comparisons are still needed, the available data suggest that targeting the M4 muscarinic acetylcholine receptor could be a valuable therapeutic strategy, potentially in combination with existing growth factor-based therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for fully elucidating the therapeutic potential of this compound in the treatment of anemia and other erythropoietic disorders. Further research is warranted to establish dose-response relationships and to explore the synergistic potential of this compound with conventional erythropoiesis-stimulating agents.
References
- 1. Muscarinic acetylcholine receptor regulates self-renewal of early erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Muscarinic acetylcholine receptor regulates self-renewal of early erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, regulation and targeting of erythroid progenitors in normal and disordered human erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 3 (IL-3), but not stem cell factor (SCF) increases self-renewal by human erythroid burst-forming units (BFU-E) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and transcriptome analyses of human erythroid progenitors: BFU-E and CFU-E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for sorting and culturing of mouse early erythroid progenitor BFU-E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. Humanized Culture Medium for Clinical-Grade Generation of Erythroid Cells from Umbilical Cord Blood CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PD 102807
Chemical and Physical Properties of PD 102807
A thorough understanding of a compound's properties is the first step toward safe disposal. Key data for this compound is summarized below.
| Property | Value |
| Chemical Name | 3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1][2]benzoxazine-1-carboxylic acid, ethyl ester[2] |
| Molecular Formula | C₂₃H₂₄N₂O₄[2][3][4][5] |
| Molecular Weight | 392.45 g/mol [2][3][4][5] |
| CAS Number | 23062-91-1[2] |
| Purity | ≥98%[2][5] |
| Solubility | Soluble to 100 mM in DMSO[2] |
| Storage | Store at room temperature[2] |
Hazard Assessment and Waste Classification
Given that a specific Safety Data Sheet (SDS) with disposal guidelines for this compound is not available, a conservative approach to waste classification is necessary. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous by a qualified safety officer.[6] Based on its complex organic structure, this compound should be treated as a hazardous chemical waste.
General Rules for Chemical Waste Management:
-
No Sewer Disposal: Chemical waste, including this compound and its solutions, must not be disposed of down the sink or in the regular trash.[1][6][7]
-
Know Your Chemicals: Understand the characteristics and compatibilities of all chemicals to anticipate the nature of the waste generated.[1]
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, such as lab coats, gloves, and safety goggles, when handling chemical waste.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and empty vials, in a designated, properly labeled hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound, particularly those in organic solvents like DMSO, should be collected in a separate, compatible liquid waste container.
-
Aqueous solutions containing minor residues may in some cases be permissible for drain disposal, but given the lack of specific data for this compound, it is safest to collect them as hazardous liquid waste.[8]
-
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[9]
2. Container Requirements:
-
Use containers that are chemically compatible with the waste being stored. Plastic is often preferred.[10]
-
Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.[7]
-
Containers should not be filled beyond 90% capacity to allow for expansion.[9]
3. Labeling:
-
All waste containers must be clearly and accurately labeled.[1][10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage (Satellite Accumulation Area):
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][10]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Keep waste containers closed at all times, except when adding waste.[6][10]
-
There are limits on the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[10]
5. Disposal Request:
-
Once a waste container is full or has been in storage for a specified period (e.g., up to 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[9][10]
-
EH&S is responsible for the proper management and disposal of chemical waste in compliance with all federal, state, and local regulations.[10]
6. Empty Container Disposal:
-
A container that has held this compound should be considered hazardous waste.
-
If the container held an acute hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6] While it is unknown if this compound is P-listed, this is a best practice for highly potent compounds. The rinsate must be collected as hazardous waste.
-
For non-acute hazardous waste containers, once emptied of all pourable contents, the container can be disposed of as regular trash after defacing the label and removing the cap.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PD-102,807 - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. su.se [su.se]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling PD 102807
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of PD 102807. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
| Property | Value |
| Chemical Name | 3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1][2]benzoxazine-1-carboxylic acid, ethyl ester |
| Molecular Formula | C₂₃H₂₄N₂O₄ |
| Molecular Weight | 392.45 g/mol |
| Primary Target | Selective M₄ muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[2][3][4][5] Also identified as a biased M₃ mAChR ligand.[6][7][8] |
| Solubility | Soluble in DMSO. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory procedures for handling similar research compounds.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities. Use a certified respirator if creating aerosols or handling large quantities. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Clean the spill area with soap and water.[10] |
Operational Plan: From Receipt to Disposal
This workflow outlines the key steps for the safe handling and use of this compound in a research setting.
Disposal Plan
Proper disposal of this compound and its solutions is critical to ensure environmental safety and regulatory compliance.
-
Solid Waste: Unused solid this compound should be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solutions: Solutions of this compound, particularly those in DMSO, should be collected in a designated, sealed waste container.[9] Do not pour DMSO solutions down the drain.[11]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected and disposed of as chemical waste.
-
Disposal Vendor: All waste containing this compound should be disposed of through a certified hazardous waste disposal company.[1]
Experimental Protocols
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 25.48 µL of DMSO per 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
In Vitro Assay for M₄ Receptor Antagonism
This protocol is based on the principle of measuring the inhibition of a known M₄ receptor agonist.
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound at the M₄ muscarinic receptor.
-
Materials:
-
Cells expressing the human M₄ muscarinic receptor (e.g., CHO-K1 cells)
-
A known M₄ receptor agonist (e.g., carbachol)
-
This compound stock solution
-
Assay buffer
-
A method to measure downstream signaling (e.g., GTPγS binding assay, cAMP assay)
-
-
Procedure:
-
Plate the M₄-expressing cells in a suitable format (e.g., 96-well plate).
-
Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Add the M₄ agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for a time appropriate for the signaling pathway being measured.
-
Measure the cellular response using the chosen assay method.
-
Plot the response against the concentration of this compound and calculate the IC₅₀ value.
-
Signaling Pathways
This compound has been shown to act as a selective antagonist of the M₄ muscarinic acetylcholine receptor and as a biased agonist of the M₃ muscarinic acetylcholine receptor.
M₄ Muscarinic Receptor Antagonism
As an antagonist, this compound blocks the binding of the endogenous ligand, acetylcholine (ACh), to the M₄ receptor. This inhibits the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Biased M₃ Muscarinic Receptor Agonism
In some cell types, this compound has been shown to act as a biased agonist at the M₃ receptor.[6][7][8] This means it activates a subset of the receptor's signaling pathways, specifically the GRK/β-arrestin pathway, without activating the canonical Gq-mediated pathway that leads to calcium mobilization.[6][7]
References
- 1. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 2. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. reddit.com [reddit.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
